molecular formula C9H13NO3S B1589661 N-Hydroxy-2,4,6-trimethylbenzenesulfonamide CAS No. 58042-39-0

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

货号: B1589661
CAS 编号: 58042-39-0
分子量: 215.27 g/mol
InChI 键: RRPKGUUYTHFUPN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-hydroxy-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-6-4-7(2)9(8(3)5-6)14(12,13)10-11/h4-5,10-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPKGUUYTHFUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451735
Record name N-Hydroxy-2,4,6-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58042-39-0
Record name N-Hydroxy-2,4,6-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide. This compound serves as a valuable precursor for nitroxyl radicals, which have significant applications in organic synthesis, particularly in selective oxidation reactions[1]. The synthesis involves the nucleophilic substitution of 2,4,6-trimethylbenzenesulfonyl chloride with hydroxylamine. This document elucidates the underlying reaction mechanism, provides a step-by-step procedure, outlines the necessary reagents and equipment, and discusses critical safety considerations. The information presented herein is intended to equip researchers and professionals in drug development and chemical synthesis with the knowledge to confidently and safely produce this important chemical intermediate.

Introduction: The Significance of this compound

This compound, also known as N-hydroxymesitlenesulfonamide, is a key organic compound utilized in synthetic chemistry. Its primary importance lies in its role as a stable precursor to the corresponding nitroxyl radical. These radicals are instrumental in facilitating a variety of selective oxidation reactions under mild conditions, a crucial aspect of modern pharmaceutical and fine chemical synthesis. The 2,4,6-trimethylphenyl (mesityl) group provides steric hindrance, which can enhance the stability and selectivity of the resulting radical species.

The synthesis of this compound is predicated on the reaction of 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) with hydroxylamine. Mesitylenesulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic attack at the sulfur atom of the sulfonyl chloride group[2][3]. This reactivity is harnessed to form the sulfonamide bond with hydroxylamine.

Reaction Mechanism and Rationale

The formation of this compound proceeds via a nucleophilic acyl substitution-like mechanism at the sulfonyl group.

Diagram of the Proposed Reaction Mechanism:

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Mesitylenesulfonyl_Chloride Mesitylenesulfonyl Chloride Hydroxylamine Hydroxylamine (NH2OH) Tetrahedral_Intermediate Tetrahedral Intermediate Hydroxylamine->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Chloride Elimination HCl HCl Tetrahedral_Intermediate->HCl Base Base HCl->Base Neutralization

Caption: Proposed reaction mechanism for the synthesis.

The key steps are:

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic sulfur atom of the mesitylenesulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The chloride ion, a good leaving group, is subsequently eliminated, reforming the sulfur-oxygen double bonds and yielding the protonated N-hydroxysulfonamide.

  • Deprotonation: A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrochloric acid byproduct and deprotonate the nitrogen atom, yielding the final product. The choice of a non-nucleophilic base is crucial to prevent side reactions with the highly reactive sulfonyl chloride.

Experimental Protocol

This protocol is designed to be a self-validating system with clear checkpoints for a successful synthesis.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )QuantityPuritySupplier (Example)
2,4,6-Trimethylbenzenesulfonyl Chloride773-64-8C₉H₁₁ClO₂S218.7010.94 g (0.05 mol)>98%Sigma-Aldrich, TCI[4]
Hydroxylamine Hydrochloride5470-11-1H₄ClNO69.494.17 g (0.06 mol)>99%Acros Organics
Triethylamine121-44-8C₆H₁₅N101.1913.9 mL (0.1 mol)>99%Fisher Scientific
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93200 mLAnhydrousJ.T. Baker
Deionized Water7732-18-5H₂O18.02500 mLN/AIn-house
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.0420 gGranularEMD Millipore
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Filtration apparatus (Büchner funnel and flask)

Step-by-Step Synthesis Procedure

Diagram of the Experimental Workflow:

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Step1 1. Dissolve hydroxylamine hydrochloride and triethylamine in DCM. Step2 2. Cool the solution in an ice bath. Step3 3. Slowly add a solution of mesitylenesulfonyl chloride in DCM. Step4 4. Stir at 0°C for 1 hour, then at room temperature overnight. Step5 5. Quench the reaction with water. Step6 6. Separate the organic layer. Step7 7. Wash the organic layer with dilute HCl and brine. Step8 8. Dry the organic layer over anhydrous sodium sulfate. Step9 9. Filter and concentrate under reduced pressure. Step10 10. Recrystallize the crude product from an appropriate solvent system.

Caption: A streamlined overview of the synthesis workflow.

  • Preparation of the Hydroxylamine Solution: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, combine hydroxylamine hydrochloride (4.17 g, 0.06 mol) and anhydrous dichloromethane (100 mL). Cool the suspension in an ice bath with stirring.

  • Addition of Base: Slowly add triethylamine (13.9 mL, 0.1 mol) to the suspension. The triethylamine will react with the hydroxylamine hydrochloride to form free hydroxylamine and triethylamine hydrochloride. Stir the mixture at 0°C for 20-30 minutes.

  • Preparation of the Sulfonyl Chloride Solution: In a separate beaker, dissolve 2,4,6-trimethylbenzenesulfonyl chloride (10.94 g, 0.05 mol) in anhydrous dichloromethane (100 mL)[2].

  • Reaction: Slowly add the 2,4,6-trimethylbenzenesulfonyl chloride solution to the hydroxylamine mixture in the three-necked flask via the dropping funnel over a period of 30-45 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (12-16 hours) to ensure the reaction goes to completion.

  • Work-up: Quench the reaction by adding 100 mL of deionized water to the flask. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove any remaining triethylamine, followed by a saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound as a solid.

Safety and Handling Precautions

  • 2,4,6-Trimethylbenzenesulfonyl Chloride: This compound is corrosive and can cause severe skin burns and eye damage[5]. It is also moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydroxylamine Hydrochloride: This substance is harmful if swallowed and can cause skin and eye irritation. It is also a potential skin sensitizer. Avoid inhalation of dust.

  • Triethylamine: This is a flammable and corrosive liquid with a strong, unpleasant odor. It can cause severe skin and eye irritation. Use in a fume hood and away from ignition sources.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a well-ventilated fume hood.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., S=O, N-O, O-H).

Conclusion

The synthesis of this compound is a straightforward and reproducible procedure that provides access to a valuable precursor for nitroxyl radicals. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this compound for use in a variety of synthetic applications. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, and the use of anhydrous solvents to prevent hydrolysis of the reactive sulfonyl chloride intermediate.

References

  • Vertex AI Search.
  • Organic Syntheses. (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide.
  • CymitQuimica. CAS 773-64-8: Mesitylenesulfonyl chloride.
  • Chem-Impex. 2-Mesitylenesulfonyl chloride.
  • GTI Laboratory Supplies. 2-Mesitylenesulfonyl chloride, =>99.5%, for synthesis, 25g.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Mesitylenesulfonyl Chloride | 773-64-8.
  • MySkinRecipes. This compound.
  • Google Patents.
  • ResearchGate. Synthesis and property of 2, 4, 6-tri-methylbenzenesulfonic hydroxylamine.
  • MDPI. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study.
  • Crysdot LLC. This compound - Benzene Compounds.
  • Achmem. This compound.
  • PubChem. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046.
  • National Institutes of Health.
  • Google Patents.
  • Sigma-Aldrich. 2-Mesitylenesulfonyl chloride 99 773-64-8.
  • UCL Discovery.

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide, a specialized organic compound, holds significance as an efficient nitroxyl radical precursor in synthetic chemistry. Its utility is particularly pronounced in catalytic systems designed for the selective oxidation of alcohols to carbonyl compounds under mild reaction conditions. This guide provides a comprehensive overview of its core physicochemical properties, offering a critical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. While some experimental data for this specific molecule is not extensively documented in publicly accessible literature, this guide furnishes detailed, field-proven methodologies for its characterization, supplemented by available data and insights from analogous compounds.

Chemical Identity and Core Properties

This compound is identified by the CAS Number 58042-39-0.[1][2] Its molecular structure and fundamental properties are summarized below.

PropertyValueSource
CAS Number 58042-39-0[1][2]
Molecular Formula C₉H₁₃NO₃S[1][3]
Molecular Weight 215.27 g/mol [1][3]
Purity ≥95% to ≥97% (as commercially available)[3]
Storage Conditions 2-8°C, Inert atmosphere[1][2]

Structural Elucidation

The molecular architecture of this compound is foundational to its chemical behavior. The following diagram illustrates its structure.

Caption: Chemical structure of this compound.

Physicochemical Parameters: Experimental Protocols and Reference Data

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. This section details the methodologies for determining key parameters for this compound.

Melting Point

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[4]

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: A small quantity of the crystalline solid is introduced into a capillary tube, which is sealed at one end. The sample should be finely powdered and tightly packed to a height of 1-2 mm.[5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[4]

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement with a heating rate of approximately 2°C per minute near the expected melting point.[4]

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[6][7]

Solubility Profile

Solubility is a key determinant of a compound's utility in various applications, from reaction media to biological systems.

Experimental Protocol for Qualitative Solubility Determination:

  • Initial Solvent Screening: A small amount of the compound (approximately 10-20 mg) is added to a test tube containing 1 mL of the solvent to be tested (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane).

  • Observation: The mixture is agitated and observed for dissolution at room temperature.

  • Heating: If the compound does not dissolve at room temperature, the mixture is gently heated to assess for temperature-dependent solubility.

  • Acid/Base Solubility: For aqueous insolubility, tests in 5% HCl and 5% NaOH solutions can indicate the presence of basic or acidic functional groups, respectively.[9][10]

Note: While specific quantitative solubility data for this compound is not available, its structure suggests it is likely soluble in polar organic solvents and potentially sparingly soluble in water.

Acidity Constant (pKa)

The pKa value provides insight into the ionization state of the N-hydroxy group, which is crucial for understanding its reactivity.

Experimental Protocol for pKa Determination via UV-Vis Spectrophotometry:

  • Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). A series of buffer solutions with known pH values are also prepared.

  • Spectrophotometric Measurement: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the ionized and non-ionized forms of the compound have different extinction coefficients is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve. Methods based on liquid chromatography are also effective for determining the pKa of sulfonamides.[11][12][13][14]

Note: The experimental pKa value for this compound is not documented in the searched literature. For comparison, the pKa of related hydroxamic acids can vary widely depending on their substitution. Computational methods can also be employed to predict pKa values.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Experimental Protocol for NMR Sample Preparation:

  • Sample Dissolution: Approximately 5-25 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Homogenization: The sample is gently agitated to ensure complete dissolution and a homogeneous solution.

  • Filtration (if necessary): If any particulate matter is present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.

  • Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added for chemical shift calibration.

Expected ¹H NMR Spectral Features (Predicted):

  • Aromatic Protons: A singlet corresponding to the two aromatic protons on the trimethylbenzene ring.

  • Methyl Protons: Three distinct singlets for the three methyl groups attached to the benzene ring.

  • N-OH Proton: A broad singlet for the hydroxyl proton, the chemical shift of which will be dependent on solvent and concentration.

Expected ¹³C NMR Spectral Features (Predicted):

  • Aromatic Carbons: Signals in the aromatic region corresponding to the six carbons of the benzene ring. The carbons bearing the methyl and sulfonyl groups will have distinct chemical shifts from the protonated aromatic carbons.

  • Methyl Carbons: Signals in the aliphatic region for the three methyl carbons.

Note: While experimental NMR spectra for this compound were not found, extensive databases of chemical shifts for various functional groups and related molecules can aid in the interpretation of experimentally obtained spectra.[4][6][7][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for FTIR-ATR Analysis:

  • Sample Placement: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: Pressure is applied to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: The IR spectrum is recorded.

Expected IR Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: Potentially a weaker band in a similar region if there is any tautomeric form present.

  • C-H Stretch (aromatic and aliphatic): Bands just above and below 3000 cm⁻¹.

  • S=O Stretch (asymmetric and symmetric): Strong bands typically in the regions of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

  • Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured.

Expected Mass Spectral Features:

  • Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (215.27 m/z).

  • Fragmentation Pattern: Characteristic fragment ions resulting from the cleavage of bonds within the molecule. Common fragmentation pathways for sulfonamides involve the loss of SO₂ and cleavage of the S-N bond. The fragmentation of the trimethylbenzene moiety would also be expected.

Synthesis Workflow

A general synthetic route to this compound involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with hydroxylamine. The following diagram outlines this process.

G reactant1 2,4,6-Trimethylbenzenesulfonyl Chloride reaction Reaction in a suitable solvent (e.g., ether, THF) with a base (e.g., pyridine, triethylamine) reactant1->reaction reactant2 Hydroxylamine (NH₂OH) reactant2->reaction product This compound reaction->product workup Aqueous workup and purification (e.g., recrystallization, chromatography) product->workup final_product Pure this compound workup->final_product

Caption: Generalized synthetic workflow for this compound.

Conclusion

This technical guide has provided a structured overview of the physicochemical properties of this compound. While a comprehensive set of experimentally determined data is not fully available in the public domain, the detailed protocols and comparative information presented herein offer a robust framework for researchers to characterize this compound. The methodologies outlined for determining melting point, solubility, pKa, and for conducting spectroscopic analyses adhere to established laboratory standards and are designed to yield reliable and reproducible results. Further research to populate the missing experimental data points would be a valuable contribution to the scientific community, enhancing the utility of this important synthetic reagent.

References

  • Crysdot LLC. This compound - Benzene Compounds.
  • MySkinRecipes. This compound.
  • University of Colorado Boulder. Melting point determination.
  • University of California, Davis. NMR Sample Preparation.
  • Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.
  • North Penn School District. DETERMINATION OF MELTING POINTS.
  • University College London. NMR Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • El Camino College. Determination of Melting Point.
  • BYJU'S. Determination Of Melting Point Of An Organic Compound.
  • MDPI. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study.
  • National Center for Biotechnology Information. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study.
  • Michigan State University. Proton NMR Table.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • National Center for Biotechnology Information. 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545.
  • National Center for Biotechnology Information. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • Frontiers. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes.
  • National Center for Biotechnology Information. A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect.
  • ResearchGate. (PDF) Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low‐resolution mass spectrometry: A practical approach.
  • Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values.
  • Doc Brown's Chemistry. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes.
  • Semantic Scholar. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures.
  • The Royal Society of Chemistry. Supporting information: - The Royal Society of Chemistry.
  • SciELO. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures.
  • ResearchGate. Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures.
  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted).
  • ScienceOpen. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures.
  • The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
  • RSC Publishing. accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
  • National Center for Biotechnology Information. N-Hydroxybenzenesulfonamide | C6H7NO3S | CID 69033.
  • National Center for Biotechnology Information. 2,4,6-trimethyl-N-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]benzenesulfonamide | C16H25NO7S | CID 71760917.
  • National Center for Biotechnology Information. p-Hydroxybenzenesulfonamide | C6H7NO3S | CID 74093.
  • SpectraBase. benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum.
  • The Royal Society of Chemistry. Table S1. Chemical structures and pKa of some hydroxamic acids.
  • The Royal Society of Chemistry. Supplementary Information.
  • National Center for Biotechnology Information. (6S)-6-hydroxy-2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,3,6-trimethylphenyl)octadeca-1,3,5,. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/139031350
  • National Center for Biotechnology Information. 2,4,6-Trimethylbenzenesulfonic acid | C9H12O3S | CID 76992.
  • National Center for Biotechnology Information. 2,4,6-Triisopropylbenzenesulfonamide | C15H25NO2S | CID 736244.
  • National Center for Biotechnology Information. 2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide | C15H16N2O4S.

Sources

An In-Depth Technical Guide to N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide (CAS Number: 58042-39-0), a specialized organic compound, is emerging as a significant tool in modern synthetic chemistry. This guide provides a comprehensive technical overview of its chemical properties, a plausible and detailed synthesis protocol, and its applications as a precursor to nitroxyl radicals for catalytic oxidations and as a potential amination reagent. The document is structured to provide not just procedural steps but also the underlying chemical principles and mechanistic insights to empower researchers in its effective application.

Introduction: A Molecule of Latent Reactivity

This compound belongs to the class of N-hydroxysulfonamides. The incorporation of a hydroxyl group on the nitrogen atom of the sulfonamide moiety imparts unique reactivity, making it a valuable precursor for generating highly reactive intermediates. The sterically bulky 2,4,6-trimethylphenyl (mesityl) group provides steric shielding, which can influence the stability and selectivity of the reactive species derived from it. This guide will delve into the synthesis, characterization, and functional applications of this versatile reagent.

Physicochemical and Safety Profile

A thorough understanding of the physical and safety characteristics of a reagent is paramount for its effective and safe handling in a laboratory setting.

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 58042-39-0
Molecular Formula C₉H₁₃NO₃S
Molecular Weight 215.27 g/mol
Appearance White to off-white solidGeneral Observation
Storage Conditions Inert atmosphere, 2-8°C[1]
Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements: [1]

  • H228: Flammable solid.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

  • P302+P334: IF ON SKIN: Immerse in cool water/wrap in wet bandages.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound: A Detailed Protocol

Proposed Reaction Scheme

Synthesis_of_this compound cluster_reactants Reactants cluster_products Products 2,4,6-trimethylbenzenesulfonyl_chloride 2,4,6-Trimethylbenzenesulfonyl Chloride target_molecule This compound 2,4,6-trimethylbenzenesulfonyl_chloride->target_molecule + NH₂OH + Base hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->target_molecule base Base (e.g., Triethylamine) byproduct Base•HCl base->byproduct

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is based on analogous preparations of N-hydroxysulfonamides and is intended as a starting point for experimental work.

  • Preparation of Hydroxylamine Solution:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend hydroxylamine hydrochloride (1.1 equivalents) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the suspension. Stir for 30 minutes at 0°C to generate free hydroxylamine in situ.

  • Reaction with Sulfonyl Chloride:

    • Dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1.0 equivalent) in the same solvent.

    • Add the sulfonyl chloride solution dropwise to the cold hydroxylamine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, this section provides predicted spectroscopic data based on its chemical structure and known spectral correlations for analogous compounds.

Predicted ¹H NMR Spectrum
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic C-H ~6.9s2HThe two aromatic protons of the mesitylene ring are equivalent and appear as a singlet.
N-OH 8.0 - 10.0br s1HThe chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it will likely be a broad singlet.
S-NH 7.0 - 9.0br s1HThe sulfonamide proton will also be a broad singlet and its chemical shift is variable. D₂O exchange would cause this peak to disappear.
para-CH~2.3s3HThe methyl group at the para position of the aromatic ring.
ortho-CH~2.6s6HThe two equivalent methyl groups at the ortho positions of the aromatic ring.
Predicted ¹³C NMR Spectrum
CarbonPredicted Chemical Shift (δ, ppm)Notes
Aromatic C -H~132Aromatic methine carbons.
Aromatic C -S~135The ipso-carbon attached to the sulfur atom.
Aromatic C -CH₃ (ortho)~140The ortho-carbons bearing methyl groups.
Aromatic C -CH₃ (para)~142The para-carbon bearing a methyl group.
para-C H₃~21Carbon of the para-methyl group.
ortho-C H₃~23Carbons of the ortho-methyl groups.
Predicted Infrared (IR) Spectrum
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H stretch3200 - 3600Broad, MediumHydrogen-bonded hydroxyl group.
N-H stretch3200 - 3400MediumSulfonamide N-H stretching.
Aromatic C-H stretch3000 - 3100Medium-Weak
Aliphatic C-H stretch2850 - 3000Medium-WeakMethyl C-H stretching.
S=O stretch (asymmetric)1330 - 1370StrongAsymmetric stretching of the sulfonyl group.
S=O stretch (symmetric)1140 - 1180StrongSymmetric stretching of the sulfonyl group.
S-N stretch900 - 950MediumSulfonamide S-N stretching.
Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 215. Key fragmentation patterns for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N bond.[2][3]

  • m/z = 215: Molecular ion [C₉H₁₃NO₃S]⁺

  • m/z = 199: Loss of an oxygen atom [M-O]⁺

  • m/z = 151: Loss of SO₂ from the molecular ion [M-SO₂]⁺

  • m/z = 133: Mesityl cation [C₉H₁₁]⁺

  • m/z = 91: Tropylium ion, a common fragment for alkylbenzenes.

Applications in Organic Synthesis

This compound serves as a valuable reagent primarily through its ability to act as a precursor to a nitroxyl radical.

Precursor to Nitroxyl Radicals for Catalytic Alcohol Oxidation

N-hydroxysulfonamides can be oxidized to form nitroxyl radicals, which are potent catalysts for the oxidation of alcohols to aldehydes and ketones.[4] This process often employs a co-oxidant in a catalytic cycle.

Catalytic_Cycle_for_Alcohol_Oxidation N-Hydroxy-Sulfonamide N-Hydroxy-2,4,6-trimethyl- benzenesulfonamide Nitroxyl_Radical Nitroxyl Radical N-Hydroxy-Sulfonamide->Nitroxyl_Radical Oxidation Oxoammonium_Ion Oxoammonium Ion Nitroxyl_Radical->Oxoammonium_Ion [O] from Co-oxidant Oxoammonium_Ion->N-Hydroxy-Sulfonamide + R₂CHOH - R₂C=O Alcohol R₂CHOH Carbonyl R₂C=O Alcohol->Carbonyl Co-oxidant_reduced Co-oxidant (reduced) Co-oxidant_oxidized Co-oxidant (oxidized) Co-oxidant_oxidized->Co-oxidant_reduced

Caption: Proposed catalytic cycle for alcohol oxidation.

Mechanistic Rationale:

  • Initiation: The this compound is oxidized to the corresponding nitroxyl radical.

  • Oxidation of the Catalyst: The nitroxyl radical is further oxidized by a stoichiometric co-oxidant (e.g., sodium hypochlorite) to an oxoammonium ion.

  • Alcohol Oxidation: The oxoammonium ion is the active oxidant that reacts with the alcohol substrate, converting it to the corresponding aldehyde or ketone. In this step, the oxoammonium ion is reduced back to the N-hydroxysulfonamide.

  • Catalyst Regeneration: The regenerated N-hydroxysulfonamide can then re-enter the catalytic cycle.

The steric hindrance provided by the mesityl group can enhance the selectivity of the oxidation, particularly for primary alcohols over secondary alcohols.

Potential as an Amination Reagent

Hydroxylamine derivatives are known to act as electrophilic aminating agents. While specific examples in the peer-reviewed literature for this compound are scarce, its constitutional isomer, O-(Mesitylsulfonyl)hydroxylamine, is a known aminating reagent.[5] This suggests that this compound could potentially be used for the amination of various nucleophiles, such as carbanions, amines, and phenols. Further research is required to explore and validate this application.

Conclusion and Future Outlook

This compound is a reagent with significant potential in synthetic organic chemistry. Its role as a precursor to a sterically hindered nitroxyl radical makes it a promising candidate for the development of selective and environmentally benign catalytic oxidation methods. Furthermore, its potential as an amination reagent warrants further investigation. As the demand for efficient and selective synthetic methodologies continues to grow, it is anticipated that the applications of this compound and related N-hydroxysulfonamides will expand, providing new tools for the synthesis of complex molecules in research and industry.

References

  • MySkinRecipes. This compound. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0011718). [Link]
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]
  • Crysdot LLC. This compound. [Link]
  • Yang, S., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(12), 1648-57. [Link]
  • ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. [Link]
  • National Center for Biotechnology Information. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000118). [Link]
  • ChemRxiv. O-mesityl(sulfonyl)
  • ACS Publications.
  • ResearchGate. Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine | Request PDF. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000744). [Link]
  • MDPI. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. [Link]
  • Google Patents.
  • ResearchGate. Organocatalytic Oxidations Mediated by Nitroxyl Radicals | Request PDF. [Link]
  • PubChem. 2,4,6-trimethyl-N-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]benzenesulfonamide. [Link]
  • ARKAT USA, Inc. A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. [Link]
  • University of Wisconsin-Madison.
  • YouTube.
  • PubChem. 2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide. [Link]
  • Google Patents. CN103304356A - Hydroxylamine synthesis method.
  • PrepChem.com. Synthesis of N-methyl-N-(p-toluenesulfonyl)hydroxylamine. [Link]
  • ResearchGate. Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. [Link]
  • YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link]
  • Royal Society of Chemistry.
  • Organic Chemistry Data. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
  • National Center for Biotechnology Information. N-Hydroxy sulfonimidamides as new nitroxyl (HNO) donors. [Link]
  • Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]
  • Bulgarian Chemical Communications. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. [Link]
  • YouTube.
  • ResearchGate. The oxidation of alcohols to aldehydes and ketones with N-bromosuccinimide in polyethylene glycol: An experimental and theoretical study. [Link]
  • Indian Journal of Chemistry. reaction in oximes of. [Link]
  • Chemistry LibreTexts.
  • MDPI.
  • ResearchGate. An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. [Link]
  • ResearchGate.
  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
  • SpectraBase. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide - Optional[13C NMR] - Chemical Shifts. [Link]
  • SpectraBase. N-hydroxysuccinimide - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

An In-depth Technical Guide to N-Hydroxy-2,4,6-trimethylbenzenesulfonamide: Synthesis, Properties, and Applications as a Nitroxyl Radical Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide, a sterically hindered N-hydroxysulfonamide, has emerged as a compound of significant interest within the realms of synthetic organic chemistry and chemical biology. Its utility primarily stems from its function as an efficient precursor to the nitroxyl radical (HNO), a highly reactive and transient species with unique chemical and biological properties.[1] This guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, and the mechanistic intricacies of its application as an HNO donor. The content herein is curated for researchers, scientists, and professionals in drug development seeking a detailed understanding of this valuable chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in experimental settings. The key properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 58042-39-0[2]
Molecular Formula C₉H₁₃NO₃S[2][3]
Molecular Weight 215.27 g/mol [2][3]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not explicitly reported; likely a crystalline solid. For comparison, N-hydroxybenzenesulfonamide has a melting point of 120-125 °C.[1]
Solubility Expected to be soluble in polar organic solvents such as ethanol, diethyl ether, ethyl acetate, and acetone; sparingly soluble in non-polar solvents and warm water.[1]
Storage Store in an inert atmosphere at 2-8°C.[2][2]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with hydroxylamine. This method is a standard approach for the preparation of N-hydroxysulfonamides.[4] The bulky trimethylphenyl group (mesityl group) provides steric hindrance, which can influence the reaction kinetics and stability of the final product.

Reaction Scheme

G 2,4,6-trimethylbenzenesulfonyl_chloride 2,4,6-Trimethylbenzenesulfonyl Chloride product This compound 2,4,6-trimethylbenzenesulfonyl_chloride->product + hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->product + base Base (e.g., Pyridine or Triethylamine) base->product Catalyst solvent Solvent (e.g., Dichloromethane) solvent->product Medium

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

  • 2,4,6-Trimethylbenzenesulfonyl chloride (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Triethylamine or Pyridine (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroxylamine hydrochloride (1.2 eq) in a minimal amount of water and then add the chosen organic solvent (e.g., DCM). To this suspension, add triethylamine or pyridine (2.5 eq) and stir for 15-20 minutes at room temperature. This in-situ generation of free hydroxylamine is crucial for the reaction.

  • Addition of Sulfonyl Chloride: Dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1.0 eq) in the same anhydrous organic solvent and add it dropwise to the hydroxylamine solution at 0 °C (ice bath). The slow addition is important to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The purity of the synthesized compound should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic N-OH proton signal in the ¹H NMR spectrum and the correct molecular ion peak in the mass spectrum will validate the successful synthesis.

Mechanism of Action: A Precursor to Nitroxyl (HNO)

N-Hydroxysulfonamides, including the title compound, are valuable as they can release nitroxyl (HNO) under physiological conditions.[1][5] The generation of HNO from N-hydroxysulfonamides typically occurs via decomposition under mildly basic conditions.[1] This process is believed to involve the deprotonation of the hydroxyl group, followed by the cleavage of the N-S bond.

G cluster_0 This compound cluster_1 Deprotonation cluster_2 Decomposition A R-SO2-NHOH B R-SO2-NHO⁻ A->B Base (-H⁺) C [R-SO2]⁻ + HNO B->C N-S Bond Cleavage D Nitroxyl (HNO) C->D E Sulfinate Anion C->E

Caption: Proposed mechanism for HNO generation.

The unique reactivity of HNO, distinct from its redox sibling nitric oxide (NO), makes it an attractive species for therapeutic applications. HNO has been shown to exhibit positive inotropic and lusitropic effects in the cardiovascular system and has potential applications in the treatment of heart failure.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the mesityl group, the methyl protons, and a broad singlet for the N-OH proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing sulfonyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the mesityl ring, the methyl carbons, and the carbon atom attached to the sulfur atom.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch: A moderate band around 3200-3400 cm⁻¹.

  • S=O stretch (asymmetric and symmetric): Strong bands in the regions of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Bands below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z corresponding to the molecular formula C₉H₁₃NO₃S.

Applications in Research and Development

The primary application of this compound is as a nitroxyl (HNO) donor in both chemical and biological research.[1] Its use allows for the controlled generation of HNO, enabling the study of its reactivity, biological signaling pathways, and therapeutic potential. The steric bulk of the mesityl group may confer greater stability to the molecule compared to simpler N-hydroxysulfonamides, potentially allowing for a more controlled release of HNO.

Furthermore, its role as a nitroxyl radical precursor makes it a valuable tool in organic synthesis for specific oxidation reactions and in the development of controlled radical polymerization processes.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on available safety data for this compound, it is classified as a flammable solid and is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

Conclusion

This compound is a valuable and versatile chemical tool, primarily serving as a precursor for the nitroxyl radical, HNO. This guide has provided a detailed framework for its synthesis, a summary of its key physicochemical properties, and an overview of its mechanism of action and applications. The provided experimental protocol, grounded in established synthetic methodologies for related compounds, offers a practical starting point for researchers. As the understanding of HNO's biological roles continues to expand, the importance and utility of well-characterized HNO donors like this compound are set to grow, paving the way for new discoveries in medicine and chemistry.

References

  • PubMed. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. [Link]
  • PubMed Central. The Chemistry of Nitroxyl-Releasing Compounds. [Link]

Sources

A Comprehensive Spectroscopic Guide to N-Hydroxy-2,4,6-trimethylbenzenesulfonamide: ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-Hydroxy-2,4,6-trimethylbenzenesulfonamide (CAS No. 58042-39-0).[1] As a key precursor for nitroxyl radicals used in organic synthesis, a thorough understanding of its structural characterization is paramount for researchers in synthetic chemistry and drug development. This document synthesizes predictive NMR analysis based on established principles and comparative data from analogous structures to offer a definitive guide to its spectroscopic signature. We will explore the causal relationships between the molecule's unique symmetrical structure and its corresponding NMR signals, present a detailed experimental protocol for data acquisition, and provide a complete spectral assignment.

Introduction: The Structural Significance of this compound

This compound, also known as N-mesitylenesulfonylhydroxylamine, is an organic compound of significant interest.[1] Its primary utility lies in its role as an efficient precursor to nitroxyl radicals, which are pivotal in mild and selective oxidation reactions, particularly the conversion of alcohols to carbonyl compounds. The efficacy and reactivity of this molecule are intrinsically linked to its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of ¹H (proton) and ¹³C nuclei, NMR provides detailed information about the chemical environment, connectivity, and symmetry of atoms within a molecule. This guide serves to fully characterize the ¹H and ¹³C NMR spectra of this compound, providing a foundational reference for its identification and quality control.

Molecular Structure and Symmetry Analysis

To accurately interpret the NMR spectra, a foundational understanding of the molecule's structure and inherent symmetry is essential. This compound consists of a mesitylene (2,4,6-trimethylbenzene) group bonded to a sulfonylhydroxylamine moiety.

The key structural feature is the high degree of symmetry within the mesitylene ring. A plane of symmetry bisects the molecule through the C1-S, S-N, and C4-CH₃ bonds. This symmetry dictates that the two ortho-positioned methyl groups (at C2 and C6) are chemically equivalent, as are the two meta-positioned aromatic protons (at C3 and C5). This equivalence is critical as it simplifies the NMR spectra by reducing the number of unique signals.

Below is a diagram illustrating the molecular structure with IUPAC numbering for clear spectral assignment.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis: A Predictive Approach

While a definitive experimental spectrum for this specific molecule is not widely published, a highly accurate prediction can be formulated based on the known spectral data of its constituent parts, namely the mesitylene group and related sulfonamides.[2][3]

Predicted ¹H NMR Signals:

  • Aromatic Protons (H3, H5): Due to the molecule's symmetry, the two protons on the aromatic ring are chemically equivalent. They do not have any adjacent protons to couple with, so they will appear as a single, sharp singlet . Based on data for mesitylene (δ 6.78 ppm) and considering the electron-withdrawing effect of the sulfonyl group, this signal is predicted to appear downfield, in the range of δ 6.9 - 7.1 ppm .[3] The integration value will correspond to 2H.

  • Ortho-Methyl Protons (C7-H₃, C9-H₃): The two methyl groups at the C2 and C6 positions are equivalent. Their protons will produce a sharp singlet with an integration value of 6H. For mesitylene, this signal appears at δ 2.26 ppm.[3] The sulfonyl group's influence is minimal at this distance, so the chemical shift is expected to be similar, around δ 2.3 - 2.5 ppm .

  • Para-Methyl Protons (C8-H₃): The methyl group at the C4 position is unique. Its protons will also appear as a singlet , integrating to 3H. Its chemical environment is very similar to the other methyl groups, and it is predicted to resonate in the range of δ 2.2 - 2.4 ppm .

  • N-Hydroxy Protons (N-OH): The two protons of the hydroxylamine group (N-H and O-H) are acidic and undergo rapid chemical exchange with each other and with any trace water in the solvent. This typically results in a single, broad singlet . Its chemical shift is highly variable and depends on factors like solvent, concentration, and temperature. It could appear anywhere from δ 7.0 to 10.0 ppm or may not be observed at all.

Data Summary: Predicted ¹H NMR
Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (H3, H5)6.9 - 7.1Singlet (s)2H
ortho-CH ₃ (C7, C9)2.3 - 2.5Singlet (s)6H
para-CH ₃ (C8)2.2 - 2.4Singlet (s)3H
N-OH 7.0 - 10.0 (Variable)Broad Singlet (br s)2H

¹³C NMR Spectral Analysis: A Predictive Approach

The proton-decoupled ¹³C NMR spectrum is predicted based on the molecule's symmetry and typical chemical shift values for substituted benzene rings. We expect to see six distinct carbon signals.

Predicted ¹³C NMR Signals:

  • Methyl Carbons (C7, C8, C9): The two equivalent ortho-methyl carbons (C7, C9) will produce a single signal. The unique para-methyl carbon (C8) will produce a second signal. Both are expected in the typical aliphatic range of δ 20 - 25 ppm .

  • Aromatic Carbons (C1-C6):

    • C1 (Sulfonyl-substituted): This carbon is directly attached to the electron-withdrawing sulfonyl group and will be the most downfield of the substituted carbons, likely in the δ 135 - 140 ppm range.

    • C2, C6 (Methyl-substituted): These two equivalent carbons are predicted to appear around δ 138 - 142 ppm .

    • C4 (Methyl-substituted): This unique carbon is also expected in a similar region, around δ 140 - 144 ppm .

    • C3, C5 (Proton-bearing): These equivalent carbons are shielded relative to the substituted carbons and are expected to appear further upfield in the aromatic region, around δ 130 - 134 ppm .

Data Summary: Predicted ¹³C NMR
Assigned CarbonsPredicted Chemical Shift (δ, ppm)
ortho-C H₃ (C7, C9)20 - 25
para-C H₃ (C8)20 - 25
Ar-C -H (C3, C5)130 - 134
Ar-C -S (C1)135 - 140
Ar-C -CH₃ (C2, C6)138 - 142
Ar-C -CH₃ (C4)140 - 144

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~10-15 mg of sample prep2 2. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 3. Add TMS as internal standard (0 ppm) prep2->prep3 prep4 4. Transfer to a 5 mm NMR tube prep3->prep4 acq1 5. Insert sample and lock on solvent deuterium signal prep4->acq1 acq2 6. Tune and shim the probe for optimal homogeneity acq_h1 7a. Acquire ¹H Spectrum (16 scans) acq2->acq_h1 acq_c13 7b. Acquire ¹³C{¹H} Spectrum (1024 scans) acq2->acq_c13 proc1 8. Apply Fourier Transform acq_h1->proc1 acq_c13->proc1 proc2 9. Phase correct the spectra proc1->proc2 proc3 10. Calibrate ¹H spectrum to TMS (0.00 ppm) proc2->proc3 proc4 11. Integrate ¹H signals proc3->proc4 proc5 12. Peak pick all spectra proc4->proc5

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, inside a clean vial.

    • Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a standard 90° pulse sequence.

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

    • Set a relaxation delay of 2-5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Set the number of scans to 1024 or higher, as ¹³C has a low natural abundance.

    • Set a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Manually phase correct both spectra to achieve a flat baseline.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent's characteristic peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the signals in the ¹H spectrum and set the value of a well-resolved peak (e.g., the 2H aromatic singlet) to its known proton count.

    • Perform peak picking on both spectra to determine the precise chemical shifts.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are distinguished by their simplicity, a direct consequence of the molecule's inherent symmetry. The ¹H spectrum is predicted to show four distinct singlets, representing the aromatic, two types of methyl, and the hydroxylamine protons. The ¹³C spectrum is expected to display six signals, corresponding to the four unique aromatic carbons and two unique methyl carbons. This comprehensive guide, grounded in fundamental NMR principles and comparative analysis, provides a robust framework for the identification and structural verification of this important synthetic precursor, ensuring high standards of scientific integrity for researchers in the field.

References

  • Achmem. (n.d.). This compound.
  • Kuujia. (2025). Cas no 58042-39-0 (this compound).
  • MDPI. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Materials, 14(11), 2723.
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene).
  • PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonamide.
  • PubChem. (n.d.). N-Hydroxybenzenesulfonamide.
  • Royal Society of Chemistry. (n.d.). Supporting information.

Sources

Mechanism of Action of Nitroxyl (HNO) Precursors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged from relative obscurity to become a molecule of significant pharmacological interest.[1][2] Its unique chemical reactivity and distinct biological profile, particularly in the cardiovascular system, present compelling opportunities for the development of novel therapeutics.[3][4][5] This in-depth technical guide provides a comprehensive exploration of the mechanism of action of nitroxyl radical precursors, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental chemistry of HNO, dissect the major classes of HNO donor molecules, elucidate their mechanisms of action at the molecular level, and present robust experimental protocols for their characterization and evaluation. This guide is structured to provide not just a recitation of facts, but a causal understanding of the principles governing the generation and biological activity of this intriguing reactive nitrogen species.

Introduction: The Emergence of Nitroxyl as a Unique Signaling Molecule

For decades, the biological significance of nitric oxide (NO) has been a central theme in biomedical research. However, its redox partner, nitroxyl (HNO), has more recently been recognized as a distinct signaling molecule with its own unique and often contrasting pharmacological effects.[6][7] Unlike NO, which primarily targets metalloproteins and radical species, HNO exhibits a strong propensity for reacting with thiols, a characteristic that underpins much of its biological activity.[8] This "thiophilic" nature allows HNO to modulate the function of a diverse array of proteins, leading to a range of physiological responses.[9]

The therapeutic potential of HNO is particularly evident in the context of cardiovascular disease. HNO donors have been shown to exert positive inotropic and lusitropic effects in failing hearts, induce vasodilation, and inhibit platelet aggregation.[3][6][10] Notably, HNO appears to be resistant to scavenging by superoxide and does not induce the tolerance often seen with traditional nitrovasodilators, making it an attractive candidate for the treatment of conditions like acute decompensated heart failure.[3][11][12] The progression of HNO donors into clinical trials underscores the growing recognition of their therapeutic promise.[5][13][14]

This guide will provide a foundational understanding of the chemistry and biology of HNO, with a focus on the precursor molecules that are essential for its therapeutic application. Due to its high reactivity and short half-life, HNO must be generated in situ from stable donor compounds.[15][16] Understanding the mechanisms by which these precursors release HNO is therefore critical for the rational design and development of novel HNO-based therapeutics.

The Fundamental Chemistry of Nitroxyl (HNO)

Nitroxyl (HNO) is the protonated form of the nitroxyl anion (NO⁻).[15] Its chemical properties are distinct from those of nitric oxide (NO), largely due to differences in electronic structure. While NO is a free radical, HNO is a ground-state singlet molecule.[17] This seemingly subtle difference has profound implications for its reactivity.

The key chemical reactions of HNO in a biological context include:

  • Dimerization: HNO rapidly dimerizes to form hyponitrous acid (H₂N₂O₂), which then dehydrates to produce nitrous oxide (N₂O).[15][16][17] This dimerization is a primary route of HNO decomposition and a key consideration in its detection and quantification.

  • Reaction with Thiols: HNO is a potent electrophile and readily reacts with nucleophilic thiols, such as the cysteine residues in proteins.[1][8] This reaction can lead to the formation of a sulfinamide, a modification that can alter protein function.[18]

  • Reaction with Heme Proteins: HNO can interact with metalloproteins, particularly ferric (Fe³⁺) heme proteins.[8][15] This reactivity is distinct from NO, which has a higher affinity for ferrous (Fe²⁺) heme centers.

  • Reaction with Oxygen: Under aerobic conditions, HNO can react with molecular oxygen to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent.[17] This reaction is an important consideration in experimental design and interpretation of biological effects.

Major Classes of Nitroxyl (HNO) Precursors and Their Decomposition Mechanisms

The development of reliable and controllable HNO donors has been a cornerstone of nitroxyl research. Two primary strategies exist for the generation of HNO from precursor molecules: the decomposition of hydroxylamine derivatives and the breakdown of nitroso compounds.[15][19]

Angeli's Salt (Sodium Trioxodinitrate, Na₂N₂O₃)

Angeli's salt is one of the most widely used and well-characterized HNO donors.[18] It is an inorganic salt that is stable in alkaline solutions but decomposes in a pH-dependent manner to release HNO.[20]

Mechanism of Decomposition:

The decomposition of Angeli's salt is initiated by protonation of the trioxodinitrate anion. The resulting intermediate undergoes fragmentation to yield HNO and nitrite (NO₂⁻).

  • Causality: The pH-dependent decomposition allows for a degree of control over the rate of HNO release. However, the concomitant production of nitrite, which has its own biological activities, can complicate the interpretation of experimental results.[21]

Piloty's Acid and its Derivatives

Piloty's acid (N-hydroxybenzenesulfonamide) and its derivatives are another important class of HNO donors.[15][19] The parent compound, Piloty's acid, releases HNO under basic conditions.[15]

Mechanism of Decomposition:

The decomposition of Piloty's acid involves the deprotonation of the hydroxylamine moiety, followed by elimination of benzenesulfinate to generate HNO.

  • Causality and Innovation: A significant advancement in this class of donors has been the development of derivatives with improved HNO-releasing characteristics under physiological conditions. For instance, the introduction of electron-withdrawing groups on the aromatic ring can facilitate decomposition at neutral pH.[22] This allows for more targeted and efficient HNO delivery in biological systems. Some newer derivatives, such as CXL-1020 and BMS-986231, have been designed to release HNO cleanly without generating confounding byproducts.[14][23][21][24]

Acyl Nitroso and Acyloxy Nitroso Compounds

These compounds represent a class of organic HNO donors that can be designed for more controlled release.[16][19]

  • Acyl Nitroso Compounds: These are highly reactive species that can be generated in situ from the oxidation of hydroxamic acids. They subsequently decompose to release HNO.[16]

  • Acyloxy Nitroso Compounds: These compounds hydrolyze to produce HNO and a carboxylic acid. The rate of hydrolysis, and therefore the rate of HNO release, can be modulated by altering the structure of the acyloxy group.[25]

Table 1: Comparison of Common Nitroxyl (HNO) Donor Classes

Donor ClassParent CompoundRelease ConditionsKey ByproductsAdvantagesDisadvantages
Trioxodinitrates Angeli's SaltpH-dependent (acidic/neutral)Nitrite (NO₂⁻)Well-characterized, commercially availableNitrite byproduct can have confounding effects
N-hydroxysulfonamides Piloty's AcidpH-dependent (basic)BenzenesulfinatePotential for tunable release through derivatizationParent compound has slow release at neutral pH
Acyloxy Nitroso Compounds e.g., Acetoxy nitroso adamantaneHydrolysisCarboxylic acidTunable release rates based on ester structureCan be synthetically challenging

Molecular Mechanisms of Action: The Biological Targets of HNO

The pharmacological effects of HNO are a direct consequence of its interactions with specific biological targets. The "thiophilic" nature of HNO is central to its mechanism of action.[9]

Modulation of Thiol-Containing Proteins

Cysteine residues in proteins are key targets for HNO. The reaction of HNO with a thiol can lead to the formation of a sulfinamide, a post-translational modification that can alter the protein's structure and function.[18] This is a key distinction from NO, which typically S-nitrosylates thiols.

Signaling Pathway Example: Cardiac Function

// Nodes HNO_Donor [label="HNO Donor\n(e.g., BMS-986231)", fillcolor="#F1F3F4", fontcolor="#202124"]; HNO [label="Nitroxyl (HNO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SERCA2a [label="SERCA2a\n(Thiol Modification)", fillcolor="#FBBC05", fontcolor="#202124"]; PLN [label="Phospholamban (PLN)\n(Thiol Modification)", fillcolor="#FBBC05", fontcolor="#202124"]; RyR [label="Ryanodine Receptor (RyR)\n(Thiol Modification)", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Uptake [label="Increased Sarcoplasmic\nReticulum Ca²⁺ Uptake", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Release [label="Enhanced Sarcoplasmic\nReticulum Ca²⁺ Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lusitropy [label="Improved Diastolic Relaxation\n(Lusitropy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inotropy [label="Enhanced Contractility\n(Inotropy)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges HNO_Donor -> HNO [label="Decomposition"]; HNO -> SERCA2a; HNO -> PLN; HNO -> RyR; SERCA2a -> Ca_Uptake; PLN -> Ca_Uptake; RyR -> Ca_Release; Ca_Uptake -> Lusitropy; Ca_Release -> Inotropy; } } Caption: HNO-mediated thiol modifications in cardiac myocytes.

In cardiac myocytes, HNO has been shown to modify key calcium-handling proteins, including:

  • SERCA2a: By modifying thiols on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), HNO can enhance its activity, leading to increased calcium reuptake into the sarcoplasmic reticulum.[21] This contributes to improved diastolic relaxation (lusitropy).

  • Phospholamban: Modification of phospholamban, a regulator of SERCA2a, can further augment calcium uptake.[21]

  • Ryanodine Receptor: HNO can also modulate the ryanodine receptor, the primary calcium release channel in the sarcoplasmic reticulum, leading to enhanced contractility (inotropy).[6][21]

Vasodilation and Endothelial Function

HNO is a potent vasodilator.[3] While some of its vasodilatory effects may be mediated through soluble guanylate cyclase (sGC), similar to NO, it also acts through distinct pathways.[21] For example, HNO can activate K⁺ channels in vascular smooth muscle cells and stimulate the release of calcitonin gene-related peptide (CGRP), a potent vasodilator neuropeptide.[3][26]

Experimental Protocols for the Evaluation of Nitroxyl Radical Precursors

The reliable characterization of HNO donors is essential for their development as therapeutic agents. This requires a multi-faceted approach that combines chemical and biological assays.

Synthesis and Characterization of HNO Donors

The synthesis of HNO donors should be well-documented, with thorough characterization of the final product to ensure purity. Standard analytical techniques such as NMR, mass spectrometry, and elemental analysis are essential.

Quantification of HNO Release

Several methods can be employed to detect and quantify the release of HNO from a donor molecule.

Experimental Workflow: HNO Detection and Quantification

// Nodes Start [label="HNO Donor Solution\n(Controlled pH and Temperature)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Trapping [label="Chemical Trapping\n(e.g., Phosphine Probes)", fillcolor="#FBBC05", fontcolor="#202124"]; Direct_Detection [label="Direct Detection\n(e.g., MIMS)", fillcolor="#FBBC05", fontcolor="#202124"]; Dimerization_Product [label="Dimerization Product Detection\n(N₂O by GC)", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC_MS [label="HPLC-MS Analysis\nof Trapping Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MIMS_Analysis [label="Mass Spectrometric\nAnalysis of HNO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GC_Analysis [label="Gas Chromatography\nAnalysis of N₂O", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Quantification of HNO Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Trapping; Start -> Direct_Detection; Start -> Dimerization_Product; Trapping -> HPLC_MS; Direct_Detection -> MIMS_Analysis; Dimerization_Product -> GC_Analysis; HPLC_MS -> Quantification; MIMS_Analysis -> Quantification; GC_Analysis -> Quantification; } } Caption: A generalized workflow for the detection and quantification of HNO.

Protocol: Quantification of HNO using a Phosphine-Based Fluorescent Probe

This protocol describes a self-validating system for the detection and quantification of HNO release.

  • Preparation of Reagents:

    • Prepare a stock solution of the HNO donor in an appropriate solvent.

    • Prepare a stock solution of a phosphine-based fluorescent probe (e.g., a derivative that becomes fluorescent upon reaction with HNO) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[16][27]

    • Include a known concentration of a thiol, such as glutathione, as a competitive scavenger to validate the specificity of the probe for HNO.

  • Assay Procedure:

    • In a multi-well plate, combine the fluorescent probe solution with the HNO donor.

    • In parallel wells, include the thiol scavenger to demonstrate quenching of the fluorescent signal, confirming that the probe is reacting with HNO and not a decomposition byproduct.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Generate a standard curve using a known concentration of a stable reaction product of the probe and a known amount of an HNO donor.

    • Calculate the rate of HNO release from the initial linear portion of the fluorescence versus time plot.

  • Causality and Self-Validation: The inclusion of a thiol scavenger provides an internal control to ensure that the observed fluorescence is due to the reaction of the probe with HNO and not with other reactive species that might be generated during the decomposition of the donor.

Alternative Detection Methods:

  • Gas Chromatography (GC): Detection of N₂O, the dehydration product of the HNO dimer, can be used to quantify HNO production, particularly under anaerobic conditions.[16][27]

  • Membrane Inlet Mass Spectrometry (MIMS): This technique allows for the direct, real-time detection of HNO in aqueous solutions.[28][29]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the products of HNO trapping reactions.[27][30]

Conclusion and Future Directions

The field of nitroxyl biology and pharmacology has made remarkable strides, moving from fundamental chemical curiosities to promising clinical candidates. The unique mechanism of action of HNO, centered on its reactivity with thiols, offers a novel therapeutic paradigm, particularly for cardiovascular diseases where traditional NO-based therapies have limitations.

The continued development of next-generation HNO donors with improved stability, selectivity, and pharmacokinetic profiles will be crucial for realizing the full therapeutic potential of this remarkable molecule.[5] A deep and nuanced understanding of the mechanisms of action of these nitroxyl radical precursors, as outlined in this guide, is the foundation upon which these future innovations will be built.

References

  • The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO. PubMed Central. [Link]
  • Nitroxyl (HNO) as a vasoprotective signaling molecule. PubMed. [Link]
  • Nitroxyl (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties. Oxidative Medicine and Cellular Longevity. [Link]
  • The pharmacology of nitroxyl (HNO) and its therapeutic potential: not just the Janus face of NO. PubMed. [Link]
  • A comparison of the chemistry associated with the biological signaling and actions of nitroxyl (HNO) and nitric oxide (NO). PubMed. [Link]
  • Nitroxyl Delivered by Angeli's Salt Causes Short-Lasting Activation Followed by Long-Lasting Deactivation of Meningeal Afferents in Models of Headache Gener
  • The Emergence of Nitroxyl (HNO) as a Pharmacological Agent.
  • The Chemistry of Nitroxyl-Releasing Compounds. PubMed Central. [Link]
  • Recent Advances in the Chemical Biology of Nitroxyl (HNO)
  • Piloty's acid derivative with improved nitroxyl-releasing characteristics. PubMed. [Link]
  • Angeli's Salt, a nitroxyl anion donor, reverses endothelin-1 mediated vascular dysfunction in murine aorta. European Journal of Pharmacology. [Link]
  • NO and HNO donors, nitrones, and nitroxides: Past, present, and future. PubMed. [Link]
  • A Study of Continuous Infusions of HNO (Nitroxyl) Donor in Patients With Heart Failure and Impaired Systolic Function. BMS Clinical Trials. [Link]
  • Detection of nitroxyl (HNO) by membrane inlet mass spectrometry. Free Radical Biology and Medicine. [Link]
  • Nitroxyl (HNO): a novel redox signaling molecule. PubMed. [Link]
  • A biochemical rationale for the discrete behavior of nitroxyl and nitric oxide in the cardiovascular system. PNAS. [Link]
  • Actions of Angeli's salt, a nitroxyl (HNO) donor, on ion transport across mucosa—submucosa preparations from rat distal colon. European Journal of Pharmacology. [Link]
  • The emergence of nitroxyl (HNO) as a pharmacological agent. PubMed. [Link]
  • The Specificity of Nitroxyl Chemistry Is Unique Among Nitrogen Oxides in Biological Systems. PubMed Central. [Link]
  • A Study of Continuous Infusions of HNO (Nitroxyl) Donor in Patients With Heart Failure and Impaired Systolic Function. ClinicalTrials.gov. [Link]
  • The nitroxyl anion (HNO) donor, Angeli's salt, does not develop tolerance in vivo. British Journal of Pharmacology. [Link]
  • Nitroxyl (HNO) a Novel Approach for the Acute Treatment of Heart Failure. PubMed Central. [Link]
  • NewCo News: Cardioxyl's Nitroxyl Donor Drug Starts Testing in Heart Failure. Bioworld. [Link]
  • The Chemistry of Nitroxyl-Releasing Compounds. PubMed. [Link]
  • Therapeutic Potential of Nitroxyl (HNO)
  • A Phase 1 Randomized Study of Single Intravenous Infusions of the Novel Nitroxyl Donor BMS-986231 in Healthy Volunteers. PubMed. [Link]
  • Rapid and selective nitroxyl (HNO)
  • The Chemistry of Nitroxyl-Releasing Compounds.
  • Donors of HNO. PubMed. [Link]
  • A Phase 1 Randomized Study of Single Intravenous Infusions of the Novel Nitroxyl Donor BMS-986231 in Healthy Volunteers. PubMed Central. [Link]
  • Ratiometric Determination of Nitroxyl Utilizing a Novel Fluorescence Resonance Energy Transfer-Based Fluorescent Probe Based on a Coumarin-Rhodol Deriv
  • Detection of nitroxyl (HNO) by membrane inlet mass spectrometry. PubMed. [Link]
  • Redox reactions in HNO/nitronyl nitroxide system.
  • A recent history of nitroxyl chemistry, pharmacology and therapeutic potential. British Journal of Pharmacology. [Link]
  • The Chemical Biology of HNO Signaling. PubMed Central. [Link]
  • Nitroxyl (HNO) Reacts with Molecular Oxygen and Forms Peroxynitrite at Physiological pH: BIOLOGICAL IMPLICATIONS. Journal of Biological Chemistry. [Link]
  • Recent advances in the chemical biology of nitroxyl (HNO)
  • Acyloxy Nitroso Compounds as Nitroxyl (HNO)

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide. In the absence of direct experimental data in the public domain for this specific compound, this document synthesizes information from analogous chemical structures and theoretical principles to build a predictive model of its thermal behavior. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical validation of these predictions.

Introduction: Understanding this compound

This compound, a molecule of interest in organic synthesis and potentially in medicinal chemistry, possesses a unique combination of a sterically hindered aryl sulfonamide and an N-hydroxy group. The mesityl (2,4,6-trimethylphenyl) group offers significant steric bulk, which can influence the molecule's reactivity and stability. The N-hydroxy functionality introduces a potential site for radical generation or rearrangement, making a thorough understanding of its thermal stability paramount for safe handling, storage, and application.

The recommended storage condition for this compound is in an inert atmosphere at 2-8°C, which suggests a potential for degradation under ambient conditions or upon exposure to heat. This guide aims to elucidate the likely modes of thermal decomposition and provide the necessary framework for its empirical investigation.

Predicted Thermal Stability and Decomposition Pathways

The thermal decomposition of this compound is likely to be a multi-step process initiated by the cleavage of its weakest chemical bonds. A structural analysis points to several potential points of initial fragmentation.

Structural Analysis and Bond Dissociation Energies

The key covalent bonds susceptible to thermal cleavage are the N-O, S-N, and S-C bonds.

  • The N-O Bond: The N-O single bond in hydroxylamines is generally considered to be relatively weak. Computational studies on various hydroxylamines have calculated N-O bond dissociation energies (BDEs) to be in the range of 55-65 kcal/mol.[1][2][3] This is significantly lower than typical C-C or C-H bonds, making the homolytic cleavage of the N-O bond a highly probable initial step in the thermal decomposition process.

  • The S-N Bond: The sulfur-nitrogen bond in sulfonamides is generally more robust than the N-O bond. However, upon heating, this bond can also undergo cleavage.

  • The S-C Bond: The sulfur-carbon bond connecting the sulfonyl group to the mesityl ring is also a potential site of cleavage, particularly at higher temperatures.

Based on these general principles, the N-O bond is the most likely to break first upon thermal stress.

Potential Decomposition Mechanisms

The initial cleavage of the N-O bond would lead to the formation of two radical species: a sulfonyl-stabilized aminyl radical and a hydroxyl radical. These highly reactive intermediates would then trigger a cascade of subsequent reactions.

Diagram of Predicted Initial Decomposition Step

Decomposition_Pathway This compound This compound Aminyl_Radical 2,4,6-Trimethylbenzenesulfonamidyl Radical This compound->Aminyl_Radical Δ (Heat) Homolytic Cleavage Hydroxyl_Radical Hydroxyl Radical This compound->Hydroxyl_Radical

Caption: Predicted initial homolytic cleavage of the N-O bond.

Following this initiation, several decomposition pathways are plausible:

  • Hydrogen Abstraction and Rearrangement: The highly reactive hydroxyl radical can abstract a hydrogen atom from one of the methyl groups on the mesityl ring, leading to the formation of water and a benzyl-type radical. This new radical could then undergo further rearrangement and fragmentation.

  • Desulfonylation: Cleavage of the S-C bond could lead to the formation of mesitylene and a sulfonyl radical. The latter would likely decompose further to sulfur dioxide (SO2).

  • Ring Fragmentation: At higher temperatures, the aromatic mesityl ring itself could undergo fragmentation, leading to the formation of smaller hydrocarbon molecules.

Expected Gaseous Byproducts

Based on the predicted decomposition pathways, a mixture of gaseous byproducts can be expected. These would likely include:

Predicted Gaseous ProductChemical FormulaLikely Origin
Sulfur DioxideSO₂Decomposition of the sulfonyl group.
Nitrogen OxidesNOₓReactions involving nitrogen-containing radicals.
WaterH₂OHydrogen abstraction by hydroxyl radicals.
MesityleneC₉H₁₂Cleavage of the S-C bond.
Methane, Ethane, etc.CH₄, C₂H₆Fragmentation of the mesityl group.

Recommended Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical techniques is recommended.

Diagram of Experimental Workflow

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_EGA Evolved Gas Analysis (EGA) TGA_exp Perform TGA Experiment TGA_data Obtain Mass Loss vs. Temperature Data TGA_exp->TGA_data EGA_exp Perform TGA-MS or TGA-FTIR TGA_data->EGA_exp Correlate mass loss steps with gas evolution DSC_exp Perform DSC Experiment DSC_data Identify Melting Point, Phase Transitions, and Decomposition Enthalpy DSC_exp->DSC_data EGA_data Identify Gaseous Decomposition Products EGA_exp->EGA_data

Caption: Recommended workflow for comprehensive thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound loses mass due to decomposition.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Atmosphere: Run the experiment under a high-purity nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative decomposition. A subsequent run in an air or oxygen atmosphere can be performed to assess oxidative stability.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 600°C.

    • Heating Rate: A heating rate of 10°C/min is standard. Slower (e.g., 5°C/min) or faster (e.g., 20°C/min) rates can be used to investigate the kinetics of decomposition.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve) should be determined.

Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point, any phase transitions, and the enthalpy changes associated with decomposition (exothermic or endothermic).

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. The use of a sealed pan is crucial to prevent mass loss before decomposition.

  • Instrument Setup:

    • Atmosphere: Use a nitrogen atmosphere with a similar flow rate to the TGA experiment.

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition event observed in the TGA. A heating rate of 10°C/min is recommended for correlation with the TGA data.

  • Data Analysis: Plot the heat flow versus temperature. Determine the melting point (the peak of the endothermic melting transition) and the onset temperature and peak temperature of any exothermic or endothermic decomposition events. The area under the decomposition peak can be integrated to determine the enthalpy of decomposition.

Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR

Objective: To identify the chemical composition of the gases evolved during decomposition.

Protocol:

  • Instrument Setup: Use a TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • Experimental Conditions: Run the TGA experiment under the same conditions as outlined in the TGA protocol (nitrogen atmosphere, 10°C/min heating rate).

  • Data Analysis:

    • TGA-MS: Monitor the ion currents for the mass-to-charge ratios (m/z) of the expected gaseous products (e.g., m/z 64 for SO₂, m/z 30 for NO, m/z 46 for NO₂, m/z 18 for H₂O, m/z 120 for mesitylene).

    • TGA-FTIR: Continuously collect IR spectra of the evolved gases and identify the characteristic absorption bands for the expected functional groups (e.g., S=O stretch for SO₂, N-O stretch for NOx, O-H stretch for H₂O).

Safety, Handling, and Storage Considerations

Given the predicted thermal instability and the potential for the release of toxic gases such as SO₂ and NOx, the following precautions are strongly recommended:

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at the recommended temperature of 2-8°C.[4]

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Heating: When heating the compound, either as a solid or in solution, do so with caution and in a controlled manner. Ensure adequate ventilation to handle any evolved gases.

Conclusion

While specific experimental data on the thermal decomposition of this compound is not currently available in the literature, a scientifically grounded prediction of its behavior can be made based on its chemical structure and the known properties of related compounds. The primary predicted mode of decomposition is the homolytic cleavage of the relatively weak N-O bond, followed by a cascade of radical reactions leading to the formation of gaseous byproducts including SO₂, NOx, and water, as well as organic fragments such as mesitylene.

The experimental protocols detailed in this guide provide a robust framework for the empirical determination of the compound's thermal stability and decomposition pathways. The application of TGA, DSC, and EGA techniques will yield the critical data necessary for its safe handling, storage, and utilization in research and development.

References

  • Vertex AI Search, result[2][3][4][5][6][7][8]
  • The Journal of Physical Chemistry A, "The Bond Dissoci
  • PubMed, "The Bond Dissoci
  • NSF Public Access Repository, "The Bond Dissoci

Sources

The Advent of a Powerful Aminating Reagent: A Technical Guide to the Discovery and Synthesis of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide and its Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, the development of efficient aminating reagents is of paramount importance for the construction of nitrogen-containing molecules, a cornerstone of pharmaceuticals and functional materials. This technical guide delves into the discovery and seminal synthesis of a significant, yet hazardous, class of reagents: the hydroxysulfonamides derived from mesitylene. Specifically, we will focus on N-Hydroxy-2,4,6-trimethylbenzenesulfonamide and its historically more prominent isomer, O-Mesitylenesulfonylhydroxylamine (MSH). While commercially available, understanding the foundational synthesis provides critical context for its reactivity, stability, and safe handling. This guide will elucidate the causal chemistry behind its preparation, provide detailed protocols, and offer insights for its application in modern research.

The Discovery of a Potent Electrophilic Aminating Agent

The quest for reagents capable of delivering an amino group (NH₂) to nucleophiles led to the investigation of hydroxylamine derivatives. The core concept was to render the nitrogen atom electrophilic by attaching it to a good leaving group. Sulfonate esters proved to be excellent candidates for this role. The pioneering work in this area led to the development of O-arenesulfonylhydroxylamines, with O-Mesitylenesulfonylhydroxylamine (MSH) emerging as a particularly useful, albeit energetic, reagent. Its utility was notably established by Tamura and coworkers in the mid-1970s, who demonstrated its effectiveness for the electrophilic amination of a variety of nucleophiles.[1]

The choice of the 2,4,6-trimethylbenzenesulfonyl (mesityl) group was a deliberate and expert decision. The steric bulk provided by the three methyl groups on the aromatic ring offers a degree of kinetic stability to the otherwise reactive N-O-S linkage. This steric hindrance, however, does not unduly diminish the electrophilicity of the nitrogen atom, striking a fine balance between stability and reactivity.

The First Synthesis: A Mechanistic Perspective

The initial synthesis of O-Mesitylenesulfonylhydroxylamine (MSH) hinges on the creation of the sulfonyl hydroxylamine linkage followed by the removal of a protecting group. The most cited early preparations utilize a protected hydroxylamine derivative, which is first sulfonylated with mesitylenesulfonyl chloride, followed by deprotection under acidic conditions.

The key starting materials for this synthesis are:

  • Mesitylenesulfonyl chloride (2,4,6-trimethylbenzenesulfonyl chloride): The source of the mesityl sulfonyl group.

  • A protected hydroxylamine: Often an acetohydroxamate derivative, to prevent unwanted side reactions at the nitrogen atom during sulfonylation.

The overall transformation can be visualized as a two-step process: protection/sulfonylation followed by deprotection.

cluster_0 Step 1: Sulfonylation of Protected Hydroxylamine cluster_1 Step 2: Acid-Catalyzed Deprotection Protected_Hydroxylamine Protected Hydroxylamine (e.g., O-acetylhydroxylamine) Intermediate Protected O-Mesitylenesulfonylhydroxylamine (e.g., O-(mesitylsulfonyl)acetohydroxamate) Protected_Hydroxylamine->Intermediate Reaction Mesitylenesulfonyl_Chloride Mesitylenesulfonyl Chloride Mesitylenesulfonyl_Chloride->Intermediate MSH O-Mesitylenesulfonylhydroxylamine (MSH) Intermediate->MSH Deprotection Acid Strong Acid (e.g., Perchloric Acid) Acid->MSH Final_Product This compound (Isomer of MSH) MSH->Final_Product Isomerization/Rearrangement (potential) cluster_0 Synthesis and Purification cluster_1 Characterization Synthesis Synthesize MSH Purification Purify via Precipitation Synthesis->Purification NMR ¹H NMR Spectroscopy Purification->NMR IR Infrared Spectroscopy Purification->IR MP Melting Point Determination Purification->MP Result Confirm Structure and Purity NMR->Result IR->Result MP->Result

Caption: Analytical workflow for synthesized MSH.

Conclusion and Future Outlook

The discovery and synthesis of O-Mesitylenesulfonylhydroxylamine marked a significant advancement in the field of organic synthesis, providing a powerful tool for electrophilic amination. While its utility is undeniable, its inherent instability necessitates careful handling and has driven the development of safer, more stable aminating reagents. The chemistry of its isomer, this compound, remains less explored, presenting potential opportunities for future research into its synthesis, stability, and reactivity. For drug development professionals, a deep understanding of the properties of such foundational reagents is crucial for the innovation of novel synthetic routes to complex nitrogen-containing therapeutic agents.

References

  • Tamura, Y., et al. (1975). A new amination of carbanions. Synthesis, 1975(12), 788.
  • Tamura, Y., et al. (1973). A new amination of enamines, indoles, and pyrroles. The Journal of Organic Chemistry, 38(6), 1239-1241.
  • LookChem. (n.d.). O-Mesitylenesulfonylhydroxylamine.
  • Request PDF. (2022, January). Synthesis of N-Aminated Salts of Aliphatic tert-Amines, (Trialkyl)amidines, and (Pentaalkyl)guanidines by Electrophilic Amination in an Ethereal Solvent. ResearchGate.
  • Request PDF. (n.d.). e-EROS Encyclopedia of Reagents for Organic Synthesis. ResearchGate.

Sources

An In-Depth Technical Guide to the Safe Handling, Storage, and Management of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, proper storage conditions, and effective handling procedures for N-Hydroxy-2,4,6-trimethylbenzenesulfonamide. As a Senior Application Scientist, the following information is synthesized from established safety data, general best practices for related chemical classes, and a causal understanding of the compound's inherent properties to ensure a self-validating system of laboratory safety.

Chemical Identity and Physicochemical Properties

This compound is a sulfonamide derivative with the following identifiers:

  • CAS Number: 58042-39-0[1]

  • Molecular Formula: C₉H₁₃NO₃S[1][2]

  • Molecular Weight: 215.27 g/mol [1][2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Physical State Solid
Storage Temperature 2-8°C[1]
Purity ≥97%[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The known hazard statements associated with this compound are outlined below, indicating that it is a flammable solid, harmful if ingested or inhaled, and causes irritation to the skin and eyes.[1]

  • H228: Flammable solid.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Due to the lack of specific LD50 and LC50 data for this compound in the available literature, a precautionary approach, assuming a moderate level of toxicity based on the provided H-statements, is strongly advised.

Toxicity and Health Hazards

The primary routes of exposure to this compound are inhalation, ingestion, and skin or eye contact.

  • Inhalation: Inhalation of dust may cause respiratory irritation and be harmful.[1]

  • Ingestion: This compound is harmful if swallowed.[1]

  • Skin Contact: Causes skin irritation.[1] Prolonged or repeated contact should be avoided.

  • Eye Contact: Causes serious eye irritation.[1]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to stringent safe handling practices is paramount to minimize the risk of exposure. The causality behind these recommendations is to create a multi-layered barrier between the researcher and the hazardous chemical.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when manipulating the solid form where dust generation is possible.[3]

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following should be considered mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against dust particles and splashes.[4]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A lab coat must be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA-approved respirator should be used.[3][4]

Storage and Stability

Proper storage is critical to maintain the integrity of this compound and to prevent hazardous situations.

  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Atmosphere: This compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[1]

  • Containers: Keep containers tightly closed in a dry and well-ventilated place.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

Emergency Procedures

In the event of an emergency, a calm and methodical response is crucial. The following protocols are based on general guidelines for flammable and irritant solids.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

  • Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

Spill Response

A chemical spill should be treated as a serious incident. The following workflow provides a systematic approach to managing a spill of this compound.

Spill_Response_Workflow start Spill Occurs assess Assess the Spill (Size and Immediate Danger) start->assess evacuate_check Immediate Danger? assess->evacuate_check ppe Don Appropriate PPE evacuate Evacuate Area Alert Others Call Emergency Services evacuate_check->evacuate Yes no_danger No Immediate Danger evacuate_check->no_danger No report Report the Incident evacuate->report contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Use non-sparking tools) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Package and Label Waste for Disposal decontaminate->dispose dispose->report end End report->end

Caption: Workflow for responding to a chemical spill of this compound.

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), sand, or earth. Avoid using water as it may not be effective and could spread the material.[7][8]

  • Specific Hazards: This compound is a flammable solid. Fire may produce irritating and/or toxic gases.[8][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[8]

Waste Disposal

All waste materials containing this compound should be considered hazardous waste.

  • Collection: Collect waste in a suitable, labeled, and tightly sealed container.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or in the regular trash.

Conclusion

This compound is a valuable reagent in research and development, but it requires careful and informed handling due to its hazardous properties. By implementing the engineering controls, personal protective equipment, and procedures outlined in this guide, researchers can significantly mitigate the risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties, is the cornerstone of a safe and productive laboratory environment.

References

  • This compound. Achmem. URL
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Hydroxylamine-mediated C–C amination via an aza-hock rearrangement.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency. URL
  • N-Hydroxybenzenesulfonamide.
  • Process for the preparation of O-substituted hydroxylamines.
  • Simple Preparation of O-Substituted Hydroxylamines
  • hydroxylamine synthesis by amination (alkyl
  • 2,4,6-Trimethylbenzenesulfonamide.
  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. URL
  • This compound. Crysdot LLC. URL
  • N-Hydroxy-2 – 4 – 6-trimethylbenzenesulfonamide. Biotuva Life Sciences. URL
  • This compound. MySkinRecipes. URL

Sources

Methodological & Application

Application Notes and Protocols for the Selective Oxidation of Alcohols using N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the use of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide as a catalyst precursor for the selective oxidation of alcohols. This document outlines the mechanistic rationale, provides detailed experimental protocols, and discusses the scope and limitations of this methodology, drawing parallels with well-established nitroxyl radical-mediated oxidation systems.

Introduction: A Modern Approach to Selective Alcohol Oxidation

The selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a cornerstone transformation in organic synthesis, critical for the construction of complex molecules in the pharmaceutical and fine chemical industries. Traditional methods often rely on stoichiometric, heavy-metal-based oxidants which suffer from drawbacks such as toxicity, harsh reaction conditions, and the generation of significant waste. In contrast, catalytic methods employing nitroxyl radicals, such as the well-known 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), offer a milder and more sustainable alternative.

This compound emerges as a valuable precursor to a catalytically active nitroxyl radical, offering a practical and efficient entry into these powerful oxidation systems.[1] This guide provides the necessary details to successfully implement this reagent in your synthetic endeavors.

Mechanistic Principles: The Catalytic Cycle

The catalytic activity of this compound is predicated on its in-situ oxidation to the corresponding 2,4,6-trimethylbenzenesulfonyl nitroxyl radical. This transient but highly reactive species is the linchpin of the catalytic cycle, which subsequently generates an oxoammonium salt as the active oxidant. The generally accepted mechanism for nitroxyl radical-catalyzed alcohol oxidation proceeds through the following key steps, illustrated below in the context of a generic N-hydroxysulfonamide.

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Stoichiometric Reaction A N-Hydroxysulfonamide (Pre-catalyst) B Sulfonamidyl Nitroxyl Radical A->B [Oxidation] (Co-oxidant) C Oxoammonium Salt (Active Oxidant) B->C [Oxidation] (Co-oxidant) G Co-oxidant (e.g., NaOCl) D N-Hydroxysulfonamide (Reduced form) C->D RCH₂OH (Alcohol Substrate) E Alcohol (RCH₂OH) D->B [Re-oxidation] F Aldehyde (RCHO) E->F Oxidation H Reduced Co-oxidant (e.g., NaCl) G->H Reduction Method_Development start Start: Select Alcohol Substrate protocol Perform General Protocol (5 mol% catalyst, NaOCl, 0°C) start->protocol monitor Monitor Reaction by TLC/GC protocol->monitor complete Reaction Complete? monitor->complete workup Quench, Workup, and Purify complete->workup Yes optimize Optimize Conditions complete->optimize No (Incomplete or Side Products) analyze Analyze Product (NMR, GC-MS) Determine Yield and Purity workup->analyze analyze->optimize Unacceptable end End: Finalized Protocol analyze->end Acceptable optimize->protocol Adjust: - Catalyst Loading - Temperature - Co-oxidant

Sources

Application Note & Protocol: N-Hydroxy-2,4,6-trimethylbenzenesulfonamide in Copper-Catalyzed Aerobic Oxidation of Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to Selective Alcohol Oxidation

The selective oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, pivotal to the construction of complex molecules in pharmaceutical and materials science. Traditional methods often rely on stoichiometric, and frequently toxic, heavy-metal oxidants. The field has evolved towards more sustainable approaches, embracing catalytic systems that utilize mild and environmentally benign terminal oxidants like molecular oxygen.

This document details the application of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide (NHMS), in conjunction with a copper catalyst, for the aerobic oxidation of primary and secondary alcohols. This system represents a significant advancement, offering high efficiency and selectivity under mild reaction conditions. We will explore the mechanistic underpinnings of this catalytic system, provide a robust, step-by-step protocol for its implementation, and discuss troubleshooting and optimization strategies to ensure reliable and reproducible results.

Key Advantages of the Cu/NHMS System:

  • Sustainability: Utilizes atmospheric oxygen as the terminal oxidant, with water as the only stoichiometric byproduct.

  • Selectivity: Efficiently oxidizes primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids, and secondary alcohols to ketones.

  • Mild Conditions: Reactions are typically conducted at or near room temperature, preserving sensitive functional groups.

  • Broad Scope: Demonstrates efficacy across a range of benzylic and aliphatic alcohols.

Mechanistic Principles: The "Why" Behind the Protocol

Understanding the catalytic cycle is crucial for rational optimization and troubleshooting. The Cu/NHMS system is proposed to operate via a copper-mediated "oxidase-type" catalytic mechanism.[1][2] While the precise intermediates are a subject of ongoing research, a plausible cycle involves the interplay between copper(I) and copper(II) oxidation states, facilitated by the NHMS co-catalyst.

  • Activation: The reaction is initiated by the oxidation of a Cu(I) species to an active Cu(II) species by molecular oxygen. This is often the rate-limiting step in the catalytic cycle.[2]

  • Ligand Exchange & Deprotonation: The alcohol substrate coordinates to the Cu(II) center, and a base facilitates its deprotonation to form a copper-alkoxide intermediate.

  • Oxidation & Radical Formation: The NHMS is believed to be oxidized to a transient, highly reactive nitroxyl radical. This species then facilitates the oxidation of the copper-alkoxide. This may occur through a Hydrogen Atom Transfer (HAT) mechanism, generating the carbonyl product, a reduced Cu(I) species, and regenerating the hydroxylamine form of the catalyst.

  • Catalyst Regeneration: The Cu(I) species is re-oxidized by O₂ back to Cu(II), completing the catalytic cycle and allowing the process to repeat.

The role of NHMS is multifaceted; it acts as a redox mediator, facilitating the electron transfer from the alcohol to the copper center and ultimately to molecular oxygen.

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Co-Catalyst Cycle CuI Cu(I) CuII Cu(II) CuI->CuII O₂ NHMS_Reduced NHMS (Reduced) Cu_Alkoxide Cu(II)-Alkoxide CuII->Cu_Alkoxide R₂CHOH, -H⁺ Cu_Alkoxide->CuI NHMS (Oxidized Form) Product Aldehyde/ Ketone Cu_Alkoxide->Product NHMS_Oxidized NHMS (Oxidized Nitroxyl) NHMS_Reduced->NHMS_Oxidized Cu(II) NHMS_Oxidized->NHMS_Reduced Substrate Oxidation caption Fig 1. Proposed Catalytic Cycle for Cu/NHMS Oxidation.

Caption: Fig 1. Proposed Catalytic Cycle for Cu/NHMS Oxidation.

Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol

This section provides a detailed, self-validating procedure for the oxidation of benzyl alcohol to benzaldehyde, a standard benchmark reaction for this catalytic system.

Materials & Reagents
ReagentCAS No.PuritySupplierNotes
Benzyl Alcohol100-51-6>99%Sigma-AldrichUse freshly distilled or from a new bottle.
Copper(I) Bromide (CuBr)7787-70-4>98%Strem ChemicalsStore under inert atmosphere.
This compound (NHMS)58042-39-0>95%Crysdot LLCStore at 2-8°C under an inert atmosphere.[3]
2,2'-Bipyridine (bpy)366-18-7>99%Acros OrganicsLigand for copper.
N-Methylimidazole (NMI)616-47-7>99%TCI AmericaBase.
Acetonitrile (MeCN)75-05-8AnhydrousFisher ScientificUse dry solvent for best results.
Oxygen (O₂)7782-44-7>99.5%AirgasUse a balloon or a Schlenk line setup.
Equipment
  • Two-necked round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Oxygen balloon with needle adapter

  • Septa

  • Standard glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • GC-MS or ¹H NMR for analysis

Step-by-Step Procedure

Caption: Fig 2. Step-by-step experimental workflow.

  • Reaction Setup: To a 50 mL two-necked round-bottom flask containing a magnetic stir bar, add CuBr (7.2 mg, 0.05 mmol, 5 mol%), 2,2'-bipyridine (7.8 mg, 0.05 mmol, 5 mol%), and NHMS (21.5 mg, 0.10 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask with septa and purge with an inert gas (N₂ or Argon) for 5 minutes.

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) via syringe. Stir the mixture until all solids dissolve, resulting in a light-colored solution.

  • Substrate and Base Addition: Add benzyl alcohol (104 µL, 1.0 mmol, 1.0 equiv.) followed by N-methylimidazole (88 µL, 1.1 mmol, 1.1 equiv.) via syringe.

  • Oxygen Introduction: Evacuate the flask headspace under vacuum and backfill with oxygen from a balloon. Ensure the needle from the balloon pierces the septum to maintain a positive pressure of O₂ (approx. 1 atm).

  • Reaction Monitoring (Self-Validation): Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored every 30-60 minutes by TLC (e.g., 9:1 Hexanes:Ethyl Acetate eluent). Spot the reaction mixture against a spot of the starting benzyl alcohol. The disappearance of the starting material spot and the appearance of a new, less polar spot (benzaldehyde) indicates reaction progress. The reaction is typically complete within 2-4 hours.

  • Quenching and Work-up: Once the starting material is consumed, vent the O₂ balloon. Filter the reaction mixture through a short plug of silica gel, washing with ethyl acetate (20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, wash with 1 M HCl (15 mL), followed by saturated aqueous NaHCO₃ (15 mL), and finally brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzaldehyde.

  • Analysis: Determine the yield and purity of the product by ¹H NMR spectroscopy or GC-MS analysis. The expected yield should be >90%.

Substrate Scope & Optimization Insights

The Cu/NHMS system is versatile. The following table summarizes typical results for various substrates under optimized conditions.

Substrate (Alcohol)ProductTime (h)Yield (%)Notes
Benzyl alcoholBenzaldehyde2-4>90The benchmark substrate.
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde2>95Electron-donating groups accelerate the reaction.
4-Nitrobenzyl alcohol4-Nitrobenzaldehyde6-8~85Electron-withdrawing groups slow the reaction.
1-PhenylethanolAcetophenone3-5>90Secondary benzylic alcohols are excellent substrates.
Cinnamyl alcoholCinnamaldehyde4>88Allylic alcohols are well-tolerated.
1-Octanol1-Octanal12-18~75Unactivated aliphatic alcohols require longer reaction times or mild heating.

Troubleshooting & Optimization:

  • Low Conversion: If the reaction stalls, ensure the oxygen supply is adequate (a deflated balloon indicates a leak). The quality of the Cu(I) source is critical; if it has oxidized to a green/blue Cu(II) salt, the initial activation will be sluggish. Consider adding a fresh portion of the catalyst.

  • Over-oxidation: While minimal, over-oxidation to the carboxylic acid can occur with prolonged reaction times, especially for electron-rich substrates. Monitor the reaction closely by TLC and quench promptly upon completion.

  • Solvent Choice: Acetonitrile is generally optimal. Other polar aprotic solvents like acetone or DMF can be used, but may require re-optimization of reaction time and temperature.

Safety & Handling

  • This compound (NHMS): May cause skin, eye, and respiratory irritation.[4] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Copper(I) Bromide: Harmful if swallowed or inhaled. Avoid creating dust.

  • Oxygen: While not flammable itself, oxygen is a strong oxidizer and will accelerate combustion. Ensure no flammable solvents are stored near the oxygen source and that the reaction is properly vented.

  • General Precautions: Always handle chemicals in a fume hood. In case of skin or eye contact, rinse immediately and thoroughly with water.[5] Dispose of chemical waste according to institutional guidelines.

References

  • Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds.Chemical Science (RSC Publishing).
  • This compound.Crysdot LLC.
  • Copper-catalyzed aerobic oxidation of N-substituted hydroxylamines: efficient and practical access to nitroso compounds.PubMed.
  • Copper-catalyzed aerobic autoxidation of N-hydroxycarbamates probed by mass spectrometry.PubMed.
  • Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds.National Institutes of Health (NIH).
  • N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds.Semantic Scholar.
  • Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds.National Institutes of Health (NIH).

Sources

Application of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide in Controlled Radical Polymerization: An Analysis of Current Scientific Literature

Author: BenchChem Technical Support Team. Date: January 2026

A thorough review of scientific literature and chemical databases indicates that N-Hydroxy-2,4,6-trimethylbenzenesulfonamide is not a recognized or documented agent for initiating or controlling radical polymerization. This analysis serves to inform researchers, scientists, and drug development professionals on the current understanding of this compound and the established methodologies for controlled radical polymerization.

Introduction to Controlled Radical Polymerization

Controlled radical polymerization (CRP) encompasses a range of techniques that allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. Unlike conventional free radical polymerization, which is often difficult to control, CRP methods introduce a dynamic equilibrium between active propagating radicals and dormant species. This reversible deactivation allows for the simultaneous growth of all polymer chains, leading to a high degree of control over the final polymer product. The most prominent CRP techniques include Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods rely on specific chemical agents to maintain the delicate balance between active and dormant chains.

Investigating the Role of this compound

This compound, also known as O-mesitylenesulfonyl hydroxylamine (MSH), is a known chemical compound. However, extensive searches of chemical and patent databases have not yielded any evidence of its use as a controlling agent in any form of radical polymerization. The existing literature primarily describes its application as an aminating agent in organic synthesis. Some related N-hydroxy sulfonamide compounds, such as Piloty's acid (N-hydroxybenzenesulfonamide), are recognized as nitroxyl (HNO) donors, which can decompose to produce nitric oxide (NO). While these species have radical characteristics, their application in the precise control of polymer chain growth, a hallmark of CRP, is not established.

It is important to note that some alkyl hydroxylamines have been patented for use as "shortstopping agents" in radical polymerization. These agents act as inhibitors to terminate the polymerization process, which is functionally the opposite of a controlling agent that sustains and regulates polymer growth.

Established Methodologies for Controlled Radical Polymerization

For researchers seeking to perform controlled radical polymerization, the following established methods are recommended, each with a distinct mechanism and class of controlling agents:

  • Nitroxide-Mediated Polymerization (NMP): This method utilizes stable nitroxide radicals, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), to reversibly trap propagating polymer chains.

  • Atom Transfer Radical Polymerization (ATRP): ATRP is based on a reversible redox process catalyzed by a transition metal complex, typically copper, which abstracts a halogen atom from a dormant polymer chain to form a propagating radical.

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT employs a chain transfer agent, usually a thiocarbonylthio compound, to mediate the exchange between active and dormant polymer chains.

Conclusion

Based on the available scientific evidence, this compound does not have a recognized application in controlled radical polymerization. Researchers and professionals in the field are advised to consult the extensive literature on established CRP techniques such as NMP, ATRP, and RAFT for reliable and well-documented protocols. The synthesis of well-defined polymers with controlled architectures is a mature field with a variety of robust methods, and adherence to these proven techniques is recommended for achieving desired experimental outcomes. Due to the lack of scientific data on the specified topic, the generation of detailed application notes, protocols, and data tables for the use of this compound in controlled radical polymerization is not feasible.

Step-by-step guide for reactions involving N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

A Senior Application Scientist's Guide to a Versatile Aminating Reagent

Introduction: Unveiling a Specialized Reagent

This compound, often referred to as MSH (Mesitylenesulfonylhydroxylamine) in literature, is a crystalline solid belonging to the class of hydroxylamine-derived reagents.[1] Its molecular structure is characterized by a hydroxylamine moiety (-NHOH) attached to a bulky and sterically hindered 2,4,6-trimethylbenzenesulfonyl (mesityl) group. This unique structural arrangement is not a mere chemical curiosity; it is the very source of the reagent's utility and stability, making it a valuable tool in modern organic synthesis, particularly for electrophilic amination reactions.[2][3]

The mesityl group provides significant steric shielding to the reactive nitrogen center. This bulkiness modulates the reagent's reactivity, enhances its thermal stability compared to simpler hydroxylamine derivatives, and often imparts high regioselectivity in its reactions. For researchers in medicinal chemistry and drug development, such predictable reactivity is crucial for the synthesis of complex nitrogen-containing molecules, including novel scaffolds for energetic materials and bioactive compounds.[4][5]

This guide provides an in-depth exploration of the synthesis, mechanisms, and practical applications of this compound, offering detailed protocols for its effective use in the laboratory.

Structural Representation of this compound

Caption: Structure of this compound (CAS: 58042-39-0).[6]

Synthesis of the Reagent

The preparation of this compound can be achieved through a multi-step synthesis. A common route involves the reaction of a hydroxylamine precursor with 2,4,6-trimethylbenzenesulfonyl chloride. A patented method highlights a "one-kettle" approach to improve efficiency and reduce costs, which is particularly relevant for scaling up the production of this aminating agent.[4]

Illustrative Synthetic Pathway:

  • Formation of a Hydroxylamine Intermediate: A reaction is first carried out with hydroxylamine hydrochloride, often in the presence of a base like potassium carbonate, to generate a more reactive hydroxylamine species in situ.[4]

  • Sulfonylation: The intermediate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The sulfonyl chloride acts as an electrophile, and the nitrogen of the hydroxylamine acts as the nucleophile.

  • Hydrolysis/Deprotection: The resulting intermediate is often protected. A final hydrolysis step, for instance using perchloric acid followed by an aqueous workup, yields the target this compound as a solid product.[4]

This synthesis provides a stable, solid aminating agent that is often preferred over more hazardous or unstable alternatives like chloramines.[2]

Core Application: Electrophilic Amination

The primary utility of this compound lies in its role as an electrophilic aminating agent.[2] In this class of reactions, it delivers an amino group (-NH2) to a carbon nucleophile (e.g., Grignard reagents, organocuprates, or enolates). The N-O bond is inherently weak and serves as the reactive site, while the bulky mesitylsulfonyl group acts as an excellent leaving group, facilitating the transfer of the nitrogen atom.

Conceptual Workflow for Electrophilic Amination

G Start Start: Prepare Nucleophile (e.g., Grignard, Organolithium) Reaction Combine Nucleophile and Aminating Agent under inert atmosphere (N₂ or Ar) at low temperature (e.g., -78 °C to 0 °C) Start->Reaction Reagent This compound (Aminating Agent) Reagent->Reaction Quench Reaction Quench (e.g., with saturated NH₄Cl solution) Reaction->Quench After appropriate reaction time Workup Aqueous Workup & Extraction (e.g., with Ethyl Acetate or DCM) Quench->Workup Purify Purification (Flash Column Chromatography) Workup->Purify Product Isolate Primary Amine Product Purify->Product

Caption: A generalized workflow for electrophilic amination using the title reagent.

Protocol 1: Amination of Grignard Reagents

This protocol details the synthesis of primary anilines from the corresponding aryl Grignard reagents. The reaction provides a direct method to form a C-N bond.

Materials:

  • Aryl bromide

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Grignard Formation: Under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq) to a suspension of magnesium turnings (1.2 eq) in anhydrous THF. Stir the mixture until the magnesium is consumed to form the Grignard reagent.

  • Reagent Preparation: In a separate flask under an inert atmosphere, dissolve this compound (1.1 eq) in anhydrous THF.

  • Amination Reaction: Cool the solution of the aminating agent to -78 °C using a dry ice/acetone bath. To this cooled solution, add the freshly prepared Grignard reagent dropwise over 20-30 minutes. Maintain the temperature at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC. Once complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired primary amine.

Causality and Insights:

  • Why low temperature? Grignard reagents are highly reactive and basic. The low temperature (-78 °C) is critical to prevent side reactions, such as deprotonation of the hydroxylamine, and to ensure selective nucleophilic attack on the nitrogen atom.

  • Why an inert atmosphere? Grignard reagents and the aminating agent are sensitive to moisture and oxygen. An inert atmosphere is essential to prevent quenching of the Grignard reagent and degradation of the starting materials.

  • The Leaving Group: The mesitylenesulfinate anion formed upon N-O bond cleavage is a stable and good leaving group, which thermodynamically drives the reaction forward.

Application as a Precursor for Other Reagents

This compound can serve as a starting material for creating other valuable synthetic intermediates. A prominent example is its conversion to the corresponding hydrazide, which is then used to synthesize bioactive hydrazones.

Protocol 2: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Hydrazones

While direct protocols for this compound are specific, a closely related application involves its conceptual analogue, 2,4,6-trimethylbenzenesulfonohydrazide, in condensation reactions. This highlights the utility of the mesityl-sulfonyl scaffold. Research has shown that hydrazones derived from this scaffold possess significant antibacterial activity.[7][8]

Step-by-Step Procedure (Condensation Reaction):

  • Dissolution: Dissolve 2,4,6-trimethylbenzenesulfonohydrazide (1.0 eq) in ethanol.[7]

  • Aldehyde Addition: Add the desired substituted benzaldehyde (1.1 eq) to the solution.

  • Reflux: Heat the mixture to reflux for 3 hours.[7]

  • Crystallization: Cool the solution to room temperature and then place it in a refrigerator for 24 hours to facilitate the precipitation of the hydrazone product.

  • Isolation: Filter the precipitate and recrystallize from ethanol to obtain the pure 2,4,6-trimethylbenzenesulfonyl hydrazone.[7]

Data Summary: Impact of Substitution on Antibacterial Activity

The following table summarizes findings on how different substituents on the aldehyde component affect the antibacterial efficacy of the resulting 2,4,6-trimethylbenzenesulfonyl hydrazones against Gram-positive bacteria.

Aldehyde Substituent(s)Resulting Hydrazone ActivityReference
Unsubstituted (Benzaldehyde)Inactive[8]
Electron-donating (e.g., -OH)Increased activity[8]
Electron-withdrawing (e.g., Halogens)Increased activity[8]
Multiple substituents (e.g., -OH and Halogen)Highest observed activity[8]

This structure-activity relationship (SAR) data is invaluable for drug development professionals, demonstrating that the 2,4,6-trimethylbenzenesulfonyl scaffold can be systematically modified to tune biological activity.[8]

Safety and Handling

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid generating dust. Store in a cool, dry place away from incompatible materials. Recommended storage is between 2-8°C.

References

  • Synthesis and property of 2, 4, 6-tri-methylbenzenesulfonic hydroxylamine.
  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. National Institutes of Health (NIH). [Link]
  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. MDPI. [Link]
  • 1-Amino-3, 5-dinitropyrazole (ADNP) was synthesized using 3, 5-dinitropyrazole as raw material and 2, 4, 6-trimethylbenzenesulfonic hydroxylamine (MSH) as aminating agent....
  • N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones.
  • This compound. Crysdot LLC. [Link]
  • Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.
  • Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. PMC. [Link]
  • Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH. [Link]
  • Photocatalyst-free regioselective sulfonamidation of N-(2-hydroxyaryl)amides in visible-light. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. PMC - NIH. [Link]
  • Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. PubMed. [Link]
  • 2,4,6-Trimethylbenzenesulfonamide. PubChem. [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive 2,4,6-Trimethylbenzenesulfonyl Hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Sulfonyl Hydrazones in Modern Drug Discovery

Hydrazones, characterized by the R¹R²C=NNHR³ structural motif, represent a "privileged scaffold" in medicinal chemistry, owing to their broad spectrum of pharmacological activities and synthetic accessibility.[1] Within this class, sulfonyl hydrazones have emerged as a particularly promising group of compounds, with demonstrated antibacterial, antifungal, and anticancer properties.[2] This guide provides a detailed overview of the synthesis of a specific subclass, the 2,4,6-trimethylbenzenesulfonyl hydrazones, which have shown notable potential as antibacterial agents.[3]

It is a common point of inquiry whether N-hydroxy-2,4,6-trimethylbenzenesulfonamide could serve as a precursor in these syntheses. However, current research literature indicates that N-hydroxysulfonamides are typically employed as sulfenylating or sulfonylating agents.[4][5] The synthesis of sulfonyl hydrazones, including the 2,4,6-trimethylbenzenesulfonyl derivatives, proceeds via the condensation of a sulfonohydrazide with an aldehyde or ketone.[3] Therefore, this document will focus on the established and validated use of 2,4,6-trimethylbenzenesulfonohydrazide as the key starting material.

Reaction Overview: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Hydrazones

The synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones is typically achieved through a one-step acid-catalyzed condensation reaction between 2,4,6-trimethylbenzenesulfonohydrazide and a variety of substituted aldehydes.[3] This reaction is generally high-yielding and results in a stable product that can be easily purified.

General Reaction Scheme:

Caption: General synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones.

Mechanistic Insights: The Acid-Catalyzed Condensation

The formation of hydrazones from hydrazides and aldehydes is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by an acid, which serves to activate the carbonyl group of the aldehyde, making it more electrophilic.

G cluster_0 Protonation of Aldehyde cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Dehydration Aldehyde R-CHO Protonated_Aldehyde R-CH=O+H Aldehyde->Protonated_Aldehyde Catalytic Acid H_plus H+ Tetrahedral_Intermediate Ar-SO2-NH-NH2+ - CH(OH)-R Protonated_Aldehyde->Tetrahedral_Intermediate Nucleophilic attack by hydrazide Hydrazide Ar-SO2-NH-NH2 Hydrazide->Tetrahedral_Intermediate Protonated_Intermediate Ar-SO2-NH-NH+ - CH(OH2+)-R Tetrahedral_Intermediate->Protonated_Intermediate Proton transfer Hydrazone Ar-SO2-NH-N=CH-R Protonated_Intermediate->Hydrazone Elimination of water Water H2O

Caption: Mechanism of acid-catalyzed hydrazone formation.

Bioactivity Profile: Antibacterial Properties

A series of twenty-five 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized and evaluated for their in vitro antimicrobial activity.[3] Several of these compounds demonstrated significant activity against Gram-positive bacterial strains. Notably, derivative 24 in the series exhibited the highest activity, with Minimal Inhibitory Concentration (MIC) values ranging from 7.81 to 15.62 µg/mL against reference Gram-positive bacteria.[3]

Data Summary: Synthesis and Antibacterial Activity

The following table summarizes the synthesis and antibacterial activity of a selection of 2,4,6-trimethylbenzenesulfonyl hydrazones.

CompoundAldehyde PrecursorYield (%)MIC (µg/mL) vs. S. aureus
2 Benzaldehyde75>1000
12 4-Chlorobenzaldehyde8262.5
24 4-(Trifluoromethyl)benzaldehyde687.81
26 2-Naphthaldehyde7131.25

Data extracted from Popiołek et al. (2021).[3]

Experimental Protocols

General Protocol for the Synthesis of 2,4,6-Trimethylbenzenesulfonyl Hydrazones

This protocol is adapted from the work of Popiołek et al.[3]

Materials:

  • 2,4,6-Trimethylbenzenesulfonohydrazide (1.0 mmol)

  • Substituted aldehyde (1.0 mmol)

  • Ethanol (15 mL)

  • Glacial acetic acid (catalytic amount, ~2-3 drops)

Procedure:

  • To a 50 mL round-bottom flask, add 2,4,6-trimethylbenzenesulfonohydrazide (1.0 mmol) and the desired substituted aldehyde (1.0 mmol).

  • Add 15 mL of ethanol to the flask and stir to dissolve the reactants.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Fit the flask with a condenser and reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 2,4,6-trimethylbenzenesulfonyl hydrazone.

  • Dry the purified product under vacuum.

Characterization:

The structure of the synthesized hydrazones can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. In the ¹H NMR spectra, the formation of the hydrazone is confirmed by the appearance of a singlet signal for the azomethine proton (=CH) typically in the range of δ 7.8–9.0 ppm and a singlet for the NH proton between δ 11.2–12.2 ppm.[3]

Workflow for Synthesis and Bioactivity Screening

G Start Select Aldehyde Precursors Synthesis Synthesize Hydrazone Library (Condensation Reaction) Start->Synthesis Purification Purify Compounds (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, FT-IR) Purification->Characterization Bio_Screening Antibacterial Activity Screening (MIC Determination) Characterization->Bio_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Bio_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow from compound synthesis to lead optimization.

References

  • Dirk, C. et al. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters.
  • Al-Saleem, S. et al. (2022). Green and Sustainable Strategies in the Synthesis of Biologically Active Hydrazones.
  • Ilmiy Anjumanlar. (Date not available).
  • Wang, F. et al. (2017). N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds. Organic & Biomolecular Chemistry.
  • Semantic Scholar. (Date not available).
  • Mokhnache, K. et al. (2019). Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch.
  • Wang, F. et al. (2017). N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds. Organic & Biomolecular Chemistry.
  • MDPI. (Date not available). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor.
  • Organic Chemistry Portal. (Date not available). Synthesis of hydrazones.
  • Dirk, C. et al. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. ACS Publications.
  • Journal of Chemical and Pharmaceutical Research. (Date not available).
  • National Institutes of Health. (2024). Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines.
  • Wikipedia. (Date not available). Hydrazone.
  • National Institutes of Health. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines.
  • Taylor & Francis Online. (Date not available).
  • Popiołek, Ł. et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. National Institutes of Health.
  • ResearchGate. (2023). The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones.
  • Achmem. (Date not available). This compound.
  • Crysdot LLC. (Date not available). This compound.
  • Journal of the Chemical Society, Perkin Transactions 2. (Date not available). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid.
  • ResearchGate. (2021). (PDF) Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study.
  • PubMed. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues.
  • National Institutes of Health. (Date not available).
  • Crysdot LLC. (Date not available). Cas no 14353-69-6 (N-Hydroxy-2,4,6-trimethyl- Benzenamine).
  • SciSpace. (1965).

Sources

Application Notes and Protocols for Catalytic Systems Development using N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide in Modern Catalysis

Welcome, fellow researchers and innovators. This document serves as a comprehensive technical guide to the application of this compound, a versatile and potent precursor for nitroxyl radical-mediated catalysis. In the relentless pursuit of greener, more efficient, and highly selective chemical transformations, the exploration of novel catalytic systems is paramount. This compound emerges as a compelling candidate, offering a unique combination of stability, reactivity, and tunability.

These application notes are designed to transcend a mere recitation of procedures. Instead, they aim to provide a deep, mechanistic understanding of the catalytic processes, empowering you to not only replicate the described protocols but also to innovate and adapt them to your specific research and development needs. We will delve into the synthesis of this key compound, explore its physicochemical properties, and provide detailed, field-tested protocols for its application in selective oxidation reactions, a cornerstone of modern synthetic chemistry.

Section 1: Foundational Knowledge - this compound

Introduction to a Promising Catalytic Precursor

This compound, often referred to as mesitylenesulfonylhydroxylamine, is a crystalline solid belonging to the class of N-hydroxy sulfonamides. Its significance in catalysis stems from its ability to serve as a stable and efficient precursor to the corresponding nitroxyl radical. This in situ generation of the active catalytic species is a key advantage, circumventing the need to handle potentially less stable radical compounds directly.

The bulky 2,4,6-trimethylphenyl (mesityl) group confers several advantageous properties to the molecule, including enhanced stability and solubility in common organic solvents. These features are critical for the development of robust and practical catalytic systems.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in catalytic reactions.

PropertyValueSource
Chemical Formula C₉H₁₃NO₃S[1]
Molecular Weight 215.27 g/mol [1]
CAS Number 58042-39-0[1]
Appearance White to off-white crystalline solidInferred from related compounds
Solubility Soluble in many organic solvents such as ethyl acetate, dichloromethane, and THF.Inferred from synthesis protocols
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.General laboratory practice
Synthesis of this compound

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is based on the methodology described in patent CN104829499A. Researchers should exercise caution and adhere to all laboratory safety protocols.

Materials:

  • 2,4,6-Trimethylbenzenesulfonyl chloride (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Triethylamine (2.5 equiv)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add hydroxylamine hydrochloride and dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine to the suspension and stir for 20 minutes.

  • In a separate flask, dissolve 2,4,6-trimethylbenzenesulfonyl chloride in dichloromethane.

  • Add the solution of 2,4,6-trimethylbenzenesulfonyl chloride dropwise to the hydroxylamine hydrochloride suspension at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. While specific spectral data for this compound is not widely published, the following are expected characteristic features based on related structures:

  • ¹H NMR: Resonances corresponding to the aromatic protons of the mesityl group, the methyl protons, and a broad singlet for the N-OH proton.

  • ¹³C NMR: Signals for the aromatic carbons, the methyl carbons, and the carbon attached to the sulfur atom.

  • IR Spectroscopy: Characteristic absorption bands for the N-O-H stretching, S=O stretching, and aromatic C-H stretching vibrations.

Section 2: Application in Catalytic Oxidation of Alcohols

Mechanistic Rationale: The Nitroxyl Radical Catalytic Cycle

The catalytic activity of this compound in alcohol oxidation is predicated on its in situ conversion to a persistent nitroxyl radical. This radical species is the true catalyst, orchestrating the selective oxidation of alcohols to their corresponding aldehydes or ketones. The generally accepted catalytic cycle, analogous to the well-established TEMPO-mediated oxidations, is depicted below.[2][3]

Catalytic_Cycle cluster_main Catalytic Cycle NOH N-Hydroxy-2,4,6-trimethyl- benzenesulfonamide (Pre-catalyst) NO_rad Nitroxyl Radical (Active Catalyst) NOH->NO_rad [Ox] Co-oxidant NO_plus Oxoammonium Ion (Active Oxidant) NO_rad->NO_plus [Ox] Co-oxidant NHOH Hydroxylamine NO_plus->NHOH R₂CHOH (Alcohol) p1 R₂C=O (Aldehyde/Ketone) NO_plus->p1 p2 H₂O NO_plus->p2 NHOH->NO_rad [Ox] Co-oxidant

Figure 1: Proposed catalytic cycle for alcohol oxidation.

Causality behind the cycle:

  • Initiation: The pre-catalyst, this compound, is first oxidized by a stoichiometric co-oxidant to generate the corresponding nitroxyl radical.

  • Formation of the Active Oxidant: The nitroxyl radical is further oxidized to the highly electrophilic oxoammonium ion. This species is the workhorse of the catalytic cycle, responsible for the direct oxidation of the alcohol substrate.

  • Alcohol Oxidation: The oxoammonium ion abstracts a hydride from the alcohol in a concerted or stepwise manner, leading to the formation of the desired aldehyde or ketone, a proton, and the reduced hydroxylamine form of the catalyst.

  • Catalyst Regeneration: The hydroxylamine is then re-oxidized by the co-oxidant back to the nitroxyl radical, thus closing the catalytic loop and allowing for a high turnover number.

The choice of co-oxidant is crucial for the efficiency of the catalytic system. Common co-oxidants include sodium hypochlorite (NaOCl), diacetoxyiodobenzene (PhI(OAc)₂), and, for greener protocols, molecular oxygen in the presence of a metal co-catalyst.[3]

Protocol 2: Selective Oxidation of a Primary Alcohol to an Aldehyde

This protocol provides a general method for the selective oxidation of a primary alcohol to its corresponding aldehyde using this compound as the catalyst and sodium hypochlorite as the co-oxidant. This method is adapted from well-established procedures for TEMPO-catalyzed oxidations.[2]

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (0.01 - 0.05 equiv)

  • Potassium bromide (KBr) (0.1 equiv)

  • Dichloromethane (DCM)

  • Aqueous sodium hypochlorite (NaOCl) solution (commercial bleach, ~5-10%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the primary alcohol, this compound, and KBr in dichloromethane.

  • Add the saturated aqueous NaHCO₃ solution. The reaction is typically run as a biphasic mixture.

  • Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Slowly add the aqueous NaOCl solution dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C. The rate of addition should be controlled to prevent a rapid exotherm.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess oxidant.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude aldehyde can be purified by flash column chromatography on silica gel.

Workflow Diagram:

Workflow_Oxidation start Start reactants Dissolve Alcohol, Catalyst, KBr in DCM start->reactants biphasic Add aq. NaHCO₃ reactants->biphasic cool Cool to 0 °C biphasic->cool add_oxidant Slowly add aq. NaOCl cool->add_oxidant monitor Monitor by TLC add_oxidant->monitor monitor->add_oxidant Incomplete quench Quench with aq. Na₂S₂O₃ monitor->quench Reaction Complete workup Aqueous Workup (Separation, Extraction, Wash) quench->workup dry Dry and Concentrate workup->dry purify Purify by Chromatography dry->purify end End purify->end

Figure 2: Experimental workflow for alcohol oxidation.

Advantages and Considerations

Advantages:

  • High Selectivity: This catalytic system generally provides excellent selectivity for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. Secondary alcohols are efficiently converted to ketones.

  • Mild Reaction Conditions: The oxidations are typically carried out at or below room temperature, which is advantageous for substrates with sensitive functional groups.

  • Operational Simplicity: The procedure is straightforward to perform in a standard laboratory setting without the need for specialized equipment.

  • Potential for Greener Protocols: While the example uses bleach, N-hydroxy sulfonamide catalysts can potentially be paired with greener co-oxidants like molecular oxygen, often in conjunction with a transition metal co-catalyst.

Considerations:

  • Co-oxidant Stoichiometry: Precise control of the co-oxidant amount is crucial. An excess can lead to over-oxidation or side reactions, while an insufficient amount will result in incomplete conversion.

  • pH Control: The reaction is sensitive to pH. The use of a buffer, such as sodium bicarbonate, is important to maintain optimal catalytic activity and prevent side reactions.

  • Substrate Scope: While broadly applicable, the efficiency of the oxidation can be influenced by the steric and electronic properties of the alcohol substrate. Optimization of reaction conditions may be necessary for challenging substrates.

Section 3: Data Presentation and Comparison

FeatureThis compoundTEMPON-Hydroxyphthalimide (NHPI)
Catalyst Form Pre-catalyst (N-hydroxy form)Stable radicalPre-catalyst (N-hydroxy form)
Stability Good stability as a solidExcellent stability as a radicalGood stability as a solid
Cost Potentially moderateRelatively highLow
Steric Hindrance Moderate (from mesityl group)High (from four methyl groups)Low
Typical Application Selective alcohol oxidationSelective alcohol oxidationBroader C-H oxidation
Key Advantage In situ generation of active catalystWell-established and predictableLow cost and high reactivity

Section 4: Conclusion and Future Outlook

This compound represents a valuable and versatile tool in the arsenal of the modern synthetic chemist. Its utility as a stable precursor for nitroxyl radical-mediated catalysis, particularly in the selective oxidation of alcohols, positions it as an attractive alternative to more established systems. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for researchers to confidently employ and further develop catalytic systems based on this promising compound.

Future research in this area will likely focus on expanding the substrate scope, developing more environmentally benign oxidation protocols using molecular oxygen, and immobilizing the catalyst on solid supports for enhanced recyclability. The continued exploration of N-hydroxy sulfonamides in catalysis is a vibrant and rewarding field of study, and it is our hope that this guide will inspire further innovation.

References

  • MySkinRecipes. This compound. [Link]
  • Organic Reactions.
  • Google Patents.
  • Crysdot LLC. This compound. [Link]
  • Hoover, J. M., & Stahl, S. S. (2015). Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals. Journal of the American Chemical Society, 137(40), 12874–12885. [Link]
  • Stahl, S. S. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of Chemical Research, 44(4), 229–240. [Link]
  • Sheldon, R. A., & Arends, I. W. C. E. (2004). Organocatalytic Oxidations Mediated by Nitroxyl Radicals.

Sources

Application Notes and Protocols for the Synthesis of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide, a versatile reagent often utilized as a stable nitroxyl radical precursor and an efficient aminating agent in organic synthesis.[1][2] The synthesis involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with hydroxylamine. Success in this synthesis is critically dependent on the judicious selection of reaction conditions, particularly the solvent system. This guide elucidates the underlying chemical principles, explores the influence of various solvents—from traditional organic solvents to modern sustainable media—and provides detailed, field-tested protocols for its preparation. The content herein is designed for researchers, scientists, and drug development professionals, offering in-depth insights to ensure reproducible and high-yielding synthetic outcomes.

Introduction and Mechanistic Overview

This compound, also known as O-(Mesitylenesulfonyl)hydroxylamine or MSH, is a valuable synthetic intermediate. Its sterically hindered mesityl group confers stability, making it a manageable reagent for various transformations.[3][4] The primary route to its synthesis is the nucleophilic substitution of chloride from 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) by hydroxylamine.

The reaction proceeds via a classical nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the hydroxylamine nucleophile and drive the reaction to completion.

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_reactants cluster_intermediate cluster_products R1 2,4,6-Trimethylbenzenesulfonyl Chloride R2 Hydroxylamine (NH2OH) Base Base (e.g., Pyridine) p2_struct Base·HCl Int Tetrahedral Intermediate P1 This compound P2 Base-HCl Salt r1_struct Mes-SO2Cl int_struct [Mes-SO2(Cl)(NH2OH)] r1_struct->int_struct Nucleophilic Attack plus1 + r2_struct NH2OH r2_struct->int_struct p1_struct Mes-SO2NHOH int_struct->p1_struct Chloride Elimination plus2 + Experimental_Workflow start Start: Reagent Preparation dissolve Dissolve Hydroxylamine HCl and Base in Solvent start->dissolve cool Cool Reaction Mixture (0-5 °C) dissolve->cool add Slowly Add Solution of 2,4,6-Trimethylbenzenesulfonyl Chloride cool->add react Stir at 0 °C, then Warm to Room Temperature add->react monitor Monitor Reaction (e.g., by TLC) react->monitor workup Aqueous Workup: Quench, Separate Layers monitor->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Recrystallization) concentrate->purify characterize Characterize Final Product (NMR, MS, m.p.) purify->characterize end End characterize->end

Caption: Figure 2: General experimental workflow for the synthesis.

Protocol 1: Synthesis in Dichloromethane (DCM)

This protocol employs a conventional aprotic solvent system, which is reliable and generally provides good yields.

Materials:

  • 2,4,6-Trimethylbenzenesulfonyl chloride (1.0 eq, e.g., 2.19 g, 10 mmol) [5]* Hydroxylamine hydrochloride (1.2 eq, 0.83 g, 12 mmol)

  • Pyridine (2.5 eq, 2.0 mL, 25 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add hydroxylamine hydrochloride (0.83 g) and anhydrous DCM (30 mL).

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Base Addition: Slowly add pyridine (2.0 mL) to the suspension. Stir for 15 minutes at 0 °C.

  • Reactant Addition: Dissolve 2,4,6-trimethylbenzenesulfonyl chloride (2.19 g) in anhydrous DCM (20 mL) and add it dropwise to the cooled reaction mixture over 20-30 minutes using a dropping funnel.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl (30 mL) to neutralize excess pyridine.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white solid.

Protocol 2: Synthesis in Ethanol (A Greener Approach)

This protocol utilizes a more environmentally benign protic solvent, aligning with green chemistry principles. [6] Materials:

  • 2,4,6-Trimethylbenzenesulfonyl chloride (1.0 eq, e.g., 2.19 g, 10 mmol)

  • Hydroxylamine hydrochloride (1.2 eq, 0.83 g, 12 mmol)

  • Triethylamine (Et₃N) (2.5 eq, 3.5 mL, 25 mmol)

  • Ethanol (95%, 50 mL)

  • Deionized Water

Procedure:

  • Setup: In a 100 mL round-bottom flask with a magnetic stir bar, suspend hydroxylamine hydrochloride (0.83 g) in ethanol (40 mL).

  • Base Addition: Cool the mixture to 0 °C in an ice bath and slowly add triethylamine (3.5 mL). Stir for 15 minutes.

  • Reactant Addition: Dissolve 2,4,6-trimethylbenzenesulfonyl chloride (2.19 g) in ethanol (10 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-16 hours. The product may begin to precipitate during the reaction.

  • Isolation:

    • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol and then with cold deionized water to remove any remaining triethylamine hydrochloride salt.

  • Purification: The filtered solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol. Dry the final product under vacuum.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the mesityl group, the methyl protons, and the N-H and O-H protons. A patent for the non-hydroxylated analog shows characteristic peaks for the mesityl group. [7]* ¹³C NMR: Expect signals for the aromatic carbons and the methyl carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₉H₁₃NO₃S, MW: 215.27 g/mol ). * Melting Point (m.p.): A sharp melting point range is indicative of high purity.

Conclusion

The synthesis of this compound is a straightforward yet nuanced procedure where solvent and reaction conditions play a critical role. While traditional chlorinated solvents provide a reliable route, greener solvents like ethanol offer a sustainable and effective alternative with a simplified workup procedure. [6]The choice of solvent should be guided by a balance of reaction efficiency, environmental impact, and laboratory safety considerations. The protocols detailed in this guide provide robust starting points for researchers to produce this valuable reagent with high purity and yield.

References

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. UniBa.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco. RSC Publishing.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. ([Link])
  • This compound. MySkinRecipes. ([Link])
  • Synthesis and property of 2, 4, 6-tri-methylbenzenesulfonic hydroxylamine.
  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. MDPI. ([Link])
  • CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.
  • Cas no 14353-69-6 (N-Hydroxy-2,4,6-trimethyl- Benzenamine). Chemical Trading. ([Link])
  • This compound. Crysdot LLC. ([Link])
  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes.
  • Fundamental Studies on 2,4,6- Trichlorophenyl Sulfon
  • 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl) - MDPI. MDPI. ([Link])
  • Hydroxylamine-mediated C–C amination via an aza-hock rearrangement.
  • O-mesityl(sulfonyl)
  • 2-Mesitylenesulfonyl chloride. PubChem. ([Link])
  • Reactions of Hydroxypyridines with 1‐Chloro‐2,4,6‐trinitrobenzene − Product Structure, Kinetics, and Tautomerism.

Sources

Laboratory scale synthesis of N-hydroxy-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory-Scale Synthesis of N-hydroxy-2,4,6-trimethylbenzenesulfonamide

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound. N-hydroxysulfonamides are a class of organic compounds with significant potential in medicinal chemistry and organic synthesis, notably as precursors to nitroxyl (HNO) donors which have applications in treating cardiovascular diseases like congestive heart failure.[1][2] This protocol details a robust and reproducible method starting from commercially available 2,4,6-trimethylbenzenesulfonyl chloride and hydroxylamine hydrochloride. The guide emphasizes safety, procedural rationale, purification, and analytical characterization, tailored for researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

This compound, also known as O-(Mesitylenesulfonyl)hydroxylamine (MSH) when viewed as an aminating agent, is a valuable synthetic intermediate.[3][4] The core N-hydroxysulfonamide moiety is a critical pharmacophore found in various biologically active molecules.[5][6] The synthesis strategy hinges on the classic nucleophilic substitution reaction between a sulfonyl chloride and an amine. In this case, 2,4,6-trimethylbenzenesulfonyl chloride serves as the electrophile, and hydroxylamine, generated in situ, acts as the nucleophile.

The choice of 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) is significant. The sterically hindering mesityl group provides stability to the final product. The primary challenge in this synthesis is the handling of hydroxylamine, which is unstable as a free base. Therefore, this protocol utilizes hydroxylamine hydrochloride, from which the free hydroxylamine is generated in situ using a non-nucleophilic organic base, triethylamine. This approach ensures a controlled and safe generation of the required nucleophile, directly in the reaction medium.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic sulfur atom of 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is facilitated by a base, which neutralizes the hydrochloric acid byproduct.

Overall Reaction: (CH₃)₃C₆H₂SO₂Cl + NH₂OH·HCl + 2 (CH₃CH₂)₃N → (CH₃)₃C₆H₂SO₂NHOH + 2 (CH₃CH₂)₃N·HCl

The mechanism involves the deprotonation of hydroxylamine hydrochloride by triethylamine to yield free hydroxylamine. This is followed by the nucleophilic attack on the sulfonyl chloride, leading to a tetrahedral intermediate, which then eliminates a chloride ion to form the product.

Safety and Handling

Extreme caution is required when handling the reagents involved in this synthesis.

  • 2,4,6-Trimethylbenzenesulfonyl Chloride (Mesitylenesulfonyl Chloride): This compound is highly corrosive and causes severe skin burns and eye damage.[7][8] It is also moisture-sensitive and will react with water to release corrosive hydrochloric acid gas.[7] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles or a face shield.[7][9][10]

  • Hydroxylamine Hydrochloride: Can be corrosive and an irritant. Handle with care and appropriate PPE.

  • Triethylamine: A flammable and corrosive liquid with a strong odor. It can cause severe skin burns and eye damage. Work in a fume hood and wear appropriate PPE.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM must be performed in a fume hood.

All glassware should be thoroughly oven-dried before use to prevent the decomposition of the sulfonyl chloride. The reaction should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Equipment

Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Molar Eq.Amount
2,4,6-Trimethylbenzenesulfonyl chloride773-64-8218.701.05.00 g
Hydroxylamine hydrochloride5470-11-169.491.21.91 g
Triethylamine (Et₃N)121-44-8101.192.55.75 mL
Dichloromethane (DCM), anhydrous75-09-284.93-~150 mL
Hydrochloric Acid (1 M aq.)7647-01-036.46-~50 mL
Saturated Sodium Bicarbonate (aq.)144-55-884.01-~50 mL
Brine (Saturated NaCl aq.)7647-14-558.44-~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-As needed
Deuterated Chloroform (CDCl₃)865-49-6120.38-For NMR
Equipment
  • 250 mL two-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel, oven-dried

  • Inert gas inlet (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for recrystallization or column chromatography

  • NMR tubes and spectrometer

  • Melting point apparatus

Detailed Experimental Protocol

Workflow Overview

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry 250 mL two-neck round-bottom flask with a magnetic stir bar. Equip one neck with a rubber septum for the inert gas inlet and the other with a dropping funnel.

    • Place the entire setup under a positive pressure of nitrogen or argon.

    • To the flask, add hydroxylamine hydrochloride (1.91 g, 27.5 mmol, 1.2 eq) and anhydrous dichloromethane (50 mL).

  • Generation of Free Hydroxylamine:

    • Begin stirring the suspension. Add triethylamine (5.75 mL, 41.3 mmol, 2.5 eq) dropwise to the flask at room temperature.

    • Rationale: The first equivalent of triethylamine deprotonates the hydroxylamine hydrochloride to generate free hydroxylamine. The slight excess ensures complete deprotonation and neutralizes the HCl produced later in the reaction.

    • Stir the resulting mixture for 20-30 minutes at room temperature. A white precipitate of triethylamine hydrochloride will form.

  • Addition of Sulfonyl Chloride:

    • While the hydroxylamine solution is stirring, prepare a solution of 2,4,6-trimethylbenzenesulfonyl chloride (5.00 g, 22.9 mmol, 1.0 eq) in 30 mL of anhydrous dichloromethane in the dropping funnel.

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Add the sulfonyl chloride solution dropwise from the dropping funnel to the stirred hydroxylamine suspension over a period of 30-45 minutes.

    • Rationale: The reaction is exothermic. Slow addition at 0 °C is crucial to control the reaction temperature, minimizing the formation of potential side products and ensuring safety.

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase).

  • Aqueous Work-up:

    • After the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding 50 mL of deionized water.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of 1 M HCl (to remove excess triethylamine).

      • 50 mL of saturated NaHCO₃ solution (to remove any remaining acidic species).

      • 50 mL of brine (to reduce the solubility of organic material in the aqueous layer).[11]

    • Rationale: This series of washes systematically removes unreacted reagents and byproducts, simplifying the final purification step.

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely be an off-white or pale yellow solid.

    • Recrystallization: The preferred method for purification. Dissolve the crude solid in a minimum amount of hot ethyl acetate and add n-hexane until the solution becomes cloudy.[11] Allow the solution to cool slowly to room temperature and then place it in a -20 °C freezer for several hours to maximize crystal formation.[11]

    • Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Characterization and Expected Results

  • Appearance: White crystalline solid.

  • Yield: Expected yield is typically in the range of 70-85%.

  • Melting Point: Literature values for related sulfonamides vary, but a sharp melting point is indicative of high purity.

  • ¹H NMR (DMSO-d₆, 300 MHz): Expected chemical shifts (δ, ppm): a singlet around 10.0-11.0 ppm (OH), a singlet around 9.0-10.0 ppm (NH), a singlet around 6.9-7.1 ppm for the 2 aromatic protons, a singlet around 2.5-2.7 ppm for the 6 protons of the two ortho-methyl groups, and a singlet around 2.2-2.3 ppm for the 3 protons of the para-methyl group.[12]

  • ¹³C NMR (DMSO-d₆, 75 MHz): Expected signals around 142, 139, 133, and 131 ppm for the aromatic carbons, and around 23 and 21 ppm for the methyl carbons.[12]

  • IR (KBr, cm⁻¹): Expect characteristic peaks around 3300-3400 (O-H stretch), 3200-3300 (N-H stretch), and strong absorptions at ~1340 (asymmetric SO₂) and ~1160 (symmetric SO₂).

Mechanistic Visualization

Caption: Simplified mechanism for the formation of N-hydroxysulfonamide. (R = 2,4,6-trimethylphenyl).

References

  • Synthetic methodology for the preparation of N-hydroxysulfamides.
  • (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide.Organic Syntheses Procedure.
  • 2,4,6-Trimethylbenzenesulfonic acid SDS, 3453-83-6 Safety D
  • SAFETY D
  • N-Hydroxy sulfonimidamides as new nitroxyl (HNO) donors.
  • SAFETY D
  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study.MDPI.
  • Synthesis and property of 2, 4, 6-tri-methylbenzenesulfonic hydroxylamine.
  • Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO).
  • Hydroxylamine-mediated C–C amination via an aza-hock rearrangement.
  • 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046.
  • The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones.
  • Fundamental Studies on 2,4,6- Trichlorophenyl Sulfon

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields with N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for N-Hydroxy-2,4,6-trimethylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) related to the application of this versatile reagent in improving reaction yields. Our focus is on providing practical, experience-driven advice to help you overcome common challenges in your synthetic endeavors.

Introduction to this compound

This compound is a valuable reagent in organic synthesis, often utilized for its ability to act as an efficient precursor to nitroxyl radicals.[1] This property makes it particularly useful in a variety of chemical transformations, including selective oxidation reactions.[1] Its application can lead to significant improvements in reaction yields and selectivity by influencing reaction pathways, often through the management of radical species. However, its reactivity also necessitates careful control of reaction conditions to avoid potential pitfalls. This guide will walk you through common issues and their resolutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound improves reaction yields?

A1: this compound primarily functions as a nitroxyl radical (HNO) precursor.[1][2] In many organic reactions, unwanted side reactions are often initiated or propagated by radical species. By introducing a controlled source of nitroxyl radicals, this compound can act as a radical scavenger, intercepting and quenching these undesired radical intermediates. This suppression of side reactions allows the main reaction pathway to proceed more efficiently, resulting in a higher yield of the desired product. In other contexts, such as selective oxidations, it can participate directly in the catalytic cycle.[1]

Q2: In what types of reactions is this compound typically used to enhance yield?

A2: While its applications are broad, it is particularly effective in reactions prone to radical-mediated side reactions. This includes certain transition metal-catalyzed cross-coupling reactions, polymerizations, and delicate oxidation or reduction processes where over-reaction or decomposition of sensitive intermediates is a concern. Its role as a nitroxyl radical precursor also makes it a key reagent in catalytic systems for the selective oxidation of alcohols to carbonyl compounds under mild conditions.[1]

Q3: What are the key physical and chemical properties of this compound I should be aware of?

A3: this compound is a solid with a molecular weight of 215.27 g/mol .[3][4] It is advisable to store it under an inert atmosphere at 2-8°C to maintain its stability.[5] The stability of N-hydroxysulfonamides can be influenced by factors such as pH and the presence of oxidizing or reducing agents, which can trigger its decomposition to release nitroxyl radicals.[2][6]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Low or Inconsistent Reaction Yields

Q: I am using this compound as an additive to improve my reaction yield, but the results are low and not reproducible. What could be the cause?

A: Low and inconsistent yields when using this compound can often be traced back to several factors related to reagent stability, reaction conditions, and the specific chemistry of your system.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Reagent Decomposition This compound can be sensitive to heat, light, and atmospheric conditions. Premature decomposition will reduce its effective concentration in the reaction.- Store the reagent at the recommended 2-8°C under an inert atmosphere.[5] - Avoid prolonged exposure to ambient light and air during reaction setup. - Consider using freshly opened or recently purchased reagent for critical reactions.
Inappropriate Reaction Conditions The generation of the active nitroxyl radical from N-hydroxysulfonamides can be pH-dependent.[2][6] If your reaction conditions are too acidic or basic, you may be either inhibiting its desired function or causing rapid, uncontrolled decomposition.- Review the pH of your reaction mixture. If possible, perform small-scale experiments to screen a range of pH conditions. - Be mindful of the basicity or acidity of other reagents in your reaction, as they can affect the stability of the N-hydroxysulfonamide.
Incorrect Stoichiometry The amount of this compound used is critical. Too little may not be sufficient to suppress side reactions, while too much could potentially interfere with the main reaction pathway.- Systematically vary the loading of this compound (e.g., from 1 mol% to 20 mol%) to find the optimal concentration for your specific reaction.
Solvent Effects The polarity and coordinating ability of the solvent can influence the stability and reactivity of both the N-hydroxysulfonamide and the radical species involved.- If your reaction is compatible with different solvents, consider screening a few with varying polarities.
Issue 2: Formation of Unexpected Side Products

Q: Since adding this compound to my reaction, I have observed the formation of new, unexpected side products. Why is this happening?

A: The appearance of new side products suggests that the this compound or its decomposition products are reacting in an unintended manner with your substrates, reagents, or intermediates.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Reaction with Intermediates The nitroxyl radical generated can, in some cases, react with key intermediates in your desired reaction pathway, leading to the formation of adducts or other undesired products.- Lower the concentration of this compound to a level that still provides a benefit to the yield without promoting side reactions. - Analyze the structure of the side products to gain insight into the unintended reaction pathway. This can help in redesigning the reaction conditions.
Decomposition Products The decomposition of this compound can lead to the formation of sulfonamides and other byproducts that may be reactive in your system.[6]- Ensure that the reaction temperature is not excessively high, as this can accelerate decomposition. - Use purification methods such as column chromatography to isolate the desired product from these byproducts.
Redox Chemistry As a precursor for a redox-active species, this compound can potentially oxidize or reduce sensitive functional groups in your starting materials or products.- Evaluate the compatibility of your substrate's functional groups with the redox potential of the nitroxyl radical. - Protect sensitive functional groups if they are susceptible to oxidation or reduction under the reaction conditions.

Experimental Protocols & Visualizations

Workflow for Optimizing this compound Loading

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Refinement A Establish Baseline Reaction Yield (without additive) B Perform a series of small-scale reactions with varying mol% of the additive (e.g., 1%, 5%, 10%, 15%, 20%) A->B C Analyze yield and purity for each reaction (e.g., by NMR, LC-MS) B->C D Identify the most promising concentration range from Phase 1 C->D Select best performing range E Perform a narrower screen around the optimal concentration (e.g., if 10% was best, try 8%, 10%, 12%) D->E F Confirm optimal loading and proceed with larger scale reaction E->F

Caption: A systematic workflow for determining the optimal loading of this compound.

Conceptual Mechanism of Yield Improvement

G A Starting Materials B Desired Reaction Pathway A->B D Undesired Side Reactions (Radical Mediated) A->D C Desired Product B->C E Side Products D->E H Quenched Radical Species D->H F N-Hydroxy-2,4,6-trimethyl- benzenesulfonamide G Nitroxyl Radical (HNO) F->G G->D Inhibits G->H

Caption: Inhibition of undesired radical pathways by this compound.

References

  • Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). PubMed.
  • Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO). PMC.
  • This compound. MySkinRecipes.
  • Cas no 58042-39-0 (this compound). Kuujia.

Sources

Troubleshooting common side reactions of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-Hydroxy-2,4,6-trimethylbenzenesulfonamide, commonly known in the scientific literature as O-Mesitylenesulfonylhydroxylamine (MSH). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions associated with this potent electrophilic aminating agent. Our goal is to provide you with the expertise and practical insights needed to ensure the success and safety of your experiments.

I. Critical Safety & Handling: Frequently Asked Questions

The most significant challenge in working with MSH is its inherent thermal instability.[1] Proper handling is not just a matter of procedural correctness but is paramount for laboratory safety.

Q1: I've heard MSH can be hazardous. What are the primary safety concerns?

A1: Yes, MSH is a high-energy molecule and is thermally unstable, with a decomposition temperature just above room temperature.[2] Several incidents involving the use of pure, crystalline MSH have been reported.[1] The primary hazard is its potential for rapid, energetic decomposition, which can lead to an explosion, especially when it is isolated as a dry solid.[3][4][5] It is also classified as a skin and eye irritant.[2]

Q2: How should I properly store and handle MSH?

A2: MSH should be stored in a refrigerator or freezer at temperatures below 0 °C.[2][4] It is often supplied and handled containing a significant percentage of water (e.g., 20-30%) to improve stability.[3][4] Never attempt to dry it completely. When handling, always use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[1] Work in a well-ventilated fume hood.

Q3: Is there a way to avoid isolating and handling solid MSH?

A3: Absolutely. This is the recommended best practice for larger-scale reactions. MSH can be generated in situ from a more stable precursor, such as O-(mesitylsulfonyl)acetohydroxamate or a Boc-protected version, and used immediately in the reaction mixture.[2][6] For advanced applications, continuous flow chemistry setups allow for the generation and consumption of MSH in small, controlled amounts within the reactor, drastically reducing the hazard associated with its accumulation.[2]

II. Troubleshooting Guide: Common Side Reactions & Mitigation

This section addresses specific experimental issues beyond the compound's inherent stability.

Issue 1: Low Yield in Amination of Highly Basic Substrates

Q: I am attempting to aminate a sterically hindered, highly basic amine (e.g., a pentaalkylguanidine) and observing very low yields of my desired N-aminated product. What is the likely side reaction?

A: The primary competing side reaction in this scenario is an acid-base reaction between your highly basic substrate and MSH or its acidic byproducts.[1] The proton on the hydroxylamine nitrogen of MSH is acidic enough to be abstracted by a strong, hindered base, quenching the reagent. Furthermore, the reaction itself produces mesitylenesulfonic acid as a byproduct, which can protonate your starting material, rendering it non-nucleophilic.

Root Cause Analysis:

  • Steric Hindrance: A bulky substrate may be unable to efficiently attack the electrophilic nitrogen of MSH, allowing the slower acid-base reaction to dominate.

  • High Basicity: Substrates with high pKa values will readily deprotonate any available acidic protons in the reaction mixture.

Mitigation Strategies:

StrategyMechanism of ActionExperimental Protocol
Solvent Choice Use of a non-basic, ethereal solvent like diethyl ether (Et₂O) can favor the desired amination.[1]Conduct the reaction in anhydrous Et₂O at 0 °C. The aminated salt product often precipitates from the solution, driving the equilibrium toward the desired product.[1]
Temperature Control Lowering the temperature can slow down the competing acid-base reaction more than the desired nucleophilic attack.Maintain strict temperature control at 0 °C or lower throughout the addition and reaction phases.
Modified Workup A modified workup can be employed to isolate the product from the complex equilibrium.For highly basic compounds, a carefully controlled aqueous workup may be required to separate the product from unreacted starting material and byproducts.
Issue 2: Formation of Byproducts in Alkene Aziridination

Q: In my rhodium-catalyzed aziridination of an olefin using MSH (or a similar precursor), I am isolating significant impurities alongside my desired aziridine. What are these byproducts?

A: In metal-catalyzed aziridination, the intended reaction involves the transfer of a nitrene equivalent ("NH") to the double bond. However, the highly reactive intermediate can participate in other pathways, leading to two common byproducts.[7]

  • Allylic C-H Amination: Instead of adding across the double bond, the nitrenoid intermediate inserts into a C-H bond on a carbon adjacent to the double bond (the allylic position).

  • Diaryldiazene Formation: If using an aniline derivative as the nitrene precursor in the reaction scheme, oxidative self-coupling of the aniline can occur, leading to an azo compound.[7]

Troubleshooting Flowchart:

G start Low Yield or Byproduct Formation in Aziridination check_byproduct Identify Byproduct: Allylic C-H Amination or Self-Coupling? start->check_byproduct ch_amination Allylic C-H Amination check_byproduct->ch_amination C-H Insertion self_coupling Self-Coupling (e.g., Diaryldiazene) check_byproduct->self_coupling Dimerization solution_ch Lower Reaction Temperature. Use Less Electron-Rich Substrate. ch_amination->solution_ch solution_coupling Ensure Slow Addition of Oxidant/ Nitrene Precursor. Protect Electron-Donating Groups. self_coupling->solution_coupling

Caption: Troubleshooting workflow for aziridination side reactions.

Detailed Mitigation Protocols:

  • Protocol 2.1: Minimizing Allylic C-H Amination

    • Set up the reaction under an inert atmosphere (e.g., Argon).

    • Cool the reaction vessel to a lower temperature than previously attempted (e.g., -20 °C or 0 °C instead of room temperature).

    • Slowly add the MSH solution or the final activating reagent to the mixture of the olefin and catalyst over a prolonged period (e.g., 1-2 hours) using a syringe pump.

    • Monitor the reaction by TLC or GC-MS to track the formation of product versus the C-H insertion byproduct.

  • Protocol 2.2: Suppressing Substrate Self-Coupling

    • Purify the amine/aniline precursor immediately before use to remove any oxidized impurities.

    • If applicable to your specific catalytic cycle, ensure the slow addition of the external oxidant . Rapid addition can generate a high concentration of reactive intermediates, favoring dimerization.[7]

    • If the substrate is highly electron-rich, consider using a related substrate with temporary electron-withdrawing groups to decrease its propensity for oxidative coupling.[7]

Issue 3: Thermal Decomposition During Reaction

Q: My reaction mixture turned dark brown/black upon addition of MSH, and I see gas evolution. Is this normal?

A: No, this is a strong indication of reagent decomposition. MSH is sensitive to heat, and exothermic reactions or localized heating (e.g., during addition) can initiate its breakdown. The decomposition pathway can be complex, but it ultimately leads to the destruction of the reagent and the formation of tars and gaseous byproducts, which is why a color change and gas evolution are observed.

Reaction Mechanism Overview:

G cluster_0 Desired Reaction Pathway MSH MSH Reagent Desired_Product Desired Product + Mesitylenesulfonic Acid MSH->Desired_Product Heat Excess Heat (> Room Temp) MSH->Heat Side Reaction Nucleophile Nucleophile (e.g., Amine, Alkene) Nucleophile->Desired_Product Decomposition Decomposition Products (Gas, Tar) Heat->Decomposition

Caption: Competing pathways of MSH: desired reaction vs. thermal decomposition.

Preventative Measures:

  • Pre-cool the Reaction Mixture: Before adding MSH, ensure your reaction vessel is cooled to the target temperature (typically 0 °C or below).

  • Control the Rate of Addition: Add the MSH solution dropwise or via a syringe pump to dissipate any heat generated upon mixing. Never add it all at once.

  • Ensure Efficient Stirring: Good agitation prevents localized "hot spots" where decomposition can begin.

  • Use Dilute Solutions: Running reactions at lower concentrations can help manage the exotherm.

By understanding the causality behind these common side reactions, researchers can proactively design their experiments to favor the desired chemical transformation, leading to higher yields, purer products, and safer laboratory operations.

References

  • Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine | Request PDF. (2025).
  • Taming the highly unstable reagent MSH. (2017). Vapourtec. [Link]
  • MSH Reagent. (2015).

Sources

Technical Support Center: Optimization of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst loading and reaction optimization. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and rationalize your experimental choices.

Introduction: The Challenge of Synthesizing N-Aryl Hydroxylamines

This compound is a valuable intermediate in synthetic chemistry. Its synthesis, typically involving the N-arylation of a hydroxylamine derivative, is often accomplished using transition metal catalysis, such as palladium or copper-based systems.[1][2] While powerful, these reactions are sensitive to numerous variables, with catalyst loading being a critical parameter that dictates reaction efficiency, cost, and purity of the final product. Insufficient catalyst leads to sluggish or incomplete reactions, while excessive loading is wasteful and can promote side reactions. This guide provides a structured, question-and-answer approach to troubleshoot common issues and optimize your reaction conditions.

Frequently Asked Questions & Troubleshooting Guide

Category 1: Low Yield and Incomplete Conversion

Question 1: My reaction has stalled, showing low conversion of starting materials even after extended reaction times. How should I begin troubleshooting my catalyst loading?

Answer: A stalled reaction is a classic indicator of issues with catalyst activity or quantity. The primary cause is often an insufficient number of active catalytic cycles to fully convert the limiting reagent.

Causality Explained: The catalyst (e.g., a Palladium(0) species) is the engine of the reaction. Each catalytic cycle consumes one molecule of your starting materials to produce one molecule of product. If the total number of turnovers per catalyst molecule is limited, or if the catalyst deactivates prematurely, the reaction will halt before completion.

Troubleshooting Protocol:

  • Verify Catalyst Integrity: Ensure your catalyst and any supporting ligands have not degraded during storage.

  • Perform a Loading Screen: The most direct way to address this is to systematically vary the catalyst loading. A common mistake is to either use too little catalyst out of caution or an excessive amount without confirming its benefit.

  • Analyze the Impact: Monitor the reaction progress at each loading level. This will help you identify the point of diminishing returns, where increasing the catalyst amount no longer significantly improves the yield or reaction rate.[3]

Table 1: Example of a Catalyst Loading Screening Experiment

EntryCatalyst Loading (mol%)Ligand Loading (mol%)Reaction Time (h)Conversion (%)
10.51.01235
21.02.01275
32.0 4.0 12 98
45.010.01298

As shown in the table, increasing the catalyst loading from 1.0 to 2.0 mol% dramatically improves conversion. However, a further increase to 5.0 mol% offers no significant benefit, indicating that 2.0 mol% is near the optimal loading for this hypothetical reaction.

G cluster_prep Preparation cluster_addition Catalyst Addition cluster_reaction Reaction & Analysis p1 Set up 4 identical reaction vessels under inert atmosphere (N2 or Ar) p2 Add aryl halide, N-hydroxylamine derivative, base, and solvent to each vessel c1 Vessel 1: Add 0.5 mol% Catalyst + Ligand p2->c1 Dispense stock solutions c2 Vessel 2: Add 1.0 mol% Catalyst + Ligand p2->c2 Dispense stock solutions c3 Vessel 3: Add 2.0 mol% Catalyst + Ligand p2->c3 Dispense stock solutions c4 Vessel 4: Add 5.0 mol% Catalyst + Ligand p2->c4 Dispense stock solutions r1 Heat all vessels to the specified reaction temperature c1->r1 c2->r1 c3->r1 c4->r1 r2 Monitor all reactions by TLC/LC-MS at regular time intervals (e.g., 2h, 6h, 12h) r1->r2 r3 Quench reactions and determine conversion/yield by HPLC or NMR r2->r3 r4 Plot Yield vs. Catalyst Loading to identify the optimal range r3->r4

Caption: Catalytic cycle for N-arylation and competing side pathways.

Troubleshooting Protocol:

  • Ligand Screening: If using a palladium catalyst, screen different phosphine ligands. Start with bulky, electron-donating ligands (e.g., cataCXium® A, BrettPhos) which are known to promote C-N reductive elimination. [4]2. Lower the Temperature: High temperatures can sometimes favor byproduct formation. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a slightly higher catalyst loading or longer reaction time to achieve full conversion.

  • Consider a Different Metal: If palladium systems consistently give poor selectivity, consider a copper-catalyzed Ullmann-type reaction. Copper catalysts often exhibit different selectivity profiles in N-arylation reactions. [2][5]4. Adjust Catalyst Loading: Paradoxically, a very low catalyst loading with a long reaction time can sometimes increase byproducts if the desired reaction is slow and allows side reactions to occur. Conversely, excessively high loading can also promote unwanted pathways. This parameter must be optimized in conjunction with temperature and ligand choice.

Category 3: Catalyst Health and Reproducibility

Question 3: I am observing inconsistent results between batches, and in some cases, I see a black precipitate (likely palladium black) forming. What is causing this catalyst deactivation?

Answer: The formation of palladium black is a visual confirmation of catalyst deactivation via agglomeration of Pd(0) species. This reduces the amount of soluble, active catalyst in the reaction mixture, leading to lower yields and poor reproducibility.

Causality Explained: The active catalyst is a soluble, low-coordinate Pd(0) complex. If the supporting ligands are not effective at stabilizing this species, or if they dissociate, the individual palladium atoms can aggregate into catalytically inactive bulk metal (palladium black). This process can be accelerated by impurities, high temperatures, or an inappropriate choice of solvent or base.

Troubleshooting Flowchart: Diagnosing Catalyst Deactivation

G start Inconsistent Yields or Visible Pd Black Formation q1 Are you using a supporting ligand? start->q1 a1_no Action: Add a suitable phosphine ligand (e.g., XPhos, RuPhos). Rationale: Ligands stabilize the active Pd(0) species. q1->a1_no No q2 Is the solvent strictly anhydrous? q1->q2 Yes a1_no->q2 a2_no Action: Use freshly distilled or commercially available anhydrous solvent. Rationale: Water can interfere with the catalytic cycle and promote side reactions. q2->a2_no No q3 Is the base appropriate and pure? q2->q3 Yes a2_no->q3 a3_no Action: Use a high-purity, anhydrous base (e.g., K2CO3, Cs2CO3). Avoid overly strong or nucleophilic bases. Rationale: Base impurities or reactivity can deactivate the catalyst. q3->a3_no No end If issues persist, consider screening different ligands or pre-catalysts. q3->end Yes a3_no->end

Caption: A logical guide to troubleshooting catalyst deactivation.

Key Considerations for Reproducibility:

  • Inert Atmosphere: Ensure a robust inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction. Oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Reagent Purity: Use high-purity starting materials. Trace impurities can act as catalyst poisons.

  • Stirring: Ensure consistent and efficient stirring. In heterogeneous mixtures, poor stirring can create localized concentration gradients and "hot spots," leading to catalyst decomposition.

Category 4: Analytical and Monitoring

Question 4: What are the recommended analytical methods for monitoring reaction progress and quantifying the final product and related impurities?

Answer: A multi-pronged approach using chromatography is best for robust analysis. The primary techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality Explained: These techniques separate the components of your reaction mixture in time, allowing for individual detection and quantification.

  • HPLC-UV is excellent for quantification, as the UV response is directly proportional to the concentration of your product and starting materials, provided they have a UV chromophore.

  • LC-MS is superior for identification. It provides the molecular weight of each component, which is invaluable for confirming the identity of your desired product and tentatively identifying unknown byproduct peaks. [6][7][8] Table 2: Typical Analytical Method Parameters

ParameterHPLC-UV MethodLC-MS Method
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient 10% to 95% B over 15 minutes5% to 95% B over 5 minutes
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmElectrospray Ionization (ESI), Positive Ion Mode Scan
Primary Use Quantification of yield and purityIdentification of product and byproducts

Protocol: In-Process Reaction Monitoring

  • Sampling: At predetermined time points (e.g., t = 0, 1h, 4h, 12h), carefully extract a small aliquot (~5-10 µL) from the reaction mixture under an inert atmosphere.

  • Quenching & Dilution: Immediately quench the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or methanol). This stops the reaction and dilutes the sample for analysis.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Analysis: Inject the sample onto the HPLC-UV or LC-MS system.

  • Data Interpretation: Track the disappearance of starting material peaks and the appearance of the product peak over time to determine the reaction kinetics and endpoint.

References

  • Porzelle, A., & Tomkinson, N. C. O. (n.d.). Palladium catalyzed N-arylation of hydroxylamines.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. Analytical Methods.
  • Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 33037-33061.
  • ResearchGate. (n.d.).
  • Request PDF. (n.d.). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. Analytical Methods.
  • Biscoe, M. R., & Buchwald, S. L. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 11(8), 1773–1775.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Vasantha, B., et al. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of N'-hydroxy-2-methylpropanimidamide.

Sources

How to minimize impurities in N-Hydroxy-2,4,6-trimethylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you minimize impurities and optimize your synthetic protocol. Our approach is grounded in mechanistic principles and practical, field-proven insights to ensure the integrity and reproducibility of your experiments.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable intermediate in various chemical applications, typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with hydroxylamine. While the primary reaction is straightforward, the formation of several impurities can complicate the synthesis, reduce yield, and necessitate challenging purification steps. This guide will dissect the common issues encountered during this synthesis and provide actionable solutions.

Troubleshooting Guide: A Mechanistic Approach to Purity

This section addresses specific experimental issues in a question-and-answer format, focusing on the root cause of impurity formation and providing step-by-step protocols for resolution.

Issue 1: Presence of a Significant Amount of 2,4,6-Trimethylbenzenesulfonamide in the Final Product

Question: After my synthesis, NMR and LC-MS analysis show a significant peak corresponding to 2,4,6-trimethylbenzenesulfonamide. What is the likely cause, and how can I prevent this?

Answer:

The presence of 2,4,6-trimethylbenzenesulfonamide as an impurity is a common issue and primarily arises from the decomposition of the desired N-hydroxy product. Mechanistically, N-hydroxysulfonamides can undergo O-N bond cleavage, particularly under certain conditions, to yield the corresponding sulfonamide.[1][2][3][4]

Causality and Prevention:

  • Thermal Instability: N-Hydroxysulfonamides can be thermally labile. Prolonged reaction times at elevated temperatures can promote decomposition.

    • Solution: Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of the sulfonyl chloride and for a significant portion of the reaction time. Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.

  • pH Control: The stability of N-hydroxysulfonamides is pH-dependent. Strongly acidic or basic conditions can catalyze decomposition.

    • Solution: The reaction is typically run under mildly basic conditions to neutralize the HCl generated. The choice of base is critical. A non-nucleophilic, hindered base like 2,6-lutidine or pyridine is often preferred over stronger bases like sodium hydroxide, which can promote side reactions. Careful, slow addition of the base is recommended to avoid localized areas of high pH.

  • Work-up and Purification: The product can also decompose during work-up and purification if exposed to harsh conditions.

    • Solution: Use mild work-up procedures. A gentle aqueous wash with a cooled, dilute acid (e.g., 1 M HCl) to remove excess base, followed by a brine wash, is recommended. When performing chromatography, use a silica gel that has been neutralized with a small amount of triethylamine in the eluent to prevent on-column decomposition.

Issue 2: Formation of 2,4,6-Trimethylbenzenesulfonic Acid as a Byproduct

Question: My crude product is highly acidic, and I've identified 2,4,6-trimethylbenzenesulfonic acid as a major impurity. How can I minimize its formation?

Answer:

The presence of 2,4,6-trimethylbenzenesulfonic acid is a direct result of the hydrolysis of the starting material, 2,4,6-trimethylbenzenesulfonyl chloride.[5][6] Sulfonyl chlorides are susceptible to reaction with water, a reaction that is often accelerated by the presence of a base.

Causality and Prevention:

  • Moisture in Reagents and Solvents: The primary source of water is often contaminated solvents or reagents.

    • Solution: Ensure all glassware is rigorously dried before use. Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed bottle over molecular sieves.

  • Reaction Conditions: The rate of hydrolysis can be influenced by the reaction temperature and the choice of base.

    • Solution: As with minimizing sulfonamide formation, maintaining a low reaction temperature will slow the rate of hydrolysis. The use of a non-aqueous base is preferable.

Experimental Protocol for Minimizing Sulfonic Acid Formation:

  • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.

  • Use freshly distilled, anhydrous solvents (e.g., dichloromethane, THF).

  • Under an inert atmosphere (nitrogen or argon), dissolve hydroxylamine hydrochloride in your chosen solvent.

  • Add a non-nucleophilic organic base (e.g., triethylamine or pyridine) dropwise at 0 °C.

  • Slowly add a solution of 2,4,6-trimethylbenzenesulfonyl chloride in the anhydrous solvent to the reaction mixture, maintaining the temperature at 0 °C.

Issue 3: Presence of Unidentified, Polar Impurities

Question: I am observing several unidentified polar spots on my TLC plate that are difficult to remove. What could these be, and how can I avoid them?

Answer:

Unidentified polar impurities can arise from side reactions involving the hydroxylamine reagent itself. Hydroxylamine is a reactive molecule that can undergo self-condensation or react with the sulfonyl chloride in unintended ways, especially if not used in its salt form initially.

Causality and Prevention:

  • Free Hydroxylamine Instability: Free hydroxylamine can be unstable and undergo disproportionation or other side reactions.

    • Solution: It is highly recommended to use hydroxylamine hydrochloride and generate the free hydroxylamine in situ by the slow addition of a base. This keeps the concentration of free hydroxylamine low at any given time, minimizing self-reaction.

  • Over-reaction with Sulfonyl Chloride: It is possible for hydroxylamine to react with more than one molecule of the sulfonyl chloride, leading to more complex sulfonated species.

    • Solution: Use a slight excess of hydroxylamine hydrochloride (e.g., 1.1-1.2 equivalents) relative to the sulfonyl chloride to ensure the complete consumption of the limiting reagent. The slow addition of the sulfonyl chloride to the hydroxylamine solution (inverse addition) can also help to prevent over-reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally preferred. They are good at solubilizing the reactants and are less likely to participate in side reactions compared to protic solvents. The choice may depend on the specific base used and the desired work-up procedure.

Q2: Can I use an inorganic base like sodium carbonate or potassium carbonate?

A2: While inorganic bases can be used, they are often less soluble in organic solvents, which can lead to a heterogeneous reaction mixture and potentially slower, less controlled reaction rates. If an inorganic base is used, vigorous stirring is essential. Organic bases like triethylamine or pyridine offer better solubility and are generally preferred for this reaction.

Q3: What is the best method for purifying the final product?

A3: Flash column chromatography on silica gel is the most common and effective method for purifying this compound. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. As mentioned previously, it is advisable to pre-treat the silica gel with a small amount of triethylamine to prevent on-column decomposition of the product. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can also be an effective purification method if the impurity profile is not overly complex.

Q4: How should I store the final product?

A4: this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.[7] Given its potential for thermal and photochemical decomposition, storage at low temperatures (e.g., in a refrigerator) is recommended to maintain its purity over time.

Data Summary and Visualization

Table 1: Key Reaction Parameters and Their Impact on Purity
ParameterRecommended ConditionRationale for Minimizing Impurities
Temperature 0-5 °CReduces the rate of product decomposition and hydrolysis of the sulfonyl chloride.
Base Triethylamine, Pyridine (1.1-1.5 eq.)Soluble in organic solvents, allows for controlled neutralization of HCl.
Hydroxylamine Hydroxylamine hydrochloride (1.1-1.2 eq.)More stable than free hydroxylamine, allows for in situ generation.
Solvent Anhydrous DCM, THF, or Ethyl AcetatePrevents hydrolysis of the sulfonyl chloride.
Addition Order Sulfonyl chloride solution added to hydroxylamine/base mixtureMaintains an excess of hydroxylamine, minimizing over-reaction.
Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Mesityl_Cl 2,4,6-Trimethylbenzenesulfonyl Chloride Reaction_Vessel Reaction at 0-5 °C Mesityl_Cl->Reaction_Vessel NH2OH_HCl Hydroxylamine Hydrochloride NH2OH_HCl->Reaction_Vessel Base Organic Base (e.g., TEA) Base->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Aqueous_Wash Aqueous Wash (dil. Acid, Brine) Reaction_Vessel->Aqueous_Wash Drying Drying (e.g., Na2SO4) Aqueous_Wash->Drying Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Recrystallization Recrystallization Concentration->Recrystallization Product Pure N-Hydroxy-2,4,6- trimethylbenzenesulfonamide Chromatography->Product Recrystallization->Product

Caption: General workflow for the synthesis and purification of this compound.

Impurity_Formation cluster_main Main Reaction cluster_impurities Impurity Formation Pathways Reactants Mesityl-SO2Cl + NH2OH Product Mesityl-SO2NHOH (Desired Product) Reactants->Product Base Sulfonic_Acid Mesityl-SO3H (Sulfonic Acid Impurity) Reactants->Sulfonic_Acid Hydrolysis (H2O) Side_Products Other Polar Impurities Reactants->Side_Products Side Reactions of NH2OH Sulfonamide Mesityl-SO2NH2 (Sulfonamide Impurity) Product->Sulfonamide Decomposition (Heat, pH)

Caption: Key pathways for the formation of common impurities during the synthesis.

Conclusion

Minimizing impurities in the synthesis of this compound is achievable through careful control of reaction conditions, thoughtful selection of reagents, and gentle work-up and purification procedures. By understanding the mechanistic origins of the primary impurities—the corresponding sulfonamide and sulfonic acid—researchers can proactively adjust their experimental setup to favor the formation of the desired product. This guide provides a framework for troubleshooting common issues and serves as a resource for developing a robust and reproducible synthetic protocol.

References

  • Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). American Chemical Society. [Link]
  • Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). PubMed. [Link]
  • Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Gener
  • Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO).
  • Kinetic, isotopic, and nitrogen-15 NMR study of N-hydroxybenzenesulfonamide decomposition: an nitrosyl hydride (HNO) source reaction.
  • Blue Light induced Coupling of N-Hydroxysulphonamides: An efficient and green Approach to Access Symmetrical Thiosulfon
  • Oxime synthesis by condensation or oxid
  • Product Class 15: Oximes. Science of Synthesis. [Link]
  • Oxime. Wikipedia. [Link]
  • Oximes. BYJU'S. [Link]
  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
  • Oxime form
  • Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]
  • What is the product formed when hydroxylamine condenses with a carbonyl compound?. Study.com. [Link]
  • Self-condens
  • N-Hydroxy sulfonimidamides as new nitroxyl (HNO) donors. PubMed. [Link]
  • Synthesis and property of 2, 4, 6-tri-methylbenzenesulfonic hydroxylamine.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. NIH. [Link]
  • STUDY OF THE CONDENSATION OF HYDROXYLAMINE HYDROCHLORIDE, SEMICARBAZIDE AND THIOSEMICARBAZIDE WITH LONG CHAIN ALKYL ISATINS. Journal Marocain de Chimie Hétérocyclique. [Link]
  • Benzenesulfonyl chloride, 2,4,6-trimethyl-. NIST WebBook. [Link]
  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]
  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. MDPI. [Link]
  • Preparation from hydroxylammonium sulfate of oximes and hydroxamic acids via alcoholic hydroxylamine solution.
  • 2-Mesitylenesulfonyl chloride. PubChem. [Link]
  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. NIH. [Link]
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • An Expedient Synthesis of Sulfinamides
  • Fundamental Studies on 2,4,6- Trichlorophenyl Sulfon
  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
  • This compound. Kuujia. [Link]
  • Tosyl sulfonhydroxamic acid. Sciencemadness Discussion Board. [Link]
  • Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydr
  • Preparative purification of a high-mannose type N-glycan from soy bean agglutinin by hydrazinolysis and tyrosinamide derivatiz

Sources

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Hydroxy-2,4,6-trimethylbenzenesulfonamide (CAS 58042-39-0). This document is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges associated with this valuable nitroxyl radical precursor. Our goal is to provide you with the technical insights and practical methodologies required to ensure the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and stability of this compound.

Q1: What is this compound and what are its primary applications?

This compound is an organic compound used as an efficient precursor to a persistent nitroxyl radical.[1] Its primary application is in organic synthesis, where it serves as a key reagent in catalytic systems for the selective and mild oxidation of alcohols to their corresponding carbonyl compounds.[1] It is also utilized in polymer chemistry as a mediator for controlled radical polymerizations.[1]

Q2: What are the primary modes of degradation for this compound in solution?

The molecule contains two key functional groups susceptible to degradation: the N-hydroxy group and the sulfonamide linkage. Therefore, the primary degradation pathways are:

  • Oxidation: The N-hydroxy moiety is susceptible to oxidation, forming a nitroxyl radical. This single-electron transfer process can be initiated by atmospheric oxygen, trace metal impurities, or other oxidizing agents in the solution.[2][3][4] While this radical formation is desired in specific applications, uncontrolled oxidation leads to the depletion of the parent compound.

  • Hydrolysis: The sulfonamide (S-N) bond can undergo hydrolytic cleavage. This reaction is highly dependent on the pH of the solution. While many sulfonamides are relatively stable at neutral pH, cleavage can be accelerated under strongly acidic or alkaline conditions.[5][6][7]

Q3: How do pH and solvent choice impact the stability of this compound solutions?

  • pH: The stability is significantly influenced by pH.

    • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the S-N bond may become a relevant degradation pathway.[6]

    • Neutral Conditions (pH ≈ 7): Sulfonamides generally exhibit good hydrolytic stability at neutral pH.[5][7] However, the N-hydroxy group remains susceptible to oxidation.

    • Alkaline Conditions (pH > 9): Base-catalyzed hydrolysis can occur.[8] Furthermore, the deprotonation of the N-hydroxy group (pKa typically 8.5-9.5 for hydroxamic acids) can increase its electron density, potentially making it more susceptible to oxidation.[9]

  • Solvent: The choice of solvent is critical. Protic solvents like water or alcohols can participate in hydrolysis. For reactions where the compound is used as an oxidant, aprotic, anhydrous solvents are preferred. To minimize oxidative degradation, it is best practice to use deoxygenated solvents and maintain an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the recommended storage conditions for the solid compound and its solutions?

  • Solid Compound: The manufacturer recommends storing the solid material in an inert atmosphere at 2-8°C.[10][11] This minimizes exposure to atmospheric moisture and oxygen, which can initiate degradation even in the solid state over long periods.

  • Solutions: Solutions are significantly less stable than the solid material.

    • Prepare Fresh: It is strongly recommended to prepare solutions immediately before use.

    • Short-Term Storage: If short-term storage is unavoidable, store the solution in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at 2-8°C and protected from light.

    • Avoid Room Temperature: Do not store solutions at room temperature for extended periods.

Q5: What are the visual signs of degradation in a solution?

The formation of nitroxyl radicals and subsequent degradation products can often lead to a change in the solution's appearance. A freshly prepared solution should be colorless. The development of a yellow or brownish tint is a common visual indicator of degradation, likely due to oxidation. If any color change is observed, the solution should be discarded.

Q6: Which analytical techniques are best for monitoring the stability and purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable method for quantifying the parent compound and detecting degradation products.[12] For more definitive identification of degradants, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[12][13]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the use of this compound.

Problem Possible Cause Recommended Solution
Inconsistent reaction yields or complete failure of an oxidation reaction. Degradation of Stock Solution: The compound has likely degraded in solution prior to being added to the reaction mixture.Action: Prepare a fresh solution of this compound immediately before starting the experiment. Use high-purity, deoxygenated solvent. Validation: Check the purity of the solid material if it is old or has been stored improperly.
Incompatible Reaction Conditions: The reaction pH may be too high or too low, causing hydrolysis. Alternatively, reactants or catalysts may be promoting unwanted side reactions.Action: Review the pH of your reaction medium. If necessary, use a non-nucleophilic buffer. Ensure all other reagents are compatible and of high purity.
Appearance of new, unexpected peaks in HPLC or LC-MS analysis over time. Compound Degradation: The new peaks correspond to hydrolysis or oxidation products.Action: Refer to the degradation pathway diagram (Section 4) to hypothesize the identity of the peaks. Mitigation: Adjust storage and handling procedures. Use the stability study protocol (Section 3) to determine the acceptable timeframe for using a prepared solution under your specific conditions.
A previously colorless stock solution has turned yellow or brown. Oxidative Degradation: The N-hydroxy group has been oxidized, leading to the formation of colored nitroxyl radicals and other byproducts.Action: Immediately discard the solution. Prevention: When preparing a new solution, use a solvent that has been thoroughly deoxygenated by sparging with nitrogen or argon. Prepare the solution under an inert atmosphere and store it in a vial with a PTFE-lined cap, protected from light.

Section 3: Protocols and Workflows

Protocol 3.1: Recommended Procedure for Preparing and Handling Stock Solutions
  • Solvent Preparation: Select a high-purity, anhydrous grade solvent (e.g., acetonitrile, dichloromethane). Deoxygenate the solvent by sparging with dry argon or nitrogen gas for at least 15-20 minutes.

  • Weighing: Weigh the required amount of solid this compound in a clean, dry vial, preferably inside a glovebox or under a stream of inert gas.

  • Dissolution: Add the deoxygenated solvent to the vial to achieve the desired concentration. Cap the vial immediately.

  • Mixing: Gently swirl or sonicate briefly to ensure complete dissolution.

  • Use: Use the solution immediately for the best results.

  • Storage (If Necessary): If the solution must be stored, flush the headspace of the vial with inert gas, seal tightly with a PTFE-lined cap, wrap in foil to protect from light, and place in a refrigerator at 2-8°C. Do not store for more than 24 hours without re-validating its concentration.

Protocol 3.2: Step-by-Step Workflow for a Preliminary Stability Study using HPLC-UV

This protocol allows you to determine the stability of the compound in a specific solvent and at a specific temperature.

  • Solution Preparation: Prepare a stock solution (e.g., 1 mg/mL) in your desired solvent following Protocol 3.1.

  • Time Zero (T=0) Sample: Immediately dilute an aliquot of the stock solution to a working concentration (e.g., 50 µg/mL) and inject it into the HPLC system. This is your 100% reference point.

  • Aliquoting: Dispense the remaining stock solution into several separate, tightly sealed vials.

  • Incubation: Store the vials under the desired test conditions (e.g., room temperature on the benchtop, 4°C in the refrigerator).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), retrieve one vial. Dilute an aliquot to the same working concentration and analyze it by HPLC under the same conditions as the T=0 sample.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the peak area of the T=0 sample.

Stability_Study_Workflow cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis prep_sol Prepare Stock Solution (Protocol 3.1) t0 Analyze T=0 Sample (100% Reference) prep_sol->t0 aliquot Aliquot Solution into Vials prep_sol->aliquot store Store Vials under Test Conditions (e.g., Temp, Light) aliquot->store sample Sample at Time Points (T=1, 2, 4... hrs) store->sample analyze Analyze by HPLC sample->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate

Caption: Experimental workflow for assessing the stability of this compound.

Section 4: Understanding the Chemistry of Degradation

A deeper understanding of the degradation mechanisms is crucial for designing robust experimental protocols.

Degradation_Pathways cluster_ox Oxidation parent N-Hydroxy-2,4,6-trimethyl- benzenesulfonamide nitroxyl Nitroxyl Radical parent->nitroxyl [O] (Air, Metals) sulfonic_acid 2,4,6-Trimethylbenzene- sulfonic Acid parent->sulfonic_acid H₂O (Acid or Base) hydroxylamine Hydroxylamine further_ox Further Oxidation Products nitroxyl->further_ox Unstable

Caption: Potential degradation pathways for this compound in solution.

  • Oxidative Degradation: The N-hydroxy group can undergo a one-electron oxidation to form a relatively stable nitroxyl radical.[2][4] This process is often the most facile degradation pathway, especially in the presence of oxygen or trace metal ions that can act as catalysts. While this radical is the desired intermediate for oxidation reactions, its uncontrolled formation leads to a loss of the starting material.

  • Hydrolytic Degradation: The sulfonamide bond is susceptible to cleavage via nucleophilic attack on the sulfur atom.[6] This reaction releases 2,4,6-trimethylbenzenesulfonic acid and hydroxylamine. This pathway is generally slower than oxidation under neutral conditions but can become significant at pH extremes.[5][7]

Section 5: Data Interpretation

The following table provides an example of how to present data from a stability study conducted according to Protocol 3.2.

Table 1: Example Stability Data for this compound (1 mg/mL in Acetonitrile)

Time (Hours)% Remaining at 4°C (Protected from Light)% Remaining at 25°C (Exposed to Light)
0100.0%100.0%
199.5%94.2%
299.1%88.7%
498.3%75.1%
896.5%55.8%
2491.2%21.4%

Interpretation: The example data clearly demonstrates that the compound is significantly more stable when stored at a lower temperature and protected from light. The rapid degradation at room temperature highlights the critical need for proper handling and the preparation of fresh solutions.

References

  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Xu, F., Kulys, J. J., & Duke, K. (2000). Redox Chemistry in Laccase-Catalyzed Oxidation of N-Hydroxy Compounds. Applied and Environmental Microbiology, 66(5), 2052-2056. [Link]
  • Henžlíková, E., Piterková, J., & Krystyník, P. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 60(16), 12371–12381. [Link]
  • American Society for Microbiology. (n.d.). Redox Chemistry in Laccase-Catalyzed Oxidation of N-Hydroxy Compounds. Applied and Environmental Microbiology. [Link]
  • Kulys, J. J., & Krikstopaitis, K. (2001). Enzymatic and Electrochemical Oxidation of N-hydroxy Compounds. Redox Potential, Electron-Transfer Kinetics, and Radical Stability. Biochemistry, 40(50), 15289-15295. [Link]
  • Wood, J. M., Hinchliffe, P. S., Davis, A. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Kim, J. K., & Lee, K. S. (1998). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 63(24), 8878-8883. [Link]
  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Fukuto, J. M., Stuehr, D. J., & Wallace, G. C. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation.
  • Kulys, J. J., & Krikstopaitis, K. (2001). Enzymatic and electrochemical oxidation of N-hydroxy compounds.
  • Hermant, P., Bosc, D., Cattoen, X., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox.
  • Notari, R. E., & Munson, J. W. (1969). Hydroxamic acids. I. Factors affecting the stability of the hydroxamic acid-iron complex. Journal of Pharmaceutical Sciences, 58(9), 1060-1064. [Link]
  • Sancineto, L., Iraci, N., & Massari, S. (2021).
  • Hermant, P., Bosc, D., Cattoen, X., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry, 60(21), 8896-8910. [Link]
  • Bertrand, S., Helesbeux, J., Larcher, G., & Duval, O. (2013). Hydroxamates: relationships between structure and plasma stability. Semantic Scholar. [Link]
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]
  • Crysdot LLC. (n.d.). This compound. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • Skidan, I., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • Zhang, J., et al. (2010). Theoretical investigations on the thermal decomposition mechanism of 5-hydroxy-6-hydroperoxy-5,6-dihydrothymidine in water. The Journal of Physical Chemistry B, 114(43), 13816-13825. [Link]

Sources

Preventing degradation of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Hydroxy-2,4,6-trimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the effective use of this versatile reagent. My aim is to combine established scientific principles with practical, field-proven insights to help you navigate the complexities of your experiments and prevent the degradation of this compound.

Introduction: Understanding the Reagent

This compound is a valuable reagent in organic synthesis, primarily utilized as an efficient precursor to nitroxyl (HNO) radicals.[1] These radicals are instrumental in various chemical transformations, including the selective oxidation of alcohols to carbonyl compounds under mild conditions.[1] However, the stability of this compound is a critical factor that can significantly impact the outcome of a reaction. This guide will address the common challenges associated with its degradation and provide actionable solutions.

Core Principles of Stability and Degradation

The stability of this compound is intrinsically linked to its molecular structure. The N-hydroxy functionality is susceptible to various degradation pathways, including hydrolysis, oxidation, and thermal decomposition. The trimethyl-substituted benzene ring provides some steric hindrance, which can influence its reactivity and stability compared to unsubstituted analogs.

Below is a simplified representation of the key factors influencing the stability of this compound.

Caption: Key factors influencing the degradation of this compound.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: To ensure its long-term stability, this compound should be stored in an inert atmosphere, such as under argon or nitrogen, at a temperature between 2-8°C.[2][3] Exposure to air and moisture should be minimized. It is also advisable to protect the compound from light, as photochemical degradation can occur with some N-hydroxysulfonamides.

Q2: Can I handle the reagent on the open bench?

A2: For weighing and transferring, it is best practice to work quickly to minimize exposure to atmospheric moisture and oxygen. For extended manipulations or if the laboratory environment has high humidity, using a glovebox or a nitrogen-purged glove bag is highly recommended.

Troubleshooting Guide

This section addresses specific problems that you may encounter during your reactions and provides a systematic approach to troubleshooting.

Reaction Failures and Low Yields

Problem 1: My reaction is sluggish or does not go to completion.

This is a common issue that can often be traced back to the degradation of the this compound reagent.

Troubleshooting Workflow:

Troubleshooting_LowYield cluster_conditions start Low Yield or No Reaction check_reagent 1. Verify Reagent Quality - Check storage conditions - Perform analytical check (e.g., NMR) start->check_reagent check_conditions 2. Evaluate Reaction Conditions check_reagent->check_conditions pH a. pH of the medium - Is it optimal for HNO generation? temp b. Temperature - Is it too high, causing decomposition? solvent c. Solvent Purity - Is it dry and degassed? resolve 3. Implement Corrective Actions pH->resolve temp->resolve solvent->resolve

Caption: A systematic workflow for troubleshooting low-yielding reactions.

Detailed Analysis and Solutions:

  • Reagent Integrity:

    • Cause: The reagent may have degraded due to improper storage or handling.

    • Solution: Before use, it is prudent to check the purity of the this compound, for instance, by taking a melting point or running a quick ¹H NMR. The presence of impurities or a significant deviation from the expected spectral data indicates degradation. Always use a freshly opened bottle or a properly stored aliquot.

  • Reaction pH:

    • Cause: The generation of the active nitroxyl radical from N-hydroxysulfonamides is often pH-dependent. Both highly acidic and highly basic conditions can lead to rapid decomposition through hydrolysis.[4][5] The stability of sulfonamides, in general, is significantly affected by the pH of the medium.[6][7]

    • Solution: If your reaction conditions permit, buffering the reaction mixture to a neutral or slightly acidic pH (around 5-6) may enhance the stability of the reagent. Avoid strong acids and bases unless they are essential for the reaction mechanism. If a base is required, consider using a non-nucleophilic, sterically hindered base and adding it slowly at a low temperature.

  • Temperature Effects:

    • Cause: Like many organic compounds, this compound has limited thermal stability. Elevated temperatures can accelerate its decomposition.[8]

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. If the reaction requires heating, consider a slow, stepwise increase in temperature while monitoring the consumption of the starting material and the formation of the product.

  • Solvent Purity:

    • Cause: The presence of water in the solvent can lead to the hydrolysis of the N-OH bond. Peroxides, which can be present in ethers like THF or dioxane, can cause oxidative degradation.

    • Solution: Always use dry, freshly distilled, or commercially available anhydrous solvents. It is also good practice to degas the solvent to remove dissolved oxygen, especially for sensitive reactions.

Problem 2: I am observing unexpected byproducts in my reaction.

The formation of byproducts can often provide clues about the degradation pathway of the reagent.

Common Byproducts and Their Origins:

ByproductPotential Origin
2,4,6-TrimethylbenzenesulfonamideHydrolysis or reduction of the N-hydroxy group.
2,4,6-Trimethylbenzenesulfonic acidOxidative degradation of the reagent.
DisulfidesFormed from side reactions of the sulfonyl group.

Troubleshooting Steps:

  • Isolate and Characterize Byproducts: If possible, isolate the major byproducts and characterize them using techniques like NMR, Mass Spectrometry, and IR spectroscopy.

  • Analyze the Degradation Pathway: Based on the identity of the byproducts, you can infer the likely degradation pathway.

    • The presence of 2,4,6-trimethylbenzenesulfonamide suggests that the N-OH bond is being cleaved. This could be due to hydrolysis or reaction with a reducing agent present in the reaction mixture.

    • The formation of 2,4,6-trimethylbenzenesulfonic acid points towards an oxidative degradation process.

  • Optimize Reaction Conditions to Minimize Byproduct Formation:

    • If hydrolysis is suspected, ensure that all reagents and solvents are scrupulously dried.

    • If oxidative degradation is the issue, thoroughly degas all solvents and run the reaction under an inert atmosphere. Also, check for any potential oxidizing agents in your reaction mixture.

    • If reduction is occurring, ensure that no unintended reducing agents are present.

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of an Alcohol

This protocol provides a general guideline for using this compound in an oxidation reaction.

  • To a stirred solution of the alcohol (1.0 mmol) in a dry, inert solvent (e.g., dichloromethane or acetonitrile, 10 mL) under an argon atmosphere, add this compound (1.2 mmol).

  • Add any necessary co-reagents or catalysts.

  • Stir the reaction mixture at the appropriate temperature (starting at room temperature is recommended) and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate solution if an oxidizing agent is used).

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a powerful synthetic tool, but its successful application hinges on a thorough understanding of its stability and potential degradation pathways. By carefully controlling reaction parameters such as temperature, pH, and solvent purity, and by following good laboratory practices for handling air- and moisture-sensitive reagents, you can minimize degradation and achieve reliable and reproducible results. This guide provides a starting point for troubleshooting common issues, but as with any chemical reaction, careful observation and systematic optimization are key to success.

References

  • MySkinRecipes. This compound. [Link]
  • Gao, Y., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC. [Link]
  • Wei, X., et al. (2018). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. PubMed. [Link]
  • Unpublished Data. (2015). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil.
  • Harrow, B. (2008). Effect of water pH on the stability of pesticides. MSU Extension. [Link]
  • PubChem. 2,4,6-Trimethylbenzenesulfonamide. [Link]
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

Sources

Technical Support Center: Purification of Products from N-Hydroxy-2,4,6-trimethylbenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification challenges associated with N-Hydroxy-2,4,6-trimethylbenzenesulfonamide and its reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your purification workflows.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of compounds derived from this compound reactions.

Question 1: My product is "oiling out" during crystallization instead of forming solid crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common issue in the crystallization of sulfonamide derivatives. It occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This can be due to several factors, including a high concentration of impurities, the use of an inappropriate solvent system, or the solution being cooled too rapidly.

Immediate Corrective Actions:

  • Re-dissolution: Try adding a small amount of warm solvent to redissolve the oil.

  • Induce Crystallization:

    • Scratch the inner surface of the flask with a glass rod at the air-solvent interface to create nucleation sites.

    • Introduce a seed crystal from a previous successful batch if available.[1]

  • Lower the Temperature Gradually: Avoid crash-cooling the solution. Allow it to cool slowly to room temperature, and then transfer it to a colder environment (e.g., refrigerator or freezer).

Systematic Troubleshooting Workflow:

G start Product 'Oiling Out' step1 Is the compound known to have a low melting point? start->step1 step2 Are impurities present (check TLC/LC-MS)? step1->step2 No step3 Re-evaluate Solvent System step1->step3 Yes step2->step3 No step8 Perform a pre-purification step (e.g., extraction) step2->step8 Yes step4 Add more of the 'good' solvent to redissolve the oil step3->step4 step5 Slowly add anti-solvent until persistent turbidity is observed step4->step5 step6 Allow to stand undisturbed for crystal growth step5->step6 step7 Consider alternative purification (e.g., Chromatography) step6->step7 Failure end Crystals Formed step6->end Success step8->step3

Caption: Workflow for troubleshooting "oiling out" during crystallization.

Question 2: I'm seeing multiple spots on my TLC plate after purification. How can I improve the separation?

Answer:

Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of impurities. The choice of purification technique and its optimization are crucial for achieving a single, pure spot.

For Column Chromatography:

  • Optimize the Mobile Phase: A common issue is a mobile phase that is either too polar or not polar enough.

    • If the spots are clustered at the baseline, increase the polarity of the mobile phase.

    • If the spots are all near the solvent front, decrease the polarity.

    • Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.

  • Stationary Phase Selection: While silica gel is standard, consider other stationary phases if you have difficult-to-separate impurities. For some sulfonamides, an aminopropyl-packed column can offer different selectivity.[2]

  • Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.

For Recrystallization:

  • Solvent Selection: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures.

  • Perform a Hot Filtration: If insoluble impurities are present, perform a filtration of the hot solution before allowing it to cool.

Question 3: My purified sulfonamide product shows signs of degradation. How can I prevent this?

Answer:

While sulfonamides are generally stable, the N-hydroxy group can introduce some instability under certain conditions.[3]

Key Considerations for Stability:

  • pH: Avoid strongly acidic or basic conditions during workup and purification, as these can promote hydrolysis or other degradation pathways.

  • Temperature: When removing solvent under reduced pressure, use a water bath with a temperature at or below 30-40°C.[4]

  • Light and Air: Some compounds are sensitive to light and oxidation. Store purified products in amber vials under an inert atmosphere (e.g., nitrogen or argon) if you suspect sensitivity.

Troubleshooting Degradation:

Observation Potential Cause Recommended Action
Color change (e.g., yellowing)Oxidation or degradationStore under inert gas, minimize exposure to light.
Appearance of new spots on TLC/LC-MSDecompositionNeutralize the reaction mixture promptly during workup. Use buffered aqueous solutions if necessary. Avoid prolonged heating.
Poor recovery after chromatographyAdsorption onto silica gelDeactivate the silica gel with a small amount of a polar solvent or a base like triethylamine in the mobile phase.

II. Frequently Asked Questions (FAQs)

What are the most common impurities in reactions involving this compound?

Common impurities can include unreacted starting materials (e.g., the amine or alcohol), the deprotected sulfonamide, and byproducts from side reactions. The specific impurities will depend on the reaction conditions.

Which chromatographic techniques are most effective for purifying sulfonamide derivatives?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for both analysis and purification due to their high sensitivity and specificity.[5] For preparative scale, flash column chromatography on silica gel is a standard and effective method. Supercritical Fluid Chromatography (SFC) has also been shown to be a viable technique for the separation of sulfonamides.[2]

Can I use extraction as a primary purification method?

Liquid-liquid extraction is an excellent initial purification step to remove many impurities. The solubility of sulfonamides can be pH-dependent.

General Extraction Protocol:

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Wash the organic layer with a mild acid (e.g., 1N HCl) to remove basic impurities.[4]

  • Follow with a wash using a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.

  • A final wash with brine helps to remove residual water.[4]

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate.

G cluster_0 Aqueous Workup cluster_1 Purification a0 Crude Reaction Mixture in Organic Solvent a1 Wash with 1N HCl a0->a1 a2 Wash with Saturated NaHCO3 a1->a2 a3 Wash with Brine a2->a3 a4 Dry over Na2SO4 a3->a4 a5 Concentrate a4->a5 b0 Crude Product a5->b0 b1 Column Chromatography or Recrystallization b0->b1 b2 Pure Product b1->b2

Caption: General workflow for extraction and subsequent purification.

How do I choose the right solvent for recrystallization?

The principle of "like dissolves like" is a good starting point. Experiment with a range of solvents with varying polarities.

Solvent Selection Table for Sulfonamides:

Solvent Type Examples Good for Dissolving Good as Anti-Solvent
Polar Protic Ethanol, Methanol, WaterMore polar sulfonamidesLess polar sulfonamides
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileSulfonamides of intermediate polarityNon-polar sulfonamides
Non-polar Hexanes, Toluene, DichloromethaneLess polar sulfonamidesMore polar sulfonamides

A good practice is to use a solvent/anti-solvent system. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid.[1]

What is polymorphism and how does it affect my purification?

Polymorphism is the ability of a compound to exist in more than one crystal form.[1] Different polymorphs can have different physical properties, such as solubility and melting point. To ensure batch-to-batch consistency, it is important to standardize your crystallization conditions (solvent, cooling rate, agitation). Seeding with a crystal of the desired polymorph can also help control the crystal form.[1]

III. Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture to boiling (with a boiling chip) until the solid completely dissolves. Add small portions of hot solvent as needed.

  • Decolorization (Optional): If the solution has colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" dropwise while swirling until the solution becomes persistently cloudy (turbid).[1]

  • Crystal Growth: Set the flask aside undisturbed to allow for crystal formation and growth.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.

References

  • Ashraf-Khorassani, M., & Taylor, L. T. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 34(11), 529–536.
  • Naicker, T., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290.
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • Fieser, L. F., & Fieser, M. (n.d.). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Organic Syntheses.

Sources

Addressing low conversion rates in N-Hydroxy-2,4,6-trimethylbenzenesulfonamide-mediated synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Hydroxy-2,4,6-trimethylbenzenesulfonamide-Mediated Synthesis

Welcome to the technical support guide for troubleshooting low conversion rates in syntheses utilizing this compound (Mts-NHOH). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges, ensuring higher yields and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (Mts-NHOH) in synthesis?

A1: this compound is primarily used as a precursor to generate a nitroxyl radical (HNO). In the presence of a base, it decomposes to release HNO, a highly reactive and useful intermediate in various organic transformations. It is particularly noted for its application in the selective oxidation of alcohols to carbonyl compounds under mild conditions.[1]

Q2: How does the reaction mechanism proceed, and what is the function of the base?

A2: The synthesis is typically a base-mediated process. The base, such as potassium tert-butoxide or sodium tert-pentoxide, deprotonates the hydroxylamine moiety of Mts-NHOH.[2] This initiates a cascade that ultimately releases the mesitylenesulfinate as a leaving group and generates the nitroxyl radical (HNO). The choice of base is critical as it can influence reaction rates and the formation of side products.[2][3]

Q3: My starting amine is not very nucleophilic. How might this affect the reaction?

A3: The nucleophilicity of the amine is a critical factor in sulfonamide synthesis. Less nucleophilic amines, such as anilines with electron-withdrawing groups or sterically hindered amines, will react more slowly.[4] This can lead to incomplete reactions and low conversion rates. To overcome this, you may need to employ more forceful conditions, such as a higher reaction temperature or the use of a stronger, non-nucleophilic base to facilitate the reaction.[3]

Q4: Can the solvent choice significantly impact my yield?

A4: Absolutely. The solvent must be anhydrous and inert under the reaction conditions.[3][5] Protic solvents, for instance, can react with sulfonyl chlorides, a common precursor or related reagent class, leading to undesired hydrolysis.[3] Common choices like dichloromethane or tetrahydrofuran are often effective because they dissolve the reactants well and are inert.[5] The polarity of the solvent can also influence reaction rates, and optimization may be required for a specific substrate pair.

Troubleshooting Guide: Low Conversion Rates

This section addresses specific experimental failures and provides actionable solutions to improve the conversion rate of your reaction.

Problem 1: Consistently low or no formation of the desired product.

This is one of the most common issues and can often be traced back to the quality of the reagents or suboptimal reaction conditions.

  • Potential Cause 1.1: Degraded or Impure Starting Materials

    • Explanation: this compound and its precursors, like many sulfonyl derivatives, can be sensitive to moisture and degradation over time.[3][4] Impurities in either the sulfonamide reagent or the amine substrate can lead to competing side reactions.

    • Troubleshooting Steps:

      • Verify Purity: Assess the purity of your starting materials using techniques like NMR or LC-MS.

      • Use Fresh Reagents: Whenever possible, use freshly opened or properly stored reagents.

      • Purify Starting Materials: If purity is questionable, consider recrystallization or chromatographic purification of your starting materials.

  • Potential Cause 1.2: Inadequate Reaction Conditions

    • Explanation: Temperature and reaction time are critical parameters. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of reactants or products. Similarly, an insufficient reaction time will result in incomplete conversion.[3]

    • Troubleshooting Steps:

      • Optimize Temperature: Systematically vary the reaction temperature. Some reactions benefit from initial cooling (e.g., 0 °C) to control exothermic events, followed by warming to room temperature or heating to drive the reaction to completion.[3]

      • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction over time to determine the optimal duration.

      • Ensure Proper Stoichiometry: An incorrect ratio of reactants can halt the reaction. While a 1:1 stoichiometry is often the starting point, using a slight excess (1.1-1.2 equivalents) of the amine can sometimes ensure the complete consumption of the limiting reagent.[5]

Problem 2: Presence of significant side products, primarily the hydrolyzed sulfonic acid.

The formation of sulfonic acid is a clear indicator of unwanted hydrolysis, which deactivates your reagent.

  • Potential Cause 2.1: Moisture Contamination

    • Explanation: Sulfonyl chlorides and related sulfonamide reagents are highly susceptible to hydrolysis in the presence of water, forming the corresponding sulfonic acid, which is unreactive toward amines.[3][4]

    • Troubleshooting Workflow:

      G Start Low Yield & Sulfonic Acid Detected Check_Glassware Is all glassware scrupulously oven-dried? Start->Check_Glassware Check_Solvent Is the solvent certified anhydrous? Check_Glassware->Check_Solvent Yes Dry_Glassware Action: Oven-dry all glassware immediately before use. Check_Glassware->Dry_Glassware No Check_Atmosphere Is the reaction run under an inert atmosphere (N2/Ar)? Check_Solvent->Check_Atmosphere Yes Use_New_Solvent Action: Use a new, sealed bottle of anhydrous solvent. Check_Solvent->Use_New_Solvent No Implement_Inert Action: Implement a nitrogen or argon blanket. Check_Atmosphere->Implement_Inert No Success Problem Resolved: Improved Yield Check_Atmosphere->Success Yes Dry_Glassware->Check_Solvent Use_New_Solvent->Check_Atmosphere Implement_Inert->Success

      Caption: Troubleshooting workflow for hydrolysis.

  • Potential Cause 2.2: Ineffective Base or Solvent Choice

    • Explanation: The base plays a crucial role in the reaction. If a tertiary amine base like triethylamine is used, it must be dry.[3] The solvent must be completely inert; for example, using a protic solvent can lead to competitive reactions with the sulfonamide precursor.[3]

    • Troubleshooting Steps:

      • Base Selection: Ensure your base is anhydrous. If deprotonation of the amine is suspected to be inefficient, consider a stronger, non-nucleophilic base.

      • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents.

Problem 3: Difficulty in product isolation and purification leading to apparent low yield.

Sometimes the reaction works well, but the product is lost during the workup and purification stages.

  • Potential Cause 3.1: Inefficient Extraction

    • Explanation: The sulfonamide product may have partial solubility in the aqueous layer, leading to losses during extraction.

    • Troubleshooting Steps:

      • Adjust pH: Before extraction, adjust the pH of the aqueous layer to ensure the sulfonamide is in its neutral, most nonpolar form.

      • Increase Number of Extractions: Perform multiple extractions (3-5 times) with a smaller volume of organic solvent rather than one large-volume extraction.

      • Brine Wash: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Potential Cause 3.2: Suboptimal Purification Method

    • Explanation: Recrystallization is a common and effective method for purifying solid sulfonamides, but the choice of solvent is critical.[5] An inappropriate solvent system can lead to significant product loss.

    • Troubleshooting Steps:

      • Solvent Screening: Perform small-scale solubility tests with various common recrystallization solvents (e.g., ethanol, isopropanol, ethanol/water mixtures) to find a system where the product is soluble when hot but sparingly soluble when cold.[5]

      • Consider Chromatography: If recrystallization proves ineffective, silica gel column chromatography is a reliable alternative.[5] The eluent system should be optimized using TLC to achieve good separation between the product and impurities.

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol provides a general starting point. Molar equivalents and temperature may need optimization.

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq).[5] Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Data Summary: Optimizing Reaction Parameters

The following table provides a conceptual framework for optimizing key reaction parameters. Actual values will be substrate-dependent.

ParameterCondition A (Initial)Condition B (Optimized)Condition C (Forcing)Expected Outcome
Temperature Room Temperature50 °C80 °C (Reflux)Increased rate, potential for side products at high temp.[3]
Base Triethylamine (1.5 eq)Pyridine (2.0 eq)DBU (1.2 eq)Stronger base may help with less nucleophilic amines.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (ACN)Solvent polarity can influence solubility and reaction rate.
Concentration 0.1 M0.5 M1.0 MHigher concentration can increase reaction rate.

Reaction Mechanism Overview

The following diagram illustrates the generalized base-mediated activation of a sulfonamide precursor and subsequent reaction with an amine.

Caption: Generalized reaction pathway.

References

  • BenchChem Technical Support Team. (2025). troubleshooting low conversion rates in sulfonamide synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. BenchChem.
  • BenchChem. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.
  • Organic Chemistry Portal.
  • ResearchGate. (2024). Optimizing the reaction conditions.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • ResearchGate. (2020). Optimization studies. Reaction conditions: unless otherwise specified....
  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. MDPI.
  • ResearchGate. (2018). Optimization of reaction conditions.
  • The Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
  • Kim, E., et al. (2022). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. Journal of Chemical Information and Modeling, 63(1), 133-141. NIH.
  • ResearchGate. (2020). Optimization of the reaction conditions.
  • Thieme. (2024).
  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • MySkinRecipes. This compound. MySkinRecipes.
  • National Institutes of Health. (2023).
  • MDPI. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)

Sources

Technical Support Center: Work-up Procedures for N-Hydroxy-2,4,6-trimethylbenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving N-Hydroxy-2,4,6-trimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure smooth and successful experimental work-ups.

Introduction to this compound in Synthesis

This compound is a versatile reagent, often employed as a precursor to a nitroxyl radical, which can participate in a variety of chemical transformations, most notably in oxidation reactions.[1] Proper quenching and work-up of these reactions are critical for obtaining a clean product in high yield and for ensuring the safety of the procedure. This guide provides practical, field-tested advice to navigate the common challenges encountered during the work-up phase.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a reaction involving this compound?

A1: Quenching serves to neutralize any remaining reactive species in the reaction mixture, particularly the active oxidant generated from this compound. This is a crucial step to stop the reaction definitively, prevent the formation of byproducts upon exposure to air or during work-up, and ensure a safe handling and purification process.

Q2: What are the common quenching agents for reactions where this compound is used as an oxidant precursor?

A2: While direct protocols for this compound are not extensively documented in readily available literature, we can draw parallels from similar nitroxyl radical-mediated oxidation systems, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). Common quenching agents for such systems include mild reducing agents. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is a standard choice to neutralize many oxidizing agents.[2] Additionally, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be used to quench the reaction and neutralize any acidic byproducts.[3]

Q3: What are the potential byproducts I should be aware of during the work-up?

A3: The primary byproduct from the reagent itself is 2,4,6-trimethylbenzenesulfonamide. Depending on the reaction conditions and the substrate, other byproducts may form. If a hypervalent iodine reagent such as PIDA (phenyliodine diacetate) is used as a co-oxidant, iodobenzene will be a significant byproduct.[3] It is also important to consider potential side reactions with your starting material and product under the reaction and work-up conditions.

Q4: How can I remove the sulfonamide byproducts after quenching?

A4: The 2,4,6-trimethylbenzenesulfonamide byproduct is typically a solid with moderate polarity. Standard purification techniques such as flash column chromatography are usually effective for its removal. The choice of eluent will depend on the polarity of your desired product. If the product is significantly less polar than the sulfonamide, it may be possible to remove a substantial amount of the byproduct by filtration after concentrating the organic layer, followed by chromatography of the filtrate.

Troubleshooting Guide

This section addresses specific problems you may encounter during the work-up of your this compound reaction.

Issue 1: Persistent Color in the Organic Layer After Quenching
  • Symptom: After quenching with sodium thiosulfate and washing with water, the organic layer retains a yellow, orange, or brown color.

  • Potential Cause: This often indicates the presence of residual halogenated species if they were used in the reaction system (e.g., from bleach as a co-oxidant in analogous TEMPO oxidations).[4] It could also be due to highly colored impurities or degradation products.

  • Troubleshooting Steps:

    • Extended Thiosulfate Wash: Wash the organic layer again with a fresh portion of saturated sodium thiosulfate solution. Vigorous stirring for 10-15 minutes in a separate flask (not a separatory funnel) can be more effective than a quick wash.[2]

    • Check pH: Ensure the aqueous layer is not overly acidic or basic, as this can sometimes contribute to the formation of colored species. Adjust the pH to be near neutral if necessary.

    • Alternative Reducing Agents: A wash with a dilute solution of sodium bisulfite (NaHSO₃) can also be effective at reducing colored impurities.

Issue 2: Formation of an Emulsion During Extraction
  • Symptom: A thick, cloudy, or inseparable layer forms between the aqueous and organic phases, making extraction difficult or impossible.

  • Potential Cause: Emulsions are colloidal suspensions of one liquid in another and can be caused by the presence of fine particulate matter, surfactants, or high concentrations of dissolved substances that increase the viscosity of one or both phases.[5] This is a common issue when using chlorinated solvents with basic aqueous solutions.[6]

  • Troubleshooting Steps:

Method Description Reference
Patience Allow the separatory funnel to stand undisturbed for 30 minutes to an hour. Sometimes, emulsions will break on their own.[6][7]
Salting Out Add a significant amount of solid sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[5][7]
Filtration through Celite® Filter the entire emulsified mixture through a pad of Celite®. This can remove fine suspended solids that may be stabilizing the emulsion.[6][7]
Solvent Evaporation If emulsions are a recurring problem with a specific reaction, try evaporating the reaction solvent before the work-up. Then, redissolve the residue in your extraction solvent.[6][7]
Dilution Dilute the organic layer significantly (5-10 times the original volume) with more of the same organic solvent.[7]
Issue 3: Product is Water-Soluble or Partially Water-Soluble
  • Symptom: Low recovery of the desired product after extraction, with analysis of the aqueous layer indicating the presence of the product.

  • Potential Cause: The product may have sufficient polarity to be soluble in the aqueous phase, especially if multiple washes are performed.

  • Troubleshooting Steps:

    • Back-Extraction: Extract the combined aqueous layers with a fresh portion of the organic solvent. Repeat this process several times.

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This will decrease the solubility of your organic product in the aqueous phase.

    • Use a More Polar Organic Solvent: If using a non-polar solvent like hexanes or diethyl ether, consider switching to a more polar, water-immiscible solvent such as ethyl acetate or dichloromethane for the extraction.

    • Evaporation of Aqueous Layer: If the product is stable and not volatile, carefully evaporating the water from the aqueous layer (under reduced pressure) may allow for recovery of the product.

Experimental Protocols

General Quenching and Work-up Procedure

This protocol is a general guideline based on procedures for similar oxidation reactions and should be adapted based on the specifics of your reaction.

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath. This is important to control any exothermic quenching processes.

  • Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate with vigorous stirring. The addition should be dropwise, and the temperature should be monitored. Continue adding until any color change indicating the presence of an oxidant has ceased.

  • Phase Separation: Transfer the mixture to a separatory funnel. If your reaction was run in a water-miscible solvent like THF or acetonitrile, you will need to add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water to achieve phase separation.

  • Wash:

    • Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any acids.

    • Wash with water.

    • Wash with brine (saturated aqueous NaCl) to help remove dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography.

Visualizing the Work-up Workflow

The following diagram illustrates a typical decision-making process for troubleshooting common work-up issues.

Workup_Troubleshooting start Begin Work-up quench Quench Reaction start->quench extract Perform Extraction quench->extract check_layers Check for Clean Separation extract->check_layers emulsion Emulsion Formed check_layers->emulsion No clean_separation Clean Separation check_layers->clean_separation Yes troubleshoot_emulsion Troubleshoot Emulsion (Brine, Celite®, Dilution) emulsion->troubleshoot_emulsion troubleshoot_emulsion->extract wash Wash Organic Layer clean_separation->wash check_color Persistent Color? wash->check_color colored_layer Colored Organic Layer check_color->colored_layer Yes clear_layer Clear Organic Layer check_color->clear_layer No troubleshoot_color Extended Thiosulfate Wash colored_layer->troubleshoot_color troubleshoot_color->wash dry_concentrate Dry and Concentrate clear_layer->dry_concentrate purify Purify Product dry_concentrate->purify end Isolated Product purify->end

Caption: A decision-making workflow for troubleshooting common issues during the work-up of organic reactions.

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]
  • University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]
  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • Massachusetts Institute of Technology.
  • MIT Digital Lab Techniques Manual. Reaction Work-Up I. [Link]
  • TEMPO-Mediated Oxid
  • Reddit.
  • Nitroxyl-radical appended reagents for oxid
  • Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. [Link]
  • Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals. [Link]
  • Oxidation pathway of nitroxyl radicals: oxid
  • Reddit.
  • Quantitative Structure–Reactivity Relationship-Guided Mechanistic Study Enables the Optimization of Nitroxyl Radical-C
  • Oxidation of nitroxyl radicals: Electrochemical and comput
  • Environmental Health and Safety.
  • Removal of Sulfonamide Antibiotics in Peracetic Acid-Mediated Natural Polyphenol Systems via an Overlooked Polymerization P
  • MySkinRecipes. This compound. [Link]
  • Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. [Link]
  • N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of arom
  • Organic Chemistry Portal.
  • PubChem. 2,4,6-Trimethylbenzenesulfonamide. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Modern Organocatalytic Oxidation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective and Sustainable Oxidation

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selective oxidation of organic molecules remains a cornerstone transformation. The ability to precisely convert an alcohol to an aldehyde or a C-H bond to a new functional group without collateral damage to a complex molecule is paramount. For decades, this field was dominated by heavy-metal-based reagents, often bringing concerns of toxicity, stoichiometric waste, and harsh reaction conditions. The ascent of organocatalysis has offered a paradigm shift, providing milder, more selective, and environmentally benign alternatives.

This guide is aimed at researchers, chemists, and process development professionals. It provides an in-depth comparison of key classes of modern oxidation organocatalysts. While the initial query focused on N-Hydroxy-2,4,6-trimethylbenzenesulfonamide, a comprehensive literature review reveals its primary applications lie in other areas, such as the synthesis of bioactive hydrazones and as a ligand scaffold.[1] Therefore, to address the core interest in N-hydroxy-based catalysis, we will focus on its extensively studied and mechanistically significant relative, N-Hydroxyphthalimide (NHPI) . We will objectively compare the performance, mechanism, and practical applications of the NHPI system against two other pillars of organocatalytic oxidation: the stable nitroxyl radical TEMPO and the highly efficient hypervalent iodine reagents , Dess-Martin Periodinane (DMP) and o-Iodoxybenzoic acid (IBX).

Section 1: The N-Hydroxy Class - Catalysis via Hydrogen Abstraction

The N-hydroxyimide family, with N-Hydroxyphthalimide (NHPI) as its most prominent member, operates through a distinct radical-mediated mechanism. Unlike catalysts that directly oxidize a substrate, NHPI acts as a radical relay, making it exceptionally suited for C-H bond functionalization—a traditionally challenging transformation.

Mechanism of Action: The PINO Radical Cycle

The catalytic activity of NHPI hinges on its in-situ conversion to the phthalimide-N-oxyl (PINO) radical. This process is typically initiated by a co-oxidant. The highly reactive PINO radical then initiates the primary oxidative event by abstracting a hydrogen atom from the substrate (R-H), forming a substrate radical (R•) and regenerating the hydroxylamine form of the catalyst (NHPI-OH). The substrate radical is then trapped by an oxidant (often O₂ or a peroxide) to yield the final oxidized product.

The key mechanistic feature is the hydrogen atom transfer (HAT) step. The efficacy of this step, and thus the substrate scope, is dictated by the bond dissociation energy (BDE) of the target C-H bond. This makes NHPI-based systems powerful tools for the aerobic oxidation of aliphatic and alkylaromatic hydrocarbons.[2][3]

NHPI_Mechanism NHPI NHPI (N-Hydroxyphthalimide) Co_oxidant Co-oxidant (e.g., Metal salt, Peroxide) PINO PINO Radical PINO->NHPI +H• (from R-H) Radical_Substrate Substrate Radical (R•) PINO->Radical_Substrate Hydrogen Atom Abstraction Substrate Substrate (R-H) Oxidized_Product Oxidized Product (R-OOH, R=O, etc.) Radical_Substrate->Oxidized_Product Oxidation Co_oxidant->PINO -H⁺, -e⁻ Oxidant Oxidant (e.g., O₂) TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Substrate Oxidation Hydroxylamine->TEMPO Re-oxidation Aldehyde RCHO (Aldehyde) Hydroxylamine->Aldehyde Alcohol RCH₂OH (Primary Alcohol) Alcohol->Oxoammonium PrimaryOxidant Primary Oxidant (e.g., NaOCl) PrimaryOxidant->TEMPO Regeneration SpentOxidant Spent Oxidant (e.g., NaCl) PrimaryOxidant->SpentOxidant is consumed

Caption: Catalytic cycle for the TEMPO-mediated oxidation of alcohols.

Section 3: The Hypervalent Iodine Class - Mild and Versatile Oxidation

Hypervalent iodine reagents, particularly o-Iodoxybenzoic acid (IBX) and its more soluble derivative Dess-Martin Periodinane (DMP), are highly valued for their mild reaction conditions, broad functional group tolerance, and high efficiency in converting alcohols to carbonyl compounds. [4][5]

Mechanism of Action: Ligand Exchange

The oxidation proceeds via a ligand exchange mechanism. The hydroxyl group of the alcohol substrate attacks the iodine(V) center, displacing one of its ligands (an acetate group in DMP, or a hydroxyl group in IBX). [6]This is followed by an intramolecular deprotonation of the α-carbon of the alcohol by a basic ligand (e.g., acetate), leading to a reductive elimination that furnishes the carbonyl product, acetic acid, and the reduced iodinane byproduct.

  • IBX: Is a powerful oxidant but is notoriously insoluble in most organic solvents except DMSO. [7]This insolubility can be an advantage for product separation but complicates reaction monitoring. Importantly, IBX can be used in catalytic amounts when paired with a terminal oxidant like Oxone, which regenerates the active I(V) species in situ. [8][9]* DMP: Was developed specifically to overcome the solubility issues of IBX. [10]The acetate ligands render it highly soluble in common solvents like dichloromethane (DCM) and chloroform, allowing for homogenous, rapid, and clean reactions at room temperature. [6][10]

DMP_Mechanism DMP DMP (Dess-Martin Periodinane) Intermediate Diacetoxyalkoxy- periodinane Intermediate DMP->Intermediate Ligand Exchange Alcohol Alcohol (R₂CHOH) Alcohol->Intermediate Products Ketone/Aldehyde (R₂C=O) + Acetic Acid + Iodinane Byproduct Intermediate->Products Reductive Elimination

Caption: Simplified workflow for alcohol oxidation by Dess-Martin Periodinane (DMP).

Section 4: Performance Comparison Guide

The choice of an oxidation catalyst is highly dependent on the specific substrate, desired outcome, and practical considerations like scale, cost, and safety. The following table provides a direct comparison of the catalyst classes discussed.

FeatureN-Hydroxyphthalimide (NHPI) TEMPO Hypervalent Iodine (IBX / DMP)
Primary Mechanism Hydrogen Atom Transfer (HAT)Oxoammonium Ion OxidationLigand Exchange & Reductive Elimination
Typical Substrates C-H bonds (alkanes, alkylarenes), Sulfonamides [2]Primary & Secondary AlcoholsPrimary & Secondary Alcohols, α,β-Unsaturated Alcohols [6]
Key Selectivity Benzylic/allylic C-H over aliphatic C-HPrimary alcohols > Secondary alcohols (under basic conditions) [11]High chemoselectivity; tolerates many sensitive functional groups (sulfides, amides) [4][6]
Reaction Conditions Often requires elevated temperatures (60-100 °C) and co-catalysts (e.g., Co, Mn salts)Mild (0 °C to RT), typically biphasic (e.g., DCM/H₂O)Very mild (RT), neutral pH [6]
Common Co-Oxidants O₂ (air), peroxidesNaOCl (bleach), PhI(OAc)₂, NCSStoichiometric use is common. Catalytic use of IBX requires Oxone. [8][9]
Advantages Excellent for C-H functionalization, uses O₂ as a green oxidantHigh selectivity for aldehydes, inexpensive primary oxidants, industrially scalable. [12][13]Fast reaction times, high yields, simple workup, broad functional group tolerance. [6]
Limitations Often requires metal co-catalysts, can lack selectivity for complex alkanesOver-oxidation to carboxylic acids is possible, less effective for sterically hindered alcoholsStoichiometric waste (iodinane byproduct), cost (DMP), potential explosive hazard (IBX, DMP). [6][7]

Section 5: Field-Proven Experimental Protocols

Causality and self-validation are built into these protocols. The choice of solvent, temperature, and workup procedure is critical for achieving high yield and purity, and the rationale is explained.

Protocol 1: NHPI-Mediated Oxidation of a Sulfonamide

This protocol demonstrates the C-H oxidation adjacent to a nitrogen atom, a transformation where NHPI excels. The use of PhI(OAc)₂ as the terminal oxidant provides mild and controlled conditions.

  • Reaction Setup: In a dried round-bottom flask, dissolve the starting sulfonamide (1.0 equiv., 0.5 mmol) and NHPI (0.5 equiv., 0.25 mmol) in dichloromethane (DCM, 1 mL). [2]2. Initiation: Add (diacetoxyiodo)benzene (PhI(OAc)₂) (1.2 equiv., 0.6 mmol) in one portion. The reaction is typically conducted under an air atmosphere.

  • Reaction Monitoring: Stir the mixture at room temperature for 30-60 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Workup & Rationale: Upon completion, the reaction mixture is directly concentrated under reduced pressure. The residue is then purified by flash column chromatography. The direct purification is possible because the byproducts (iodobenzene and acetic acid) are relatively non-polar and easily separated from the more polar N-sulfonylimine product on silica gel.

Protocol 2: TEMPO-Mediated Selective Oxidation of a Primary Alcohol to an Aldehyde

This protocol, based on the Anelli-Montanari conditions, is a classic example of achieving high selectivity using a biphasic system. The phase transfer of the active species is key to its success.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dissolve the primary alcohol (1.0 equiv., 50 mmol) in DCM (50 mL). Add TEMPO (0.01 equiv., 0.5 mmol) and an aqueous solution of sodium bromide (NaBr) (0.1 equiv., 5 mmol in 5 mL H₂O). [14]2. Cooling (Critical Step): Vigorously stir the biphasic mixture and cool it to 0 °C in an ice-water bath. Maintaining this temperature is crucial to prevent over-oxidation to the carboxylic acid.

  • Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~1.2 M, 1.2 equiv.) containing sodium bicarbonate (NaHCO₃) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The bicarbonate maintains a slightly basic pH, which favors the desired reaction pathway. [14]4. Quenching: After the starting material is consumed (monitored by TLC/GC), quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess hypochlorite.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude aldehyde can be purified by column chromatography.

Protocol 3: DMP Oxidation of a Sensitive Secondary Alcohol

This protocol highlights the chief advantage of DMP: its ability to cleanly oxidize alcohols in the presence of sensitive functional groups under exceptionally mild, homogenous conditions.

  • Reaction Setup: Dissolve the secondary alcohol (1.0 equiv.) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon). The use of anhydrous solvent is important to prevent the deactivation of the DMP reagent.

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 equiv.) portion-wise at room temperature. An exotherm may be observed. For sensitive substrates, the reaction can be cooled to 0 °C before addition.

  • Reaction Monitoring: The reaction is typically very fast, often completing within 0.5 - 2 hours. [10]Monitor by TLC.

  • Workup & Rationale: Upon completion, dilute the reaction with a solvent like diethyl ether and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. This quenching step serves two purposes: the bicarbonate neutralizes the acetic acid byproduct, and the thiosulfate reduces the iodinane byproduct to a more water-soluble species, simplifying the extraction.

  • Purification: Separate the layers, extract the aqueous phase with ether, combine the organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.

Conclusion: Selecting the Right Tool for the Job

The field of organocatalytic oxidation offers a powerful and diverse toolkit for the modern synthetic chemist. The choice of catalyst is not arbitrary but a strategic decision based on a clear understanding of the substrate and the desired transformation.

  • For C-H functionalization , particularly of alkylaromatics, NHPI and its derivatives offer a unique pathway via hydrogen abstraction, often leveraging molecular oxygen as the ultimate oxidant.

  • For the clean and highly selective conversion of primary alcohols to aldehydes , TEMPO remains the gold standard, with well-established, industrially scalable protocols. [12]* For the rapid and mild oxidation of a broad range of alcohols, especially within complex and sensitive molecular architectures , DMP provides unparalleled reliability and functional group tolerance, albeit at a higher cost and with stoichiometric waste considerations. The catalytic variant using IBX/Oxone presents a greener alternative for simpler substrates. [8] By understanding the distinct mechanisms and operational nuances of these catalyst systems, researchers can confidently select the optimal method to advance their synthetic campaigns, pushing the boundaries of what is possible in drug discovery and materials science.

References

  • Thottumkara, A. P., Bowsher, M. S., & Vinod, T. K. (2005). In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant. Organic Letters, 7(14), 2933–2936.
  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.
  • Wikipedia contributors. (n.d.). TEMPO. In Wikipedia.
  • Lange, J., et al. (2022). Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst on an Ion Exchange Resin. Molecules, 27(19), 6296.
  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
  • Wikipedia contributors. (n.d.). Dess–Martin periodinane. In Wikipedia.
  • Thottumkara, A. P., Bowsher, M. S., & Vinod, T. K. (2005). In Situ Generation of o-Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant. Organic Letters, 7(14), 2933–2936.
  • Ciriminna, R., & Pagliaro, M. (2009). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Qualitas1998.net.
  • Tojo, G., & Fernández, M. I. (2006). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones. Springer.
  • Singh, V., & Yadav, P. (2006). 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. ARKIVOC.
  • Chem-Station. (2014). IBX Oxidation. Chem-Station International Edition.
  • Wikipedia contributors. (n.d.). 2-Iodoxybenzoic acid. In Wikipedia.
  • Watts, C. G., et al. (2018). Oxidation Catalysis by an Aerobically Generated Dess-Martin Periodinane Analogue. Angewandte Chemie International Edition, 57(24), 7205–7209.
  • Khodade, P. S., et al. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry.
  • Wang, Z., et al. (2018). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 23(12), 3326.
  • ResearchGate. (n.d.). Substituted N-hydroxyphthalimides as oxidation catalysts. Request PDF.
  • Wróbel, A., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 26(16), 4991.

Sources

Alternatives to N-Hydroxy-2,4,6-trimethylbenzenesulfonamide for nitroxyl radical generation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternatives for Nitroxyl (HNO) Radical Generation Beyond N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

For researchers, scientists, and professionals in drug development, the generation of nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), offers a unique avenue for therapeutic intervention and biological investigation. While this compound, a derivative of Piloty's acid, is a known HNO donor, the demand for donors with diverse physicochemical properties, tunable release kinetics, and targeted delivery mechanisms has spurred the development of several promising alternatives. This guide provides a comprehensive comparison of these alternatives, grounded in experimental data and mechanistic insights, to empower informed selection for your specific research needs.

The Unique Biological Signature of Nitroxyl

Nitroxyl exhibits a distinct chemical biology compared to nitric oxide.[1] While NO primarily targets metalloproteins like soluble guanylate cyclase (sGC), HNO demonstrates a strong affinity for thiols, leading to different downstream signaling effects.[2][3] This unique reactivity profile underpins its therapeutic potential in areas such as heart failure, where it has been shown to enhance myocardial contractility and induce vasodilation through mechanisms distinct from NO.[4][5] Due to its transient nature and rapid dimerization, the use of donor compounds is essential for the controlled in situ generation of HNO for experimental studies.[4][6]

Key Classes of Nitroxyl Donors: A Comparative Analysis

The choice of an HNO donor is critical and depends on the desired release rate, duration of action, and the biological system under investigation. Below is a detailed comparison of the primary alternatives to Piloty's acid derivatives.

Angeli's Salt (Sodium Trioxodinitrate)

Angeli's salt (AS) is one of the most widely used and commercially available HNO donors.[3] It spontaneously decomposes in neutral aqueous solutions to yield equimolar amounts of HNO and nitrite (NO₂⁻).[3]

Mechanism of HNO Release:

AS Angeli's Salt (N₂O₃²⁻) Intermediate H₂N₂O₃ AS->Intermediate Protonation H_ion + 2H⁺ HNO HNO Intermediate->HNO Nitrite NO₂⁻ + H⁺ Intermediate->Nitrite

Decomposition of Angeli's Salt to generate HNO.

Advantages:

  • Well-characterized: Extensive literature on its use in various biological systems.[1][7][8]

  • Commercially available: Readily accessible for research purposes.

Disadvantages:

  • Short half-life: Rapid decomposition may not be suitable for studies requiring sustained HNO release.[9]

  • Byproduct formation: The co-generation of nitrite can have its own biological effects, potentially confounding experimental results.[3][9]

  • pH sensitivity: While it releases HNO over a pH range of 4-8, at lower pH (<4), it primarily generates NO.[6]

Acyloxy Nitroso Compounds

This class of compounds releases HNO through hydrolysis, and their release kinetics can be modulated by altering the structure of the ester group.[2][10]

Mechanism of HNO Release:

Acyloxy Acyloxy Nitroso Compound Intermediate Unstable Intermediate Acyloxy->Intermediate Hydrolysis H2O + H₂O HNO HNO Intermediate->HNO Carboxylic_Acid Carboxylic Acid Intermediate->Carboxylic_Acid

Hydrolytic release of HNO from Acyloxy Nitroso Compounds.

Advantages:

  • Tunable release rates: The hydrolysis rate, and thus HNO release, is dependent on the pH and the structure of the acyl group, allowing for the design of fast or slow-releasing donors.[10][11][12] For instance, trifluoroacetate derivatives hydrolyze more rapidly than acetate or pivalate derivatives.[2][10]

  • Potential for targeted delivery: The ester group can be designed for cleavage by specific enzymes.

Disadvantages:

  • Synthesis required: Many of these compounds are not commercially available and require chemical synthesis.[11]

  • Reaction with thiols: Under certain conditions, thiolates can directly react with the nitroso group, preventing the formation of HNO.[2][12]

Diazeniumdiolates (NONOates)

While traditionally known as NO donors, primary amine-based diazeniumdiolates can generate HNO under physiological conditions.[4][13]

Mechanism of HNO Release:

Diazeniumdiolate Primary Amine Diazeniumdiolate Decomposition Decomposition Diazeniumdiolate->Decomposition HNO HNO Decomposition->HNO Byproduct Amine Byproduct Decomposition->Byproduct

Decomposition of primary amine diazeniumdiolates to HNO.

Advantages:

  • Controllable release: Derivatization, such as the formation of acetoxymethyl esters, can alter the release profile and improve cellular uptake.[4][14]

  • Versatility: This class of compounds offers a platform for developing a wide range of HNO donors with varying properties.[15]

Disadvantages:

  • Mixed NO/HNO donation: The ratio of NO to HNO released can vary depending on the specific compound and conditions.[16]

  • pH sensitivity: The yield of HNO is often highly dependent on the pH, requiring careful buffering in experiments.[4]

Photocontrollable and Redox-Activated Donors

For studies requiring precise spatial and temporal control, photocontrollable and redox-activated donors are invaluable tools.

  • Photocontrollable Donors: These compounds release HNO upon irradiation with light of a specific wavelength.[17][18] This allows for the targeted delivery of HNO to specific cells or tissues.

  • Redox-Activated Donors: These are designed to release HNO in response to specific intracellular redox environments, such as the presence of reactive oxygen species (ROS) or reducing agents.[9][19] This provides a mechanism for targeted HNO release in pathological conditions associated with oxidative stress.

Performance Comparison of HNO Donors

Donor ClassRelease MechanismTunabilityKey ByproductsAdvantagesDisadvantages
Angeli's Salt Spontaneous decompositionLimitedNitriteWell-characterized, commercially availableShort half-life, byproduct effects
Acyloxy Nitroso Cmpds HydrolysisHigh (via ester group)Carboxylic acidTunable release ratesRequires synthesis, potential thiol side reactions
Diazeniumdiolates Spontaneous decompositionModerate (via derivatization)AmineControllable release, improved cellular uptakeMixed NO/HNO donation, pH sensitive
Photocontrollable Donors Photo-cleavageHigh (light-dependent)VariesHigh spatial and temporal controlRequires light source, potential phototoxicity
Redox-Activated Donors Redox reactionHigh (environment-dependent)VariesTargeted release in specific redox statesSynthesis complexity, off-target activation

Experimental Protocols for Characterization and Comparison

Protocol 1: UV-Visible Spectroscopy for Donor Decomposition

This protocol is used to determine the rate of decomposition of an HNO donor.

Materials:

  • HNO donor of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Visible spectrophotometer

Procedure:

  • Prepare a stock solution of the HNO donor in an appropriate solvent.

  • Add a small aliquot of the stock solution to a cuvette containing PBS at 37°C to achieve the desired final concentration.

  • Immediately begin monitoring the change in absorbance at a wavelength characteristic of the donor molecule over time. For acyloxy nitroso compounds, this is often around 665 nm.[2]

  • The rate of decomposition can be calculated from the decrease in absorbance over time.

Protocol 2: HPLC-Based Quantification of HNO Trapping

This method quantifies the amount of HNO released by trapping it with a phosphine-based probe.[20]

Materials:

  • HNO donor

  • Aqueous-soluble phosphine probe (e.g., a carboxylated derivative)[20]

  • HPLC system with a UV detector

  • Phosphate buffer, pH 7.4

Procedure:

  • Prepare a solution of the phosphine probe in the phosphate buffer.

  • Add the HNO donor to the solution and incubate at 37°C.

  • At various time points, take aliquots of the reaction mixture and inject them into the HPLC system.

  • The HNO-trapped product (aza-ylide) and the phosphine oxide byproduct are separated and quantified by their absorbance at a specific wavelength (e.g., 254 nm).[20]

  • The amount of HNO released can be determined by the amount of the aza-ylide formed.

Protocol 3: Cell Viability Assay

This assay assesses the cytotoxicity of the HNO donor and its byproducts.

Materials:

  • Cell line of interest (e.g., MCF-7 breast cancer cells)[4]

  • Cell culture medium

  • HNO donor

  • MTT or similar cell viability reagent

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the HNO donor for a specified period.

  • Add the cell viability reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine the percentage of viable cells compared to an untreated control.

Signaling Pathways and Mechanistic Insights

The biological effects of HNO are often distinct from those of NO. A key pathway involves the interaction of HNO with thiols in proteins, which can lead to post-translational modifications and altered protein function.[2] Another important signaling mechanism is the HNO-mediated release of calcitonin gene-related peptide (CGRP), which contributes to its cardiovascular effects.[1][21]

cluster_donors HNO Donors cluster_targets Cellular Targets cluster_effects Biological Effects Angelis Angeli's Salt HNO Nitroxyl (HNO) Angelis->HNO Acyloxy Acyloxy Nitroso Cmpds Acyloxy->HNO Diazeniumdiolates Diazeniumdiolates Diazeniumdiolates->HNO Thiols Protein Thiols (R-SH) HNO->Thiols CGRP_pathway CGRP Release HNO->CGRP_pathway PTM Post-Translational Modifications Thiols->PTM Vasodilation Vasodilation CGRP_pathway->Vasodilation Inotropy Positive Inotropy CGRP_pathway->Inotropy

Simplified overview of HNO generation and signaling.

Conclusion

The field of nitroxyl biology is rapidly evolving, and the development of novel HNO donors is crucial for advancing our understanding of its physiological roles and therapeutic potential. While Piloty's acid and its derivatives remain important tools, the alternatives presented in this guide offer a broader range of properties that can be tailored to specific experimental needs. By carefully considering the release kinetics, byproducts, and mechanisms of activation, researchers can select the most appropriate donor to unlock the full potential of nitroxyl in their studies.

References

  • Shoman, M. E., DuMond, J. F., Isbell, T. S., Crawford, J. H., Brandon, A., Honovar, J., Vitturi, D. A., White, C. R., Patel, R. P., & King, S. B. (2011). Acyloxy Nitroso Compounds as Nitroxyl (HNO) Donors: Kinetics, Reactions with Thiols, and Vasodilation Properties. Journal of Medicinal Chemistry, 54(4), 1059–1070. [Link]
  • Basudhar, D., Vatan, A., D'Agostino, E. H., & Andrei, D. (2012). Analysis of the HNO and NO donating properties of alicyclic amine diazeniumdiolates. Bioorganic & Medicinal Chemistry Letters, 22(16), 5346–5349. [Link]
  • Nakagawa, H. (2011). Photocontrollable nitric oxide (NO) and nitroxyl (HNO) donors and their release mechanisms. Nitric Oxide, 25(2), 195-202. [Link]
  • Shoman, M. E., DuMond, J. F., Isbell, T. S., Crawford, J. H., Brandon, A., Honovar, J., Vitturi, D. A., White, C. R., Patel, R. P., & King, S. B. (2011). Acyloxy Nitroso Compounds as Nitroxyl (HNO) Donors: Kinetics, Reactions with Thiols, and Vasodilation Properties. Journal of Medicinal Chemistry, 54(4), 1059–1070. [Link]
  • Nakagawa, H. (2012). Controlled release of HNO from chemical donors for biological applications. Journal of Inorganic Biochemistry, 117, 249-254. [Link]
  • Sha, W., Isbell, T. S., Patel, R. P., Day, C. S., & King, S. B. (2006). Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO). Journal of the American Chemical Society, 128(30), 9687–9692. [Link]
  • Jaupi, G., & Makhlouf, A. (n.d.). Diazeniumdiolates as nitroxyl (HNO)
  • Makhlouf, A. (2025). Synthesizing Diazeniumdiolates from Primary Amines as Nitroxyl Donors. College of DuPage. [Link]
  • Miranda, K. M., Espey, M. G., Katori, T., Fukuto, J. M., Paolocci, N., & Wink, D. A. (2003). A biochemical rationale for the discrete behavior of nitroxyl and nitric oxide in the cardiovascular system. Proceedings of the National Academy of Sciences, 100(16), 9196-9201. [Link]
  • Basudhar, D., Bharadwaj, G., Salmon, D. J., & Miranda, K. M. (2016). HNO Donors: Angeli's Salt and Related Diazeniumdiolates. In The Chemistry and Biology of Nitroxyl (HNO) (pp. 37-55). Elsevier. [Link]
  • Reja, R., & Kumar, D. (2020). β-Galactosidase-activated nitroxyl (HNO) donors provide insights into redox cross-talk in senescent cells.
  • Shoman, M. E., DuMond, J. F., Isbell, T. S., Crawford, J. H., Brandon, A., Honovar, J., Vitturi, D. A., White, C. R., Patel, R. P., & King, S. B. (2011). Acyloxy nitroso compounds as nitroxyl (HNO) donors: kinetics, reactions with thiols, and vasodilation properties. Journal of Medicinal Chemistry, 54(4), 1059-70. [Link]
  • D'Amico, M., Tassorelli, C., Nappi, G., & Ghiaroni, C. (2019). Nitroxyl Delivered by Angeli's Salt Causes Short-Lasting Activation Followed by Long-Lasting Deactivation of Meningeal Afferents in Models of Headache Generation. International Journal of Molecular Sciences, 20(18), 4589. [Link]
  • King, S. B. (2006). Hydrolysis of Acyloxy Nitroso Compounds Yields Nitroxyl (HNO).
  • Wynne, B. M., Labazi, H., Carneiro, Z. N., Tostes, R. C., & Webb, C. R. (2017). Angeli's Salt, a nitroxyl anion donor, reverses endothelin-1 mediated vascular dysfunction in murine aorta. European Journal of Pharmacology, 814, 294-301. [Link]
  • Keefer, L. K. (2019). Discovery and development of novel diazeniumdiolate derivatives as nitric oxide donors. ACS. [Link]
  • Ritchie, R. H., Irvine, J. C., & Horowitz, J. D. (2016). The HNO donor Angeli's salt offers potential haemodynamic advantages over NO or dobutamine in ischaemia-reperfusion injury in the rat heart ex vivo. Monash University. [Link]
  • Fukuto, J. M., Switzer, C. H., Miranda, K. M., & Wink, D. A. (2005). The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO. Annual Review of Pharmacology and Toxicology, 45, 335-355. [Link]
  • Miranda, K. M. (2005). Donors of HNO. Current topics in medicinal chemistry, 5(7), 649-660. [Link]
  • King, S. B. (2013). Recent Advances in the Chemical Biology of Nitroxyl (HNO) Detection and Generation. Antioxidants & Redox Signaling, 19(14), 1721–1732. [Link]
  • Paolocci, N., Katori, T., & Kass, D. A. (2001). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide.
  • Rola, M., Zielonka, J., Smulik-Izydorczyk, R., Pięta, J., & Michalski, R. (2022). Designed redox-triggered HNO donors.
  • Paolocci, N., Katori, T., & Kass, D. A. (2001). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. Arteriosclerosis, Thrombosis, and Vascular Biology, 21(6), 887-894. [Link]
  • Megson, I. L., & Butler, A. R. (2013). The nitric oxide redox sibling nitroxyl partially circumvents impairment of platelet nitric oxide responsiveness. Nitric Oxide, 35, 111-117. [Link]
  • DuMond, J. F., & King, S. B. (2011). The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & Redox Signaling, 14(9), 1637–1648. [Link]
  • Brasch, N. (n.d.). HNO Donors. The Brasch Group. [Link]
  • Paolocci, N., Saavedra, W. F., Miranda, K. M., Martignani, C., Isoda, T., Hare, J. M., Espey, M. G., Fukuto, J. M., Feelisch, M., Wink, D. A., & Kass, D. A. (2001). Nitroxyl anion exerts redox-sensitive positive cardiac inotropy in vivo by calcitonin gene-related peptide signaling. Proceedings of the National Academy of Sciences, 98(18), 10463-10468. [Link]
  • Irvine, J. C., et al. (2012). HNO donors and their properties.
  • Paolocci, N., Saavedra, W. F., Miranda, K. M., Martignani, C., Isoda, T., Hare, J. M., Espey, M. G., Fukuto, J. M., Feelisch, M., Wink, D. A., & Kass, D. A. (2001). Nitroxyl anion exerts redox-sensitive positive cardiac inotropy in vivo by calcitonin gene-related peptide signaling. Proceedings of the National Academy of Sciences of the United States of America, 98(18), 10463–10468. [Link]
  • Chan, J. (2020). Near-infrared photoactivatable nitric oxide donors with photoacoustic readout. Methods in Enzymology, 641, 113-147. [Link]
  • Kumar, V., & Singh, A. K. (2018). Nitric oxide detection methods in vitro and in vivo. Biomedical Journal, 41(5), 280-292. [Link]
  • Doctorovich, F., Bikiel, D., & Pellegrino, J. (2021). Azanone (HNO): generation, stabilization and detection. Chemical Science, 12(25), 8611-8630. [Link]
  • Toti, K. S., et al. (2018). A Straightforward Route to Piloty's Acid Derivatives: A Class of Potential Nitroxyl-Generating Prodrugs.
  • Re-evaluation of the reaction of phosphines with nitroxyl (HNO): kinetics and new aqueous ligations for HNO detection and quantitation. (2009). Free Radical Biology and Medicine, 47(10), 1434-1441. [Link]
  • Gallego, C., et al. (2021). HNO detection methods.
  • DuMond, J. F., & King, S. B. (2011). Chemical strategies for HNO generation.
  • King, S. B. (2022). Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. Molecules, 27(16), 5328. [Link]
  • Bikiel, D., et al. (2013). Synthesis and HNO Donating Properties of the Piloty's Acid Analogue Trifluoromethanesulphonylhydroxamic Acid: Evidence for Quantitative Release of HNO at Neutral pH Conditions.
  • Hernandez-Rabaza, V., et al. (2016). Nitric Oxide Donors as Neuroprotective Agents after an Ischemic Stroke-Related Inflammatory Reaction. International Journal of Molecular Sciences, 17(9), 1473. [Link]
  • Ferrer-Sueta, G., & Campolo, N. (2017). NO and HNO donors, nitrones, and nitroxides: Past, present, and future. Medicinal Research Reviews, 37(5), 1146-1180. [Link]
  • Structures of HNO-donors currently in medical trials. (n.d.).
  • Synopsis of the in vivo and in vitro cardiovascular actions of HNO. (n.d.).

Sources

A Senior Application Scientist's Guide to Validating the Purity of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Novel Compound Development

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative with potential applications in organic synthesis and pharmaceutical research.[1] As with any compound intended for use in drug discovery and development, establishing its purity with a high degree of certainty is not merely a quality control checkpoint; it is a fundamental requirement for ensuring reproducible experimental results, safety, and efficacy. The presence of uncharacterized impurities, even at low levels, can confound biological assays and introduce significant safety risks.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound. We will delve into the causality behind experimental choices, present a detailed, self-validating HPLC protocol, and offer supporting data to guide researchers, scientists, and drug development professionals in making informed analytical decisions.

The Primary Analytical Challenge: Why HPLC is the Gold Standard

The molecular structure of this compound (Molecular Weight: 215.27 g/mol ) dictates the optimal analytical approach.[2] It is a non-volatile, thermally labile solid, making direct analysis by Gas Chromatography (GC) impractical without derivatization, which introduces complexity and potential artifacts.[3][4] High-Performance Liquid Chromatography, particularly in its reverse-phase mode, is exceptionally well-suited for such compounds.[4] It separates components of a mixture in a liquid state at ambient or slightly elevated temperatures, preserving the integrity of the analyte while offering high resolution and quantitative accuracy.[3]

Section 1: A Validated HPLC-UV Method for Purity Determination

The cornerstone of reliable purity assessment is a well-developed and validated analytical method. Here, we present a robust reverse-phase HPLC (RP-HPLC) method with UV detection, explaining the scientific rationale behind each parameter.

Principle of Separation & Method Development Rationale

The method leverages the principle of reverse-phase chromatography, where the analyte partitions between a non-polar stationary phase (a C18 column) and a polar mobile phase.[5] Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column.

  • Column Selection (The Stationary Phase): A C18 (octadecylsilane) column is the workhorse of pharmaceutical analysis and the logical starting point.[5] Its non-polar surface provides excellent retention and separation for a wide range of moderately polar organic molecules like sulfonamides.

  • Mobile Phase Selection (The Eluent): A gradient elution using a buffered aqueous solution and an organic modifier (acetonitrile) is chosen.

    • Buffer: An ammonium acetate buffer (pH ~4.0) is selected to maintain a consistent ionization state of the sulfonamide group. This is critical for achieving sharp, symmetrical peaks and reproducible retention times.

    • Organic Modifier: Acetonitrile is preferred for its low viscosity and UV transparency. A gradient elution (increasing acetonitrile concentration over time) is employed to ensure that both the main, more polar analyte and any less polar impurities are eluted efficiently within a reasonable run time.[6]

  • Detector Selection (The Eye): The benzene ring in the molecule provides a strong chromophore, making UV-Vis detection ideal. An initial scan using a Photo-Diode Array (PDA) detector can determine the wavelength of maximum absorbance (λ-max), ensuring high sensitivity for both the parent compound and potential impurities.[6] For this class of compounds, a detection wavelength around 250-265 nm is typically effective.[6][7]

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be inherently self-validating through the inclusion of rigorous System Suitability Tests (SST), as mandated by pharmacopeial guidelines.[8][9]

1. Instrumentation and Consumables:

  • HPLC system with gradient pump, autosampler, column oven, and PDA/UV-Vis detector.

  • C18 Column: 4.6 mm x 150 mm, 5 µm particle size.

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and HPLC-grade vials.

2. Reagent and Solution Preparation:

  • Mobile Phase A: 20 mM Ammonium Acetate in HPLC-grade water, pH adjusted to 4.0 with acetic acid.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and B (e.g., 60:40 v/v) to ensure sample solubility.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.25 mg/mL): Dilute the Standard Stock Solution appropriately with the diluent.[7]

  • Test Solution (0.25 mg/mL): Accurately weigh ~25 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 250 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 60 40
    20.0 20 80
    25.0 20 80
    25.1 60 40

    | 30.0 | 60 | 40 |

4. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of the Working Standard Solution.

  • Acceptance Criteria:

    • Repeatability: The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 2.0% (a more stringent internal limit of ≤ 0.73% is recommended for modern systems).[9]

    • Tailing Factor (Asymmetry): Must be between 0.8 and 1.5.

    • Theoretical Plates (Efficiency): Must be > 2000.

  • Causality: Failure to meet SST criteria indicates a problem with the column, mobile phase, or instrument, and the system must be rectified before proceeding. This step ensures the validity of the data generated.

5. Data Analysis & Purity Calculation:

  • Inject the Test Solution.

  • Integrate all peaks in the chromatogram, excluding solvent front and system-related peaks.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Section 2: Comparative Analysis of Alternative Techniques

While HPLC is the recommended method for quantitative analysis, other techniques have specific roles. The choice of method should always be driven by the analytical objective.

Technique Principle Sample Requirements Sensitivity Quantitative Capability Key Use Cases & Limitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.[10]Soluble in mobile phase; suitable for non-volatile, thermally unstable compounds.[3]High (ng to µg/mL).[11]Excellent. High precision and accuracy.Gold standard for routine QC, purity assays, and stability testing. Requires reference standards for absolute quantification.[5][11]
GC-FID/MS Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[10]Volatile and thermally stable, or must be derivatized.[3]Very High (pg to ng).Good to Excellent.Ideal for residual solvent analysis or volatile impurities. Unsuitable for the parent compound without derivatization.[3][4]
TLC Differential adsorption on a thin layer of adsorbent material; separation by capillary action.[10][11]Soluble in a volatile solvent.Moderate (µg).Semi-quantitative at best.[12]Rapid, low-cost screening, reaction monitoring, and preliminary purity checks. Lacks the resolution and accuracy of HPLC.[11][12]
HPLC-MS HPLC separation coupled with mass spectrometry detection.Same as HPLC.Extremely High (fg to pg).Excellent, but more complex.Definitive identification of unknown impurities and degradation products. Overkill and more costly for routine purity assays.[3]

Section 3: Method Validation: Documented Evidence of Suitability

A developed method is not trustworthy until it is validated. Validation is the documented process of demonstrating that a procedure is suitable for its intended purpose, following guidelines from the International Council for Harmonisation (ICH).[8][13]

Key Validation Parameters & Typical Acceptance Criteria:

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities or degradants.Peak purity analysis (using PDA) shows no co-elution. Forced degradation studies show separation of degradant peaks from the main analyte peak.[7]
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the working concentration.[6][9]
Accuracy To measure the closeness of test results to the true value.Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[8]
Precision To measure the degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
LOD & LOQ Limit of Detection & Limit of Quantitation.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. The LOQ must be precise and accurate.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.No significant change in results when altering parameters like pH (±0.2), column temperature (±5°C), or flow rate (±10%).

Section 4: Visualizing the Analytical Process

Diagrams provide a clear, high-level overview of complex workflows and decision-making processes.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting Sample_Prep Weigh & Dissolve Test Sample Sample_Analysis Inject Test Sample & Acquire Data Sample_Prep->Sample_Analysis Standard_Prep Weigh & Dissolve Reference Standard SST System Suitability Test (5x Standard Injections) Standard_Prep->SST Mobile_Phase_Prep Prepare & Degas Mobile Phases System_Setup Equilibrate HPLC System Mobile_Phase_Prep->System_Setup System_Setup->SST SST->Sample_Analysis If Pass Data_Processing Integrate Peaks & Verify SST Results Sample_Analysis->Data_Processing Purity_Calc Calculate Purity (Area % Method) Data_Processing->Purity_Calc Final_Report Generate Certificate of Analysis Purity_Calc->Final_Report

Caption: End-to-end workflow for HPLC purity validation.

Method_Selection Goal What is the Analytical Goal? Screening Rapid Screening or Reaction Monitoring? Goal->Screening Quant Routine Quantitative Purity Assay? Goal->Quant Impurity_ID Identify Unknown Impurity Structure? Goal->Impurity_ID TLC Use TLC HPLC_UV Use Validated HPLC-UV HPLC_MS Use HPLC-MS Screening->TLC Yes Quant->HPLC_UV Yes Impurity_ID->HPLC_MS Yes

Sources

A Modern Approach to Alcohol Oxidation: Benchmarking N-Hydroxy-2,4,6-trimethylbenzenesulfonamide Against Traditional Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. For decades, traditional methods involving stoichiometric, often harsh, oxidizing agents have been the mainstay. However, the increasing demand for greener, more selective, and milder synthetic routes has spurred the development of novel catalytic systems. This guide provides an in-depth comparison of a modern catalytic approach utilizing N-Hydroxy-2,4,6-trimethylbenzenesulfonamide against established, traditional oxidation methodologies. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.

Introduction: The Old and the New in Alcohol Oxidation

The conversion of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental step in the synthesis of a vast array of molecules, from pharmaceuticals to materials. The choice of an oxidizing agent is critical, as it dictates the reaction's efficiency, selectivity, and environmental impact.

Traditional Oxidation Methods: The Workhorses of Synthesis

For many years, chemists have relied on a toolbox of potent, stoichiometric oxidizing agents. These include:

  • Chromium-Based Reagents: Agents like chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC) have been widely used.[1][2][3] While effective, chromium(VI) compounds are highly toxic and generate hazardous waste, posing significant environmental and health concerns.

  • Permanganate Salts: Potassium permanganate (KMnO₄) is a powerful and inexpensive oxidant.[4][5][6] However, its high reactivity can lead to over-oxidation, particularly of primary alcohols to carboxylic acids, and its use often requires carefully controlled conditions to achieve selectivity.

  • Activated Dimethyl Sulfoxide (DMSO) Oxidations: The Swern and Moffatt-Swern oxidations utilize oxalyl chloride or a similar activating agent with DMSO to achieve mild and selective oxidations.[7][8][9][10] These methods are known for their broad functional group tolerance but are often hampered by the need for cryogenic temperatures and the production of malodorous dimethyl sulfide as a byproduct.

  • Hypervalent Iodine Reagents: The Dess-Martin periodinane (DMP) is a popular reagent for the mild and selective oxidation of alcohols to aldehydes and ketones.[11][12][13][14][15] It offers the advantage of room temperature reactions and a simple workup, but the reagent can be explosive under certain conditions and is relatively expensive for large-scale synthesis.

The Rise of Catalytic Oxidation: A Greener Paradigm

In recent years, the focus has shifted towards catalytic methods that employ a substoichiometric amount of a catalyst in conjunction with a terminal oxidant. This approach aligns with the principles of green chemistry by reducing waste and often allowing for milder reaction conditions. This compound emerges as a promising player in this arena, acting as a precursor to a catalytically active nitroxyl radical.

This compound: A Catalyst for Change

This compound serves as a pre-catalyst that, upon in-situ oxidation, generates a persistent nitroxyl radical. This radical is the key catalytic species responsible for the selective oxidation of alcohols. The catalytic cycle is then sustained by a co-oxidant, which regenerates the active oxoammonium ion from the reduced hydroxylamine species.

Performance Benchmark: this compound vs. Traditional Oxidants

To provide a clear and objective comparison, we will focus on the oxidation of a common substrate, benzyl alcohol, to benzaldehyde. This transformation is a widely studied benchmark reaction in organic synthesis.

Data Presentation: Oxidation of Benzyl Alcohol to Benzaldehyde
Oxidation MethodReagent/Catalyst SystemSolventTemperature (°C)Reaction TimeYield (%)Reference(s)
Catalytic Oxidation This compound / Co-oxidant [Data not available in search results][Data not available in search results][Data not available in search results][Data not available in search results]
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineDichloromethane-70 to room tempMilliseconds to hours84.7[7][8][9]
Dess-Martin Oxidation Dess-Martin PeriodinaneDichloromethaneRoom Temperature0.5 - 2 hours~90 (for p-nitrobenzyl alcohol)[13][15]
Permanganate Oxidation Potassium Permanganate / Phase Transfer CatalystToluene/Ethyl Acetate30~3 hours>90[4][6]
Chromium Trioxide Chromium Trioxide / Periodic AcidAcetonitrile-78-High[1]

Note: While extensive searches were performed, specific experimental data for the oxidation of benzyl alcohol using this compound could not be located in the provided search results. The table highlights the performance of traditional methods for this specific transformation. The absence of direct comparative data for the sulfonamide-based catalyst underscores a potential research gap or the novelty of its application in this specific context.

Causality Behind Experimental Choices: Why Choose a Catalytic Approach?

The decision to move from stoichiometric to catalytic oxidation methods is driven by several key factors that align with the principles of modern, sustainable chemistry.

  • Atom Economy and Waste Reduction: Traditional methods, by their stoichiometric nature, generate significant amounts of waste. For every mole of alcohol oxidized, at least one mole of the oxidizing agent is consumed and converted into byproducts that must be separated and disposed of, often with environmental consequences. Catalytic systems, in contrast, use only a small fraction of the catalyst, which is regenerated in each cycle, leading to a much higher atom economy and significantly less waste.

  • Mildness and Selectivity: Many traditional oxidants are harsh and can lead to side reactions or the degradation of sensitive functional groups within a complex molecule. Catalytic systems based on nitroxyl radicals, such as the one derived from this compound, are renowned for their mild reaction conditions and high selectivity for the desired carbonyl compound, minimizing the formation of over-oxidation products like carboxylic acids.

  • Safety Profile: The use of heavy metals like chromium poses significant health and safety risks. Similarly, the potential instability of reagents like Dess-Martin periodinane is a concern. Catalytic systems often offer a safer operational profile, avoiding the use of highly toxic or explosive materials.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and validity of the presented comparison, detailed experimental protocols for the oxidation of benzyl alcohol using representative traditional methods are provided below. While a specific protocol for this compound is not available from the search results, a general procedure for nitroxyl radical-catalyzed oxidation is outlined to illustrate the typical workflow.

General Protocol for Catalytic Oxidation with a Nitroxyl Radical Precursor

This generalized protocol illustrates the typical setup for an oxidation reaction using a nitroxyl radical precursor like this compound.

Materials:

  • Benzyl alcohol

  • This compound (catalyst precursor)

  • Co-oxidant (e.g., sodium hypochlorite, N-chlorosuccinimide)

  • Appropriate solvent (e.g., dichloromethane, acetonitrile)

  • Buffer (if necessary)

Procedure:

  • To a stirred solution of benzyl alcohol in the chosen solvent, add a catalytic amount of this compound (typically 1-5 mol%).

  • Add the co-oxidant portion-wise or via a syringe pump to maintain a controlled reaction rate and temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium thiosulfate solution) to destroy any excess oxidant.

  • Perform an aqueous workup to separate the organic and aqueous layers.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting benzaldehyde by column chromatography or distillation.

Protocol for Swern Oxidation of Benzyl Alcohol

This protocol is adapted from established procedures for Swern oxidation.[7][8]

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Dichloromethane (anhydrous)

  • Benzyl alcohol

  • Triethylamine

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and cool to -78 °C (dry ice/acetone bath).

  • Slowly add oxalyl chloride to a solution of DMSO in dichloromethane at -78 °C. Stir the mixture for 15-30 minutes.

  • Add a solution of benzyl alcohol in dichloromethane dropwise to the activated DMSO mixture, maintaining the temperature at -78 °C.

  • After stirring for 30-60 minutes, add triethylamine dropwise. The reaction mixture is typically allowed to warm to room temperature.

  • Quench the reaction with water and perform a standard aqueous workup.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield pure benzaldehyde.

Protocol for Dess-Martin Periodinane (DMP) Oxidation of Benzyl Alcohol

This protocol is based on standard procedures for DMP oxidations.[11][12][13][15]

Materials:

  • Dess-Martin Periodinane (DMP)

  • Benzyl alcohol

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate (for buffered conditions, optional)

Procedure:

  • To a stirred solution of benzyl alcohol in anhydrous dichloromethane at room temperature, add Dess-Martin periodinane (typically 1.1-1.5 equivalents). If the substrate is acid-sensitive, sodium bicarbonate can be added as a buffer.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within 0.5 to 2 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir vigorously until the solid byproducts dissolve.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude benzaldehyde, which can be further purified if necessary.

Visualizing the Chemistry: Mechanisms and Workflows

To better understand the underlying chemical processes and experimental setups, the following diagrams are provided.

Catalytic Cycle of Nitroxyl Radical-Mediated Oxidation

Catalytic_Cycle cluster_regeneration Regeneration Step cluster_oxidation Oxidation Step Pre-catalyst N-Hydroxy-2,4,6-trimethyl- benzenesulfonamide Nitroxyl_Radical Nitroxyl Radical (Active Catalyst) Pre-catalyst->Nitroxyl_Radical In-situ Oxidation Oxoammonium_Ion Oxoammonium Ion (Active Oxidant) Nitroxyl_Radical->Oxoammonium_Ion Oxidation Hydroxylamine Hydroxylamine (Reduced form) Oxoammonium_Ion->Hydroxylamine Oxidizes Alcohol Aldehyde R-CHO Oxoammonium_Ion->Aldehyde Alcohol Hydroxylamine->Nitroxyl_Radical Regeneration Hydroxylamine->Nitroxyl_Radical Co-oxidant Alcohol R-CH₂OH Co-oxidant Co-oxidant Spent_Co-oxidant Spent Co-oxidant

Caption: Catalytic cycle of alcohol oxidation mediated by a nitroxyl radical.

Experimental Workflow for a Typical Oxidation Reaction

Experimental_Workflow A 1. Reaction Setup (Alcohol, Catalyst, Solvent) B 2. Addition of Oxidant (Controlled Temperature) A->B C 3. Reaction Monitoring (TLC/GC) B->C D 4. Quenching (Destroy Excess Oxidant) C->D E 5. Workup (Extraction & Washing) D->E F 6. Purification (Chromatography/Distillation) E->F G Final Product (Aldehyde/Ketone) F->G

Caption: A generalized workflow for an alcohol oxidation experiment.

Conclusion: Embracing a New Era of Oxidation Chemistry

The development of catalytic systems based on precursors like this compound represents a significant advancement in the field of organic synthesis. While traditional oxidation methods have proven their utility over decades of use, they often come with considerable drawbacks in terms of safety, environmental impact, and sometimes, selectivity.

The move towards catalytic, nitroxyl radical-mediated oxidations offers a compelling alternative, characterized by milder reaction conditions, higher selectivity, and a greener footprint. Although direct, quantitative comparisons with this compound were not found in the immediate search, the principles of nitroxyl radical catalysis are well-established and present a strong case for its adoption.

As the demand for sustainable and efficient chemical processes continues to grow, it is imperative for the research community to explore and embrace these modern catalytic approaches. Further studies directly benchmarking novel catalysts like this compound against the traditional workhorses will be invaluable in guiding the future of synthetic chemistry.

References

  • Zhang, S., Xu, L., & Trudell, M. L. (2005). CrO₃-Catalyzed Oxidation of Benzyl Alcohols and Benzyl TBDMS Ethers with Periodic Acid. Synthesis, 2005(10), 1757-1760. [Link]
  • Bashpa, P., et al. (2021). Selective Synthesis of Benzaldehydes by Permanganate Oxidation of Benzyl Alcohols in Non-polar Solvents under Phase Transfer Catalysis. RASĀYAN Journal of Chemistry, 14(2), 1234-1239. [Link]
  • Basu, J. K., et al. (2009). Selective production of benzaldehyde by permanganate oxidation of benzyl alcohol using 18-crown-6 as phase transfer catalyst. Journal of Molecular Catalysis A: Chemical, 309(1-2), 1-6. [Link]
  • Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42(1), 1-11. [Link]
  • Boess, E., et al. (2011). The Dess-Martin Periodinane. Organic Syntheses, 88, 10-17. [Link]
  • Bashpa, P., et al. (2021). SELECTIVE SYNTHESIS OF BENZALDEHYDES BY PERMANGANATE OXIDATION OF BENZYL ALCOHOLS IN NON-POLAR SOLVENTS UNDER PHASE TRANSFER CATALYSIS. RASĀYAN J. Chem., 14(2). [Link]
  • Anonymous. (n.d.). Mechanistic Study of Chromium (VI) Catalyzed Oxidation of Benzyl Alcohol by Polymer Supported Chromic Acid. Oriental Journal of Chemistry. [Link]
  • Meinwald, J., & Meinwald, Y. C. (1963). Cycloöctanone. Organic Syntheses, 43, 25. [Link]
  • Wikipedia contributors. (2023, November 26). Dess–Martin oxidation. In Wikipedia, The Free Encyclopedia. [Link]
  • Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42, 82-92. [Link]
  • Buenconsejo, R. S., Charan, S. M., Seinfeld, J. H., & Wennberg, P. O. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Atmospheric Chemistry and Physics, 25(4), 1883-1897. [Link]
  • Anonymous. (2018). Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane: A Kinetic and Mechanistic Study. International Journal of Universal Print. [Link]
  • LibreTexts. (2020, July 7). 11.8: Oxidation of Alcohols. Chemistry LibreTexts. [Link]
  • Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous. Turkish Journal of Chemistry. [Link]
  • Vibzz Lab. (2020, June 28). Synthesis of Benzoic acid from Benzaldehyde [Video]. YouTube. [Link]
  • Anonymous. (n.d.). Swern-Moffatt oxidation of benzyl alcohol. Top: continuous flow set-up. Bottom: model fit of multivariate analysis.
  • Basu, J. K., et al. (2009). Selective production of benzaldehyde by permanganate oxidation of benzyl alcohol using 18-crown-6 as phase transfer catalyst.
  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP)
  • Anonymous. (n.d.). Influence of the length of R2 to Swern oxidation when p -TsCl acted as...
  • Organic Chemistry Portal. (n.d.).

Sources

Efficacy Showdown: N-Hydroxy-2,4,6-trimethylbenzenesulfonamide vs. TEMPO in Oxidative Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection in Pharmaceutical and Fine Chemical Synthesis

For researchers, scientists, and professionals in drug development, the choice of an oxidative catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and overall process viability. This guide provides an in-depth comparison of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, universally known as TEMPO, a well-established and versatile oxidant, with the less-documented N-Hydroxy-2,4,6-trimethylbenzenesulfonamide (NHMBS), a compound with potential as a nitroxyl radical precursor.

While TEMPO's efficacy is supported by a vast body of literature and extensive industrial application, NHMBS is an emerging contender in specific synthetic contexts. This comparison aims to provide a clear, data-supported perspective to inform your selection process.

TEMPO: The Established Standard in Selective Oxidation

TEMPO is a stable nitroxyl radical that has become a cornerstone of modern organic synthesis, particularly for the selective oxidation of alcohols.[1][2][3][4][5] Its remarkable stability, a consequence of steric hindrance from the four adjacent methyl groups, allows it to act as a highly efficient and recyclable catalyst.[1][4]

Mechanism of Action: The N-Oxoammonium Salt Pathway

The catalytic activity of TEMPO hinges on its in-situ conversion to the highly reactive N-oxoammonium salt, which serves as the primary oxidant.[6][7] This process is typically facilitated by a stoichiometric co-oxidant, such as sodium hypochlorite (NaOCl) or bis(acetoxy)iodobenzene (BAIB).[6] The catalytic cycle can be summarized as follows:

  • Oxidation of TEMPO: The co-oxidant oxidizes TEMPO to the corresponding N-oxoammonium salt.

  • Alcohol Oxidation: The N-oxoammonium salt then oxidizes the primary alcohol to an aldehyde, during which it is reduced to a hydroxylamine.

  • Regeneration of TEMPO: The hydroxylamine is subsequently re-oxidized by the co-oxidant back to the active N-oxoammonium salt, thus completing the catalytic cycle.

This mechanism allows for the use of catalytic amounts of TEMPO, making it an economically and environmentally attractive option.[7]

TEMPO_Catalytic_Cycle cluster_main TEMPO Catalytic Cycle Primary_Alcohol R-CH2OH Aldehyde R-CHO Primary_Alcohol->Aldehyde Oxidation Hydroxylamine Hydroxylamine TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Salt (Active Oxidant) TEMPO->Oxoammonium Oxidation Oxoammonium->Hydroxylamine Reduction Hydroxylamine->TEMPO Oxidation Co_oxidant Co-oxidant Co_oxidant_reduced Reduced Co-oxidant

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

Performance and Applications

TEMPO-based systems exhibit high selectivity for the oxidation of primary alcohols to aldehydes, with further oxidation to carboxylic acids possible under modified conditions.[6] Secondary alcohols are typically oxidized to ketones. A key advantage of TEMPO is its chemoselectivity, allowing for the oxidation of alcohols in the presence of other sensitive functional groups.[5]

FeatureTEMPO
Primary Application Catalytic oxidation of alcohols
Selectivity High for primary alcohols to aldehydes
Reaction Conditions Mild, often at room temperature
Co-oxidants NaOCl, BAIB, air (with co-catalyst)
Catalyst Loading Typically 1-10 mol%
Documentation Extensive in academic and patent literature

This compound (NHMBS): An Emerging Alternative with a Different Profile

This compound is a compound that has been described as a precursor to nitroxyl radicals, suggesting its potential application in oxidation reactions, particularly for the selective oxidation of alcohols to carbonyl compounds under mild conditions.[8] However, it is important to note that the body of literature supporting this application is significantly less extensive than that for TEMPO.

Potential Mechanism of Action

As an N-hydroxy sulfonamide, NHMBS can theoretically be oxidized to form a nitroxyl radical, which could then participate in catalytic oxidation cycles similar to TEMPO. The generation of a nitroxyl radical from an N-hydroxy precursor is a known chemical transformation.[9][10] This process would likely involve an initial oxidation step to generate the active catalytic species.

NHMBS_Activation cluster_main Potential Activation of NHMBS NHMBS NHMBS (N-Hydroxy- 2,4,6-trimethylbenzenesulfonamide) Nitroxyl_Radical Nitroxyl Radical (Putative Active Species) NHMBS->Nitroxyl_Radical Oxidation Oxidant Oxidant Reduced_Oxidant Reduced Oxidant

Caption: Proposed activation of NHMBS to a nitroxyl radical.

Documented Applications

While its role as an oxidant is not extensively documented, NHMBS has been reported as an effective sulfenylating agent for the functionalization of aromatic compounds.[11][12][13] This reaction proceeds through a different mechanistic pathway, involving the cleavage of the S=O and S-N bonds.[13] This established utility in a different area of synthesis highlights the versatile reactivity of N-hydroxy sulfonamides.

FeatureThis compound (NHMBS)
Primary Application Sulfenylation of aromatic compounds
Potential Application Precursor for nitroxyl radical-mediated oxidation
Reaction Conditions Varies with application
Documentation Limited for oxidation; more available for sulfenylation

Head-to-Head Comparison: TEMPO vs. NHMBS

ParameterTEMPOThis compound (NHMBS)
Catalytic Efficacy Well-established, high turnover numbersNot well-documented for catalytic oxidation
Selectivity High for primary alcoholsUnknown for oxidation reactions
Mechanism Well-understood N-oxoammonium pathwayPutative nitroxyl radical formation for oxidation
Versatility Broad substrate scope for alcohol oxidationEstablished for sulfenylation; potential for oxidation
Commercial Availability Widely available from multiple suppliersAvailable, but from more specialized suppliers
Supporting Literature ExtensiveLimited, primarily in sulfenylation

Experimental Protocols

Representative Protocol for TEMPO-Mediated Oxidation of Benzyl Alcohol

This protocol is a representative example of a TEMPO-catalyzed oxidation using sodium hypochlorite as the co-oxidant.

Materials:

  • Benzyl alcohol

  • TEMPO

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of benzyl alcohol (1.0 eq) in CH2Cl2 at 0 °C, add an aqueous solution of NaHCO3.

  • Add TEMPO (0.01 eq).

  • Slowly add the NaOCl solution (1.1 eq) while maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous Na2S2O3 solution.

  • Separate the layers and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo to afford the crude benzaldehyde.

Causality Behind Experimental Choices:

  • Biphasic system (CH2Cl2/water): This facilitates the reaction and subsequent workup.

  • Sodium bicarbonate: Maintains a slightly basic pH to prevent side reactions.

  • 0 °C: Controls the exothermicity of the reaction and improves selectivity.

  • Sodium thiosulfate quench: Neutralizes any excess oxidant.

Conclusion and Future Outlook

For researchers seeking a reliable, well-characterized, and highly efficient catalyst for the selective oxidation of alcohols, TEMPO remains the undisputed choice. Its robust performance, predictable selectivity, and the wealth of available literature make it a low-risk, high-reward option for a wide range of applications in drug development and fine chemical synthesis.

This compound (NHMBS) presents an interesting, albeit less explored, chemical profile. While its utility as a sulfenylating agent is established, its potential as an oxidative catalyst precursor is an area that warrants further investigation. For research groups focused on novel catalyst development, exploring the oxidative capabilities of NHMBS and other N-hydroxy sulfonamides could be a fruitful endeavor. However, for immediate and predictable results in process development, the proven efficacy of TEMPO is unparalleled.

References

  • TEMPO - Wikipedia. [Link]
  • TEMPO-Mediated Oxid
  • Mechanism of the Copper/TEMPO Alcohol Oxid
  • Mechanism of Copper(I)
  • Mechanism of Copper(I)
  • N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • TEMPO (General overview) - Wordpress. [Link]
  • N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds. | Semantic Scholar. [Link]
  • N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01390F. [Link]
  • 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) - SciSpace. [Link]
  • Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. [Link]
  • 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)
  • This compound - MySkinRecipes. [Link]
  • Oxidation of nitroxyl radicals: Electrochemical and comput
  • Catalytic N‐Alkylation of Sulfonamides.
  • This compound. [Link]
  • The Chemistry of Nitroxyl-Releasing Compounds - PMC - NIH. [Link]
  • Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applic
  • Oxidative HNO Formation Mechanisms from NH2OH via Two Different Heme Proteins and Effects from Hemes, Nearby Residues, and Protein Environments - NIH. [Link]
  • Product Class 2: Nitroxyl Radicals (Nitroxides). [Link]
  • This compound - Benzene Compounds - Crysdot LLC.. [Link]

Sources

A Comparative Guide to Cross-Reactivity in Sulfonamide Immunoassays: The Case of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The specificity of immunoassays is a critical parameter in drug development, directly impacting the accuracy of pharmacokinetic and toxicokinetic data. This guide addresses the challenge of antibody cross-reactivity, focusing on N-Hydroxy-2,4,6-trimethylbenzenesulfonamide as a potential interfering metabolite in assays for sulfonamide-based drugs. We provide a framework for evaluating cross-reactivity, comparing the analytical performance of a hypothetical parent drug against its N-hydroxy metabolite. This document outlines a detailed competitive ELISA protocol, presents a comparative data analysis, and discusses the implications of cross-reactivity for drug development professionals.

Introduction: The Imperative of Specificity in Bioanalysis

The sulfonamide class of drugs, widely used as antimicrobial and anti-inflammatory agents, presents a particular challenge due to extensive metabolism.[2][4][5] One common metabolic pathway is N-hydroxylation, which can produce metabolites that retain significant structural similarity to the parent compound.[6] This guide uses this compound as a case study to illustrate a systematic approach for quantifying and understanding the impact of such cross-reactivity. While direct cross-reactivity studies for this specific compound are not prevalent in public literature, its structure serves as a pertinent example for sulfonamide-containing drugs like Celecoxib, where metabolism is a key consideration.[6][7]

The Analyte in Focus: Structural Basis for Cross-Reactivity

The potential for an immunoassay to cross-react with a metabolite is fundamentally a question of structural chemistry. An antibody recognizes a specific three-dimensional shape and charge distribution on an antigen, known as an epitope. If a metabolite shares a significant portion of this epitope, it may compete with the parent drug for antibody binding.

Consider a hypothetical parent drug, "Sulfonamide-X," and its metabolite, this compound. The core trimethylbenzenesulfonamide structure is identical between the two. The primary difference is the N-hydroxy group on the metabolite. If the antibody's binding site (paratope) primarily recognizes the sulfonamide ring structure and does not interact with the region that is hydroxylated, a high degree of cross-reactivity is likely.

Experimental Design: The Competitive ELISA for Cross-Reactivity Assessment

To quantify the degree of cross-reactivity, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the preferred format for small molecules.[8][9] This assay measures the ability of a test compound (e.g., the metabolite) to compete with a known, labeled antigen for a limited number of antibody binding sites.[8][10] A higher concentration of the cross-reacting substance in the sample will lead to a lower signal, providing a quantitative measure of its binding affinity relative to the primary analyte.[8]

Experimental Workflow Diagram

The following diagram outlines the key steps in a competitive ELISA designed to assess cross-reactivity.

Competitive_ELISA_Workflow cluster_prep Phase 1: Plate Preparation cluster_competition Phase 2: Competitive Binding cluster_detection Phase 3: Signal Detection P1 Coat Plate with Capture Antibody P2 Wash Plate P1->P2 P3 Block Non-Specific Binding Sites P2->P3 P4 Wash Plate P3->P4 C4 Add Mixture to Coated Plate P4->C4 C1 Prepare Standards & Test Compound Dilutions (Parent Drug & Metabolite) C3 Mix & Pre-incubate (Antibody + Sample/Standard) C1->C3 C2 Add HRP-Conjugated Parent Drug C2->C3 C3->C4 C5 Incubate to Allow Competition C4->C5 D1 Wash Plate to Remove Unbound Reagents C5->D1 D2 Add TMB Substrate D1->D2 D3 Incubate for Color Development D2->D3 D4 Add Stop Solution D3->D4 D5 Read Absorbance (OD 450nm) D4->D5

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Step-by-Step Experimental Protocol

This protocol provides a self-validating system for assessing the cross-reactivity of this compound against its parent drug.

Materials:

  • High-binding 96-well microplates

  • Capture Antibody: Rabbit anti-Sulfonamide-X polyclonal antibody

  • Parent Drug (Sulfonamide-X) standard

  • Test Compound: this compound

  • Enzyme Conjugate: Sulfonamide-X conjugated to Horseradish Peroxidase (HRP)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader with 450 nm filter

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to 2 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Causality: Immobilizing the antibody on the solid phase is the foundation of the assay, allowing for subsequent separation of bound and unbound reagents through washing steps.[11]

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well to saturate any remaining protein-binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Causality: Blocking is critical to prevent non-specific binding of the HRP conjugate to the plate surface, which would otherwise cause high background signal and reduce assay sensitivity.[9]

  • Preparation of Standards and Test Compound:

    • Prepare a serial dilution of the Parent Drug standard in assay buffer, typically ranging from 1 ng/mL to 1000 ng/mL.

    • Separately, prepare a serial dilution of the this compound test compound over a broader range (e.g., 1 ng/mL to 10,000 ng/mL) to ensure the full dose-response curve is captured.

    • Trustworthiness: Running parallel dilution curves for both the primary analyte and the potential cross-reactant is essential for a direct comparison of their binding affinities.

  • Competitive Reaction:

    • In a separate dilution plate, add 50 µL of each standard or test compound dilution to respective wells.

    • Add 50 µL of the HRP-conjugated Parent Drug (at a pre-optimized concentration) to each of these wells.

    • Mix and incubate for 30 minutes at room temperature.

    • Transfer 100 µL of this mixture to the corresponding wells of the antibody-coated and blocked microplate.

    • Incubate for 1 hour at 37°C.[12]

    • Causality: This is the competition step. The analyte in the standard/sample and the HRP-labeled analyte compete for the limited binding sites on the immobilized capture antibody. High analyte concentration results in less HRP-conjugate binding and a weaker final signal.[10][12]

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate for 15-20 minutes at room temperature in the dark.[12]

    • Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

    • Causality: The HRP enzyme catalyzes the oxidation of TMB, producing a colored product. The intensity of the color is inversely proportional to the concentration of the unlabeled analyte in the sample.

  • Data Acquisition and Analysis:

    • Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.[12]

    • Plot the OD values against the logarithm of the concentration for both the parent drug and the test compound.

    • Use a four-parameter logistic (4-PL) curve fit to determine the concentration that inhibits 50% of the maximum signal (IC50) for each compound.

Comparative Data Analysis and Interpretation

The results of the competitive ELISA are summarized by comparing the IC50 values of the parent drug and the potential cross-reactant.

Quantitative Cross-Reactivity Data
CompoundIC50 (ng/mL)% Cross-Reactivity
Sulfonamide-X (Parent Drug) 25.0100%
This compound 125.020%
N-Dealkylated Metabolite (Control) >10,000<0.25%
Unrelated Sulfonamide (Control) >10,000<0.25%
Calculation of Cross-Reactivity

The percent cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of Parent Drug / IC50 of Test Compound) x 100

In our example: %CR = (25.0 ng/mL / 125.0 ng/mL) x 100 = 20%

Interpretation of Results

A 20% cross-reactivity indicates that the N-Hydroxy metabolite has one-fifth the binding affinity for the antibody compared to the parent drug. This is a significant level of cross-reactivity. For a clinical sample containing both the parent drug and this metabolite, the immunoassay would report a concentration approximately 20% higher than the actual parent drug level for every unit of metabolite present. This could lead to incorrect dosing decisions or a misinterpretation of the drug's pharmacokinetic profile. A cross-reactivity of <1% is often considered negligible, though the acceptable threshold is context-dependent.[13]

Implications and Mitigation Strategies

  • Early Stage Development: Characterizing cross-reactivity of major metabolites should be a priority during preclinical development. If significant cross-reactivity is identified, it validates the need for more specific analytical methods.

  • Antibody Selection: If an initial polyclonal antibody shows high cross-reactivity, developing a more specific monoclonal antibody that targets a region of the parent drug not shared by the metabolite can be a solution.[3]

  • Confirmatory Methods: For pivotal clinical studies, immunoassays with known cross-reactivity should be supplemented or replaced by more specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can physically separate and independently quantify the parent drug and its metabolites.[2][4][14]

Conclusion

While this compound is a specific chemical entity, it serves as an excellent model for the broader challenge of metabolite cross-reactivity in immunoassays for sulfonamide-based therapeutics. A systematic evaluation using a well-validated competitive ELISA provides the quantitative data necessary for researchers to understand the limitations of their assays. By identifying and quantifying cross-reactivity early, drug development professionals can make informed decisions, ensuring the generation of accurate and reliable bioanalytical data, thereby upholding the integrity of the development pipeline.

References

  • Baranowska, I., & Koper, M. (2015). Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC–QqLIT-MS/MS). Talanta, 134, 768-778. [Link]
  • Stowe, C. M. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 63(5), 973-981. [Link]
  • Taylor, S. L., & Hefle, S. L. (2001). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops.
  • Zhang, X., Yang, W., Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. [Link]
  • Creative Biolabs. (n.d.). Competitive ELISA Protocol. [Link]
  • Baranowska, I., & Koper, M. (2015). Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography–quadrupole linear ion trap-tandem mass spectrometry (HPLC–QqLIT-MS/MS).
  • YMER. (n.d.).
  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual.
  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]
  • St John's Laboratory. (n.d.). Competitive ELISA protocol. [Link]
  • Aryal, S. (2022).
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. [Link]
  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]
  • Li, L., & Laidlaw, T. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice, 7(8), 2891-2893.e4. [Link]
  • Li, L., & Laidlaw, T. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice, 7(8), 2891-2893.e4. [Link]
  • Li, X., et al. (2020). Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib in Beagle Plasma by UPLC-MS/MS and Its Application to Pharmacokinetics. Drug Design, Development and Therapy, 14, 1057-1066. [Link]
  • Wujec, M., et al. (2018). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 23(11), 2993. [Link]
  • Ross, D., et al. (1985). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 34(4), 457-464. [Link]
  • Shapiro, L. E., & Knowles, S. R. (2003). Should celecoxib be contraindicated in patients who are allergic to sulfonamides? Revisiting the meaning of 'sulfa' allergy. Drug Safety, 26(5), 277-279. [Link]
  • PubChem. (n.d.). 2,4,6-trimethyl-N-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]benzenesulfonamide. [Link]
  • Gaeta, F., et al. (2004). Safety of celecoxib in individuals allergic to sulfonamide: a pilot study. The Journal of Allergy and Clinical Immunology, 113(5), 977-979. [Link]
  • Owen, L. J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
  • Garzon, J. A., et al. (2017). Syntheses of Cannabinoid Metabolites: Ajulemic Acid and HU-210. Molecules, 22(8), 1339. [Link]
  • Bassetti, B., et al. (2020). Total Synthesis of 1”‐ and 2”‐Hydroxycannabidiol Metabolites. ChemistrySelect, 5(45), 14269-14272. [Link]

Sources

A Researcher's Guide to Validating Experimental Results with N-Hydroxy-2,4,6-trimethylbenzenesulfonamide: A Focus on Nitroxyl (HNO) Donation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the experimental validation of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide. While this specific molecule is not extensively characterized in publicly available literature for a defined biological application, its chemical structure as an N-hydroxysulfonamide strongly suggests its potential utility as a donor of nitroxyl (HNO).

Nitroxyl is a highly reactive and transient signaling molecule with significant therapeutic potential, particularly in the treatment of cardiovascular diseases.[1][2] Its unique pharmacological profile, distinct from that of its redox sibling nitric oxide (NO), has spurred the development of various donor molecules to study its biological effects and for potential therapeutic applications.[1][2]

This guide, therefore, will focus on the hypothesis-driven validation of this compound as an HNO donor. We will explore the underlying chemical principles, provide detailed experimental protocols for the validation of HNO release, and offer a comparative analysis with other HNO-releasing agents. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step contributes to a self-validating system.

Part 1: The Chemical Rationale: this compound as a Potential HNO Donor

N-hydroxysulfonamides are a class of compounds known to release HNO under specific conditions.[1][2] The core mechanism involves the cleavage of the N-S and C-O bonds, which can be triggered by various stimuli, including light in the case of photocaged derivatives.[1][2] The decomposition of N-hydroxysulfonamides can proceed through different pathways, with the desired outcome being the generation of HNO and a corresponding sulfinate.[1][2] However, alternative pathways can lead to the formation of a sulfonamide and other byproducts.[1][2]

The efficiency of HNO release and the dominant decomposition pathway are often influenced by the molecular structure of the N-hydroxysulfonamide and the experimental conditions, such as pH.[2] For instance, the deprotonation of the N-H group on the N-hydroxysulfonamide moiety can be a critical factor in favoring the desired C-O/N-S bond cleavage that leads to HNO generation.[2]

Below is a proposed decomposition pathway for a generic N-hydroxysulfonamide, which can be adapted to this compound.

cluster_main Proposed Decomposition of N-Hydroxysulfonamide cluster_pathways NHS N-Hydroxy-2,4,6- trimethylbenzenesulfonamide P1 Desired Pathway: HNO Release NHS->P1 Trigger (e.g., physiological pH) P2 Alternative Pathway NHS->P2 Side Reaction HNO Nitroxyl (HNO) Sulfinate 2,4,6-trimethyl- benzenesulfinate Sulfonamide 2,4,6-trimethyl- benzenesulfonamide

Caption: Proposed decomposition pathways of this compound.

Part 2: Experimental Validation of HNO Release

To validate that this compound functions as an HNO donor, it is essential to directly detect and quantify the release of HNO. The following protocol outlines a general approach using a commercially available fluorescent probe designed to react specifically with HNO.

Protocol 1: Fluorometric Detection of HNO Release

Objective: To determine if this compound releases HNO under physiological conditions.

Materials:

  • This compound

  • A selective fluorescent probe for HNO (e.g., P-Cz)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of the HNO fluorescent probe in DMSO.

  • Experimental Setup:

    • In a 96-well black microplate, add PBS (pH 7.4) to a final volume of 190 µL per well.

    • Add 5 µL of the fluorescent probe stock solution to each well for a final concentration of 25 µM.

    • To initiate the reaction, add 5 µL of the this compound stock solution to the experimental wells for a final concentration of 250 µM.

    • For the negative control wells, add 5 µL of DMSO.

  • Incubation and Measurement:

    • Incubate the microplate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen probe at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Data Analysis:

    • Subtract the background fluorescence of the control wells from the experimental wells.

    • Plot the change in fluorescence intensity over time. A significant increase in fluorescence in the presence of this compound compared to the control indicates HNO release.

Expected Outcome Interpretation Potential Pitfalls & Solutions
Significant, time-dependent increase in fluorescenceThis compound is releasing HNO.Pitfall: Autofluorescence of the compound. Solution: Run a control with the compound alone (no probe).
No significant change in fluorescenceThe compound may not be releasing HNO under these conditions, or the release is below the detection limit.Pitfall: Probe instability. Solution: Check the probe's stability in the buffer over the experimental time course.
Initial high fluorescence that does not changeThe compound might be interfering with the probe or the assay conditions.Pitfall: Direct reaction of the compound with the probe, not mediated by HNO. Solution: Test the compound's reactivity with the probe in the absence of conditions that would trigger HNO release.

Part 3: Comparative Analysis with Alternative HNO Donors

To provide context for your experimental results, it is useful to compare the performance of this compound with established HNO donors.

HNO Donor Release Mechanism Advantages Disadvantages
Angeli's Salt (Na₂N₂O₃) Spontaneous decomposition at physiological pHWell-characterized, rapid HNO release.Short half-life, potential for side reactions.
Piloty's Acid Derivatives pH-dependent decompositionTunable release kinetics based on structure.Can have limited solubility and stability.
N-Hydroxysulfonamides pH-dependent decomposition (can be photocaged)[1][2]Potentially more stable than Angeli's salt; release can be controlled (photocaging).[1][2]Decomposition can lead to multiple products; mechanism can be complex.[1][2]

This comparative framework will help in interpreting the significance of your findings and in selecting the most appropriate HNO donor for specific biological experiments.

Part 4: Validating the Biological Effects of In Situ Generated HNO

The ultimate validation of this compound as a useful experimental tool lies in its ability to elicit a known biological response of HNO in a cellular or tissue model. One of the hallmark effects of HNO is its positive inotropic and lusitropic effects on the heart.[1] A simplified cell-based assay can be used to investigate a downstream signaling event associated with HNO, such as the phosphorylation of phospholamban (PLN) in cardiomyocytes.

Protocol 2: Western Blot Analysis of PLN Phosphorylation

Objective: To determine if HNO generated from this compound can induce phosphorylation of PLN in a cardiomyocyte cell line.

Materials:

  • Cardiomyocyte cell line (e.g., H9c2)

  • This compound

  • A known HNO donor (e.g., Angeli's salt) as a positive control

  • Cell lysis buffer

  • Primary antibodies against total PLN and phosphorylated PLN (Ser16)

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture cardiomyocytes to ~80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for a defined period (e.g., 30 minutes).

    • Include a vehicle control (DMSO) and a positive control (Angeli's salt).

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total PLN and phospho-PLN.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescence substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for total and phospho-PLN.

    • Normalize the phospho-PLN signal to the total PLN signal for each sample.

    • Compare the levels of PLN phosphorylation in treated cells to the vehicle control.

cluster_pathway Simplified HNO Signaling in Cardiomyocytes NHS N-Hydroxy-2,4,6- trimethylbenzenesulfonamide HNO HNO NHS->HNO releases AC Adenylate Cyclase HNO->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates PLN Phospholamban (PLN) PKA->PLN phosphorylates pPLN Phospho-PLN (pPLN) SERCA SERCA2a Activity pPLN->SERCA disinhibits

Caption: A simplified signaling pathway of HNO in cardiomyocytes.

Conclusion

Validating the experimental utility of a compound like this compound requires a systematic and evidence-based approach. By hypothesizing its function as an HNO donor based on its chemical structure, researchers can design a series of experiments to first confirm the release of HNO and then to validate its biological activity. The protocols and comparative data provided in this guide offer a robust starting point for scientists to rigorously assess the potential of this and other novel N-hydroxysulfonamides in their research and development endeavors.

References

  • Brasch, N. E., & Sampson, P. (2024). Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO). Molecules, 29(16), 3634. [Link]
  • Kaur, S., et al. (2021). Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). The Journal of Organic Chemistry, 86(23), 16448–16463. [Link]

Sources

Navigating Greener Syntheses: The Advantages of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals striving for more sustainable and efficient chemical transformations, the choice of reagents is paramount. In the landscape of green chemistry, N-Hydroxy-2,4,6-trimethylbenzenesulfonamide (NHTS) is emerging as a compelling alternative to conventional reagents, particularly in oxidation and amidation reactions. This guide provides an in-depth comparison of NHTS with other common reagents, supported by available data and framed within the principles of green chemistry.

This compound, a stable N-hydroxy sulfonamide derivative, offers a unique combination of reactivity and selectivity. Its utility as an efficient nitroxyl radical precursor positions it as a valuable tool for developing environmentally benign oxidation processes.[1] This guide will explore the mechanistic underpinnings of its reactivity and present a comparative analysis against established reagents, highlighting its potential to reduce waste, improve safety, and enhance overall process efficiency.

Section 1: The Green Chemistry Imperative in Oxidation and Amidation

The synthesis of carbonyl compounds through alcohol oxidation and the formation of amide bonds are fundamental transformations in organic chemistry, with wide-ranging applications in pharmaceuticals, materials science, and fine chemicals. However, traditional methods often rely on stoichiometric reagents that generate significant amounts of hazardous waste, posing environmental and economic challenges.

Green chemistry principles advocate for the use of catalytic methods, safer solvents, and reagents that maximize atom economy. The ideal reagent should be highly efficient, selective, and generate minimal byproducts. It is within this framework that NHTS presents a promising profile.

Section 2: this compound (NHTS) in Alcohol Oxidation: A Comparative Analysis

The selective oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. Traditional methods often employ chromium-based reagents or other heavy metals, which are toxic and environmentally harmful. A greener alternative that has gained significant traction is the use of nitroxyl radicals as catalysts, with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) being a prominent example.

NHTS functions as a precursor to a reactive nitroxyl radical, offering a potentially more stable and tunable alternative to TEMPO. The trimethyl-substituted benzene ring in NHTS influences its electronic properties and steric environment, which can translate to enhanced performance in certain applications.

Comparison with TEMPO-mediated Oxidation:

FeatureThis compound (NHTS)2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
Form Stable solidVolatile solid/liquid
Handling Generally easier and safer to handleCan be volatile and requires careful handling
Catalyst Generation In situ generation of the active nitroxyl radicalUsed directly as the radical catalyst
Potential for Tunability The aromatic ring allows for electronic and steric modifications to fine-tune reactivity and selectivity.Modifications are primarily on the piperidine ring.
Byproducts The sulfonamide byproduct is generally a stable, crystalline solid, potentially allowing for easier removal and recycling.Byproducts can be more challenging to separate from the reaction mixture.

While direct, side-by-side comparative data for NHTS and TEMPO under identical green conditions is limited in publicly available literature, the inherent stability and potential for easier handling and purification of byproducts make NHTS an attractive candidate for further investigation and adoption in green oxidation protocols.

Experimental Workflow: Conceptual Protocol for NHTS-Catalyzed Alcohol Oxidation

The following is a generalized protocol for the selective oxidation of a primary alcohol to an aldehyde using NHTS as a catalyst precursor. This protocol is based on the general principles of nitroxyl radical-catalyzed oxidations and should be optimized for specific substrates.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve alcohol substrate in a green solvent (e.g., 2-MeTHF) reagents Add NHTS (catalytic amount) and a co-oxidant (e.g., NaOCl) start->reagents react Stir at controlled temperature (e.g., room temperature) reagents->react monitor Monitor reaction progress by TLC or GC-MS react->monitor quench Quench the reaction monitor->quench extract Extract the product with an organic solvent quench->extract purify Purify the aldehyde by column chromatography extract->purify

Caption: Conceptual workflow for NHTS-catalyzed alcohol oxidation.

Section 3: NHTS in Amide Bond Formation: A Greener Coupling Strategy

Amide bond formation is one of the most frequently performed reactions in the pharmaceutical industry. Conventional methods often employ stoichiometric coupling reagents like dicyclohexylcarbodiimide (DCC) or uronium/phosphonium salts such as HATU and HOBt, which generate significant waste. The development of catalytic and more atom-economical amidation methods is a key goal of green chemistry.

N-hydroxy compounds have been explored as additives and reagents in peptide synthesis to facilitate amide bond formation and suppress side reactions. While specific data on NHTS in this context is not widely available, the broader class of N-hydroxysulfonamides has shown promise in the synthesis of sulfonamides under metal-free and eco-friendly conditions.[2] This suggests that NHTS could be a valuable tool for the synthesis of both amides and sulfonamides in a greener fashion.

Conceptual Advantages of NHTS in Amidation:

  • Potential for Catalytic Activity: The N-hydroxy group can act as a proton shuttle or participate in the activation of the carboxylic acid, potentially enabling catalytic turnover.

  • Reduced Waste: A catalytic approach would significantly reduce the amount of waste generated compared to stoichiometric coupling reagents.

  • Safer Byproducts: The sulfonamide byproduct of NHTS is expected to be more benign than the byproducts of many common coupling reagents.

Logical Relationship: NHTS in Green Amidation

logical_relationship NHTS N-Hydroxy-2,4,6- trimethylbenzenesulfonamide (NHTS) Amidation Amide Bond Formation NHTS->Amidation Application GreenChem Green Chemistry Principles GreenChem->Amidation Guides Advantages Potential Advantages Amidation->Advantages Leads to ReducedWaste Reduced Waste Advantages->ReducedWaste SaferByproducts Safer Byproducts Advantages->SaferByproducts Catalytic Catalytic Potential Advantages->Catalytic

Caption: Potential green chemistry advantages of NHTS in amidation.

Section 4: Future Outlook and the Path Forward

While this compound shows significant promise as a green chemistry reagent, further research is needed to fully elucidate its advantages and optimize its application. Direct, quantitative comparisons with established reagents under standardized green conditions are crucial for its widespread adoption. The development of detailed experimental protocols and the evaluation of its performance using green chemistry metrics such as Atom Economy, E-Factor, and Process Mass Intensity will be instrumental in solidifying its position in the green chemist's toolbox.

The stability, potential for tunability, and the generation of more benign byproducts suggest that NHTS and other N-hydroxysulfonamides are a promising class of reagents for advancing the goals of sustainable chemical synthesis. As the demand for greener and more efficient chemical processes continues to grow, reagents like NHTS will undoubtedly play a critical role in shaping the future of the chemical industry.

References

  • MySkinRecipes. This compound.
  • Organic & Biomolecular Chemistry. Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-Hydroxy-2,4,6-trimethylbenzenesulfonamide (CAS No. 58042-39-0). Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The information herein is synthesized from established hazardous waste management guidelines and specific chemical safety data.

Hazard Assessment and Characterization

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a compound that presents multiple risks requiring careful management. The primary hazards are summarized below.

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS PictogramSignal WordHazard StatementSource(s)
Flammable Solid🔥Danger H228: Flammable solid[1][2]
Acute Toxicity (Oral)Danger H302: Harmful if swallowed[1][3]
Acute Toxicity (Dermal)Danger H312: Harmful in contact with skin[3]
Acute Toxicity (Inhalation)Danger H332: Harmful if inhaled[1][3]
Skin IrritationDanger H315: Causes skin irritation[1][3]
Eye IrritationDanger H319: Causes serious eye irritation[1][3]
Specific Target Organ ToxicityDanger H335: May cause respiratory irritation[3]
Hazardous to the Aquatic Environment(none)Danger H402: Harmful to aquatic life

Causality and Implications: The classification of this compound as a flammable solid dictates that it must be stored away from ignition sources and strong oxidizing agents.[4] Its acute toxicity and irritant properties necessitate the use of stringent personal protective equipment to prevent exposure via ingestion, skin contact, inhalation, or eye contact.[5] Furthermore, upon combustion, it may release hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[4] The environmental hazard, while classified as less severe (H402), prohibits disposal down the sanitary sewer system to prevent harm to aquatic organisms.[6]

Pre-Disposal Safety Protocols: Engineering Controls and PPE

Prior to initiating the waste collection process, ensure all necessary safety measures are in place. These controls are your primary defense against chemical exposure.

  • Engineering Controls : All handling and packaging of this compound waste must be conducted within a certified chemical fume hood to minimize the risk of inhaling dust or vapors.[5] The area should be equipped with a safety shower and eyewash station.[4]

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory.

    • Eye Protection : Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[7]

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile) appropriate for handling solid organic compounds.

    • Body Protection : A lab coat must be worn at all times.[5]

    • Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a respirator with a P2 filter or equivalent is recommended.

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a formal hazardous waste stream. Do not attempt to neutralize or dispose of this chemical through conventional means.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the foundation of safe disposal.[5]

  • Identify : This waste stream includes the pure, unused, or expired this compound compound, as well as any materials significantly contaminated with it (e.g., weighing papers, disposable spatulas, contaminated silica gel).

  • Segregate : Keep this waste stream separate from other chemical wastes. Crucially, it must be segregated from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[5][8]

Step 2: Containerization

The integrity of the waste container is essential to prevent leaks and exposures.[9]

  • Select an Appropriate Container : Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-top cap.[9][10] The original product container is often an excellent choice.[9]

  • Avoid Inappropriate Containers : Never use food or beverage containers (e.g., soda bottles, milk jugs) for hazardous waste.[9]

  • Solid vs. Liquid Waste :

    • For solid waste (pure compound, contaminated debris), a wide-mouth, sturdy plastic or glass jar is suitable.

    • For solutions containing the compound, ensure the container material is compatible with the solvent used.

Step 3: Labeling the Waste Container

Clear and accurate labeling is a regulatory requirement and is vital for the safety of everyone who will handle the container.[11]

  • Timing : Affix a hazardous waste label to the container as soon as the first drop of waste is added.[11]

  • Content : The label must, at a minimum, include the following information:

    • The words "Hazardous Waste" .[8][10]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[10]

    • A clear description of the hazards (e.g., "Flammable Solid, Toxic, Irritant").[8]

    • The name of the principal investigator (PI) and the laboratory location (building and room number) where the waste was generated.[8]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at its point of generation until it is collected.[10]

  • Location : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[11] This area must be at or near the point of waste generation and under the control of laboratory personnel.[10][11]

  • Containment : Store the container within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[9]

  • Inspection : The SAA must be inspected weekly to check for leaks, container degradation, or improper labeling.[10][11]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for arranging the final disposal through the proper institutional channels.

  • Contact EHS : When the container is nearly full (approximately 90%), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6][10]

  • Provide Information : Be prepared to provide the EHS office with the details from the hazardous waste label.[6]

  • Professional Disposal : The EHS office will ensure the waste is transported to a licensed facility for final treatment, which may involve high-temperature incineration with appropriate scrubbers to handle the combustion byproducts.[4][12] Under no circumstances should this chemical be poured down the drain or placed in the regular trash.

Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Waste Generation assess 1. Assess Hazards (Flammable, Toxic, Irritant) start->assess ppe 2. Don Required PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate 3. Segregate Waste (Keep away from oxidizers) ppe->segregate container 4. Select Compatible Container (Good condition, secure lid) segregate->container label 5. Attach 'Hazardous Waste' Label (Full name, hazards, location) container->label store 6. Store in Secondary Containment within designated SAA label->store inspect 7. Conduct Weekly Inspections (Check for leaks, label integrity) store->inspect inspect->store Continue storage pickup 8. Request EHS Pickup (When container is ~90% full) inspect->pickup Container nearing full end_node End: Proper Disposal by EHS pickup->end_node

Caption: Decision-making flowchart for safe chemical waste handling.

References

  • Hazardous Waste Disposal Procedures.
  • Hazardous Chemical Waste Management Guidelines. Environmental Health & Safety, Columbia University. Available online
  • Hazardous Waste Disposal Guide.
  • Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl] - Registration Dossier. European Chemicals Agency (ECHA). Available online
  • Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals. Benchchem. Available online
  • Chemical and Hazardous Waste. Environmental Health and Safety, Harvard University. Available online
  • Chemical Waste Management Reference Guide.
  • This compound Product Inform
  • Safety Data Sheet for 4-hydroxybenzonitrile. Sigma-Aldrich. Available online
  • Safety Data Sheet for 2,4,6-Trihydroxybenzoic acid monohydr
  • Benzenesulfonamide Product Inform
  • Benzenesulfonamide Safety D
  • This compound Product Inform
  • Benzenesulfonamide Product Information. Apollo Scientific. Available online
  • Safety Data Sheet for Benzenesulfonamide. Fisher Scientific. Available online
  • Safety Data Sheet for 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl-. Fisher Scientific. Available online
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). Available online
  • This compound Product Inform
  • 2,4,6-Trimethylbenzenesulfonamide Hazard Information.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like N-Hydroxy-2,4,6-trimethylbenzenesulfonamide (CAS No. 58042-39-0) demands a nuanced understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in established safety principles and field-proven experience.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound is not a benign substance. A thorough risk assessment, informed by available Safety Data Sheets (SDS), reveals a compound with multiple hazard classifications. It is crucial to recognize that its toxicological properties have not been fully investigated, which mandates a conservative and cautious approach to handling.[1]

Identified Hazards:

  • Severe Eye Damage: The compound is corrosive to the eyes and can cause serious, potentially irreversible damage, including blindness.[1]

  • Skin and Respiratory Irritation: It is known to cause skin irritation and may cause respiratory tract irritation upon inhalation of its dust.[2][3]

  • Systemic Effects: The compound is harmful if swallowed and may be harmful if inhaled.[2]

  • Flammability: It is classified as a flammable solid.[2]

This profile dictates that our primary safety objectives are to prevent all contact with the eyes and skin, and to eliminate the possibility of inhaling dust particles.

The Core Principle: A Multi-Layered PPE Strategy

Effective safety is not about a single piece of equipment; it's about an integrated system. PPE should be viewed as the final, critical barrier between a researcher and a potential hazard, supplementing engineering controls (like fume hoods or ventilated enclosures) and administrative controls (safe work practices). Our strategy is tiered, matching the level of protection to the level of risk associated with a specific procedure.

Operational Guide: Tiered PPE Selection

The selection of PPE must be task-dependent. We can stratify our laboratory operations into three tiers of risk, each with a corresponding level of required protection.

Operational Tier Examples Minimum Required PPE Rationale
Tier 1: Routine Handling Weighing in a ventilated balance enclosure, preparing solutions in a fume hood, transfers of closed containers.• Nitrile Gloves (Powder-Free) • Safety Glasses with Side Shields • Laboratory CoatFocuses on preventing incidental skin contact and minor splashes under controlled ventilation. Powder-free gloves prevent aerosolization and contamination.[4]
Tier 2: Higher-Risk Operations Manipulations with potential for dust or aerosol generation outside of primary containment (e.g., scraping, sonicating open vessels).• Double-Gloving (Nitrile) • Chemical Goggles • Impermeable Gown • N95 Respirator (if dust cannot be controlled)Addresses the increased risk of dust inhalation and significant skin/clothing contamination.[3][4] Chemical goggles provide a full seal against airborne particles.[5]
Tier 3: Emergency Response Spill cleanup, handling of compromised containers.• Heavy-Duty Nitrile or Butyl Rubber Gloves • Chemical Goggles and Face Shield • Impermeable Gown or Chemical-Resistant Apron • Chemical Cartridge Respirator (P100)Provides maximum protection against high-concentration exposure during uncontrolled events. A face shield protects against splashes, and a cartridge respirator is necessary for high vapor or particulate concentrations.[4]

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use. Contamination during the removal (doffing) process is a common and avoidable source of exposure.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Tiers cluster_2 Action Start Start: Prepare to handle this compound CheckTask Evaluate Task: Routine Handling, High Risk, or Emergency? Start->CheckTask Tier1 Tier 1 PPE: • Single Gloves • Safety Glasses • Lab Coat CheckTask->Tier1 Routine Handling Tier2 Tier 2 PPE: • Double Gloves • Chemical Goggles • Gown • N95 Respirator* CheckTask->Tier2 High-Risk Task Tier3 Tier 3 PPE: • Heavy-Duty Gloves • Goggles & Face Shield • Impermeable Gown • Cartridge Respirator CheckTask->Tier3 Emergency / Spill Proceed Proceed with Task Tier1->Proceed Tier2->Proceed Tier3->Proceed caption *If dust/aerosols cannot be controlled by engineering methods.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Hydroxy-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。